molecular formula C6H10O2 B1670792 1,5-Hexadiene-3,4-diol CAS No. 1069-23-4

1,5-Hexadiene-3,4-diol

Cat. No.: B1670792
CAS No.: 1069-23-4
M. Wt: 114.14 g/mol
InChI Key: KUQWZSZYIQGTHT-UHFFFAOYSA-N
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Description

Divinyl glycol is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexa-1,5-diene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQWZSZYIQGTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871822
Record name Hexa-1,5-diene-3,4-diol
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Molecular Weight

114.14 g/mol
Source PubChem
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CAS No.

1069-23-4
Record name 1,5-Hexadiene-3,4-diol
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Record name Divinyl glycol
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Record name Divinylglycol
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Record name Hexa-1,5-diene-3,4-diol
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Record name Hexa-1,5-diene-3,4-diol
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Record name DIVINYL GLYCOL
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Foundational & Exploratory

The Genesis and Synthetic Evolution of 1,5-Hexadiene-3,4-diol: A Chiral Architect's Keystone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic selection of chiral building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among these foundational synthons, 1,5-hexadiene-3,4-diol, also known by its common name divinylglycol, has emerged as a versatile and highly valuable C6 unit. Its unique structural motif, featuring two vinyl groups flanking a vicinal diol, provides a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of the discovery, historical development, and synthetic strategies for this compound, with a particular focus on stereoselective approaches and its applications as a chiral precursor in pharmaceutical and natural product synthesis.

Discovery and Historical Context: A Tale of Pinacol Coupling

The story of this compound is intrinsically linked to the broader history of the pinacol coupling reaction , a reductive coupling of carbonyl compounds to form vicinal diols. This class of reaction was first reported by Wilhelm Rudolph Fittig in 1859, who observed the formation of 2,3-dimethyl-2,3-butanediol (pinacol) from acetone.[1]

While the precise first synthesis of this compound is not readily documented in a singular landmark publication, its conceptual origins lie in the application of the pinacol coupling to α,β-unsaturated aldehydes, specifically acrolein. The reductive dimerization of acrolein yields this compound, a process that has become the most common and direct method for its preparation.[2][3] Early investigations into the reactivity of acrolein and other unsaturated aldehydes likely led to the serendipitous or intentional synthesis of this diol.

The initial preparations of this compound would have produced a mixture of its stereoisomers, the racemic (±) and meso forms. The subsequent challenge, which continues to drive innovation, has been the development of methods to control the stereochemical outcome of this synthesis, thereby providing access to enantiomerically pure forms of this crucial building block.

Physicochemical Properties and Spectroscopic Data

This compound (CAS Number: 1069-23-4) is a colorless to pale yellow liquid at room temperature.[4] Its bifunctional nature, possessing both hydroxyl and olefinic groups, dictates its reactivity and physical properties.

PropertyValueReference
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Boiling Point125 °C at 45 mmHg[2][5]
Melting Point14-16 °C[2][5]
Density1.02 g/mL at 25 °C[2][5]
Refractive Index (n20/D)1.479[2][5]

Spectroscopic Characterization:

The structural elucidation of this compound and its stereoisomers relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl protons (typically in the range of 5-6 ppm) and the methine protons of the diol backbone (around 3.5-4.5 ppm). The coupling patterns of these protons provide valuable information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the sp² hybridized carbons of the vinyl groups and the sp³ hybridized carbons of the diol.

  • IR Spectroscopy: The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Absorptions corresponding to C=C stretching of the vinyl groups are also present.

Detailed analysis of the NMR spectra, particularly the coupling constants between the methine protons, can be used to differentiate between the syn (meso) and anti (racemic) diastereomers.

Synthetic Methodologies: From Achiral Precursors to Chiral Architectures

The synthesis of this compound has evolved from simple reductive couplings to highly sophisticated stereoselective methods, reflecting the increasing demand for enantiomerically pure compounds in drug development and total synthesis.

Achiral Synthesis: The Pinacol Coupling of Acrolein

The most direct and widely employed method for the synthesis of this compound is the pinacol coupling of acrolein.[2][3] This reaction involves the reductive dimerization of two molecules of acrolein, typically mediated by a low-valent metal reductant.

Reaction Mechanism: The reaction proceeds through a single-electron transfer from the metal to the carbonyl group of acrolein, generating a ketyl radical anion. Two of these radical anions then couple to form a carbon-carbon bond, resulting in a dimeric dianion. Subsequent protonation yields the vicinal diol.[4]

Pinacol_Coupling cluster_0 Pinacol Coupling of Acrolein 2 Acrolein 2 x Acrolein Radical_Anion 2 x Ketyl Radical Anion 2 Acrolein->Radical_Anion + 2e⁻ (from metal) Dianion Dimeric Dianion Radical_Anion->Dianion Dimerization Diol This compound Dianion->Diol + 2H⁺

Figure 1: General mechanism of the pinacol coupling of acrolein.

Experimental Protocol: A Representative Procedure for Pinacol Coupling of Acrolein

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suitable metal reductant (e.g., magnesium turnings or zinc dust) and a solvent such as tetrahydrofuran (THF).

  • Activation: A small amount of an activator, such as iodine or 1,2-dibromoethane, may be added to initiate the reaction.

  • Reagent Addition: A solution of freshly distilled acrolein in the reaction solvent is added dropwise to the stirred suspension of the metal at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride. The resulting mixture is then filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography to yield this compound as a mixture of diastereomers.

Stereoselective Synthesis: Accessing Enantiomerically Pure Diols

The presence of two stereocenters in this compound gives rise to three stereoisomers: a pair of enantiomers ((3R,4R)- and (3S,4S)-) and an achiral meso compound ((3R,4S)-). The ability to selectively synthesize these stereoisomers is crucial for their application as chiral building blocks.

Diastereoselective Pinacol Coupling:

Achieving diastereoselectivity in the pinacol coupling of α,β-unsaturated aldehydes can be influenced by the choice of the metal reductant and reaction conditions. For instance, the use of certain low-valent titanium or vanadium reagents has been shown to favor the formation of either the dl (racemic) or meso diastereomer.[6]

Enantioselective Synthesis:

The synthesis of enantiomerically enriched this compound often involves the use of chiral auxiliaries or catalysts. While direct asymmetric pinacol coupling of acrolein remains a challenge, alternative strategies have been developed:

  • Synthesis from Chiral Pool Precursors: Enantiomerically pure this compound can be synthesized from readily available chiral starting materials such as mannitol or tartaric acid. However, these routes often involve multiple protection and deprotection steps and may result in lower overall yields.[7]

  • Asymmetric Dihydroxylation of 1,5-Hexadiene: A powerful strategy involves the dihydroxylation of the achiral starting material, 1,5-hexadiene. The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method for the enantioselective synthesis of vicinal diols from olefins. By carefully selecting the chiral ligand (e.g., derivatives of dihydroquinine (DHQ) or dihydroquinidine (DHQD)), it is possible to control the facial selectivity of the dihydroxylation, leading to the desired enantiomer of the diol.

Sharpless_AD cluster_workflow Sharpless Asymmetric Dihydroxylation Start 1,5-Hexadiene Step1 OsO₄, Chiral Ligand (AD-mix-α or AD-mix-β) Co-oxidant (e.g., K₃[Fe(CN)₆]) Start->Step1 Product (R,R)- or (S,S)-1,5-Hexadiene-3,4-diol Step1->Product

Figure 2: Workflow for the Sharpless Asymmetric Dihydroxylation of 1,5-hexadiene.

Applications in Drug Development and Natural Product Synthesis

The true value of this compound lies in its utility as a versatile chiral building block in the synthesis of complex and biologically active molecules. Its stereodefined diol core and the presence of two reactive vinyl groups allow for a wide range of subsequent transformations.

A Precursor to Chiral Ligands and Auxiliaries

The enantiomerically pure forms of this compound can be used to synthesize chiral ligands for asymmetric catalysis. The diol functionality can be readily modified to incorporate phosphine, amine, or other coordinating groups, leading to ligands that can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions.

Role in the Synthesis of Bioactive Molecules

While specific examples of blockbuster drugs directly derived from this compound are not extensively documented in publicly available literature, its structural motif is present in numerous natural products and is a key intermediate in the synthesis of various pharmaceutical agents. Its use as a chiral precursor allows for the efficient construction of stereochemically complex fragments found in these molecules. For instance, the vicinal diol can be further functionalized or used to control the stereochemistry of adjacent centers. The vinyl groups can participate in a variety of reactions, including cross-coupling, metathesis, and cycloaddition reactions, to build up the carbon skeleton of the target molecule.

There is evidence suggesting its utility in the synthesis of antiviral agents, where the diol functionality can be a key pharmacophore or a handle for further derivatization.[8][9]

Future Outlook and Conclusion

This compound has transitioned from a simple product of a classic organic reaction to a sophisticated tool in the arsenal of the modern synthetic chemist. The ongoing development of more efficient and highly stereoselective synthetic routes to this compound will undoubtedly expand its applications in the pharmaceutical and fine chemical industries. Future research will likely focus on the development of catalytic, asymmetric pinacol couplings of acrolein and the exploration of novel transformations of the diene-diol scaffold to access an even broader range of complex molecular architectures. As the demand for enantiomerically pure pharmaceuticals and agrochemicals continues to grow, the importance of versatile chiral building blocks like this compound will only increase, solidifying its position as a cornerstone of modern stereoselective synthesis.

References

  • PubMed. Pinacol coupling reaction of beta-halo-alpha,beta-unsaturated aldehydes promoted by TiI4. [Link]

  • MDPI. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

  • Vertex AI Search.
  • CORE. Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. [Link]

  • MDPI. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. [Link]

  • arXiv. Divinylglycol, a glycerol-based monomer: valorization, properties and applications. [Link]

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. [Link]

  • Wikipedia. Pinacol coupling reaction. [Link]

  • askIITians. Synthesis of hexane-3,4-diol from trans-3-hexene may be accomplished. [Link]

  • PMC. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. [Link]

  • Organic Chemistry Portal. Pinacol Coupling Reaction. [Link]

  • PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • ResearchGate. ChemInform Abstract: Highly Diastereoselective DABCO-Catalyzed [3 + 3]-Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines.. [Link]

  • Chemsrc. meso-1,6-diphenyl-1,5-hexanediene-3,4-diol. [Link]

  • PubMed. Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. [Link]

  • RUA. 1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. [Link]

  • RSC Publishing. Synthesis of acrolein by oxidative coupling of alcohols over spinel catalysts: microcalorimetric and spectroscopic approaches. [Link]

  • NIH. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. [Link]

  • MDPI. Synthesis of Conjugated Dienes in Natural Compounds. [Link]

  • MDPI. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. [Link]

  • ResearchGate. Study of photopolymers, 15. Polymerization of ethylene glycol divinyl ether and photocrosslinking reaction of its polymer. [Link]

  • JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. [Link]

  • PMC. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • PubMed. Cross-pinacol-type coupling reactions between alpha,beta-unsaturated ketones and aldehydes with low-valent metals. [Link]

  • Semantic Scholar. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and M. [Link]

  • ResearchGate. Total Synthesis of Skipped Diene Natural Products. [Link]

  • PubMed. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety. [Link]

  • RSC Publishing. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. [Link]

  • PMC. Direct Synthesis of Polyesterether from Ethylene Glycol. [Link]

  • Ibaraki University. 13C NMR Spectra and Four Isomers of. [Link]

  • PubMed. A Highly Diastereoselective Pinacol Coupling Reaction of Aldehydes and Ketones Using Low-Valence Niobium Generated From Nb(V). [Link]

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Technical Monograph: Physical & Chemical Characterization of 1,5-Hexadiene-3,4-diol (Divinyl Glycol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Hexadiene-3,4-diol (CAS: 1069-23-4), commonly known as divinyl glycol, is a pivotal C6 building block in organic synthesis. Distinguished by its dual allylic alcohol functionality, it serves as a primary substrate for the oxy-Cope rearrangement , a powerful method for constructing complex cyclooctanoid scaffolds and acyclic 1,6-dicarbonyl systems.

This guide provides a rigorous technical analysis of the compound’s physical properties, stereochemical intricacies, and synthesis protocols.[1] Unlike generic datasheets, this document focuses on the causality behind its behavior—why it exists as a mixture, how to characterize it, and how to manipulate its reactivity for high-value applications.

Part 1: Molecular Architecture & Stereochemistry

The reactivity and physical state of this compound are defined by its two chiral centers at C3 and C4. The molecule possesses a plane of symmetry in one configuration and a


 axis in the others, leading to two distinct diastereomeric forms: the achiral meso  form and the chiral racemic (dl)  pair.
Stereoisomer Analysis
  • Meso Form (3R, 4S): Internal plane of symmetry makes this isomer optically inactive. The hydroxyl groups are typically syn in the eclipsed conformation, often leading to distinct crystallization behavior compared to the racemate.

  • Racemic Form (3R, 4R / 3S, 4S): The enantiomeric pair (

    
    -mixture). In commercial preparations, the compound is supplied as a mixture of meso and 
    
    
    
    forms unless stereoselective synthesis (e.g., from D-mannitol) is employed.

Stereochemistry cluster_0 Stereoisomers of this compound Meso Meso Isomer (3R, 4S) Achiral Racemic Racemic Pair (dl) (3R, 4R) + (3S, 4S) Chiral Mixture Structure This compound Basic Skeleton Structure->Meso Internal Symmetry Structure->Racemic No Internal Plane

Figure 1: Stereochemical relationship between the meso and racemic forms of this compound.

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental values from standard chemical databases and literature. Note that "Mixture" refers to the commercially available grade containing both meso and


 isomers.
Table 1: Physical Properties Data
PropertyValueConditions / Notes
Molecular Weight 114.14 g/mol
Boiling Point 198 °CAtmospheric pressure (extrapolated)
Boiling Point (Reduced) 125 °C@ 45 mmHg
Melting Point 14–16 °CMixture (solidifies near room temp)
Density 1.02 g/mL@ 25 °C
Refractive Index (

)
1.479 – 1.481
Flash Point 92 °C (199 °F)Closed Cup
Solubility HighMethanol, Ethanol, THF, Water
Appearance Viscous LiquidColorless to light orange (oxidizes on air)

Technical Insight: The high boiling point (198 °C) relative to its molecular weight is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the vicinal diol motif. This also explains its viscosity and high solubility in polar protic solvents.

Part 3: Spectroscopic Signature

Accurate characterization requires distinguishing the diol from its precursors (e.g., acrolein) and potential rearrangement products.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characteristic of an allylic alcohol.[2]

  • 
     5.8 – 6.0 ppm (m, 2H):  Internal vinylic protons (
    
    
    
    ).
  • 
     5.2 – 5.4 ppm (m, 4H):  Terminal vinylic protons (
    
    
    
    ), appearing as complex multiplets due to geminal and vicinal coupling.
  • 
     4.0 – 4.2 ppm (m, 2H):  Methine protons alpha to the hydroxyl (
    
    
    
    ). This shift is diagnostic; a shift downfield indicates esterification or oxidation.
  • 
     2.5 – 3.5 ppm (br s, 2H):  Hydroxyl protons (
    
    
    
    ). Chemical shift varies significantly with concentration and solvent (hydrogen bonding).
Infrared Spectroscopy (IR)[8]
  • 3350 – 3450 cm⁻¹: Broad, strong O-H stretch (H-bonded).

  • 3080 cm⁻¹: C-H stretch (sp² hybridized, alkene).

  • 1640 cm⁻¹: C=C stretch (weak to medium).

  • 1050 cm⁻¹: C-O stretch (secondary alcohol).

Part 4: Synthesis & Production Protocol

The industrial and laboratory standard for synthesizing this compound is the Pinacol Coupling of Acrolein . This reductive coupling forms the C3-C4 bond.

Protocol: Zinc-Acetic Acid Mediated Pinacol Coupling

Objective: Synthesize this compound from acrolein. Scale: Laboratory (100 mmol scale).

Reagents
  • Acrolein (freshly distilled to remove inhibitor/polymer).

  • Zinc Dust (activated).

  • Acetic Acid (glacial).[3]

  • Solvent: Water/THF or dilute aqueous acid.

Step-by-Step Methodology
  • Activation: Wash Zinc dust with dilute HCl, then water, ethanol, and ether. Dry under vacuum. Why? Oxide layers on Zn surface inhibit electron transfer.

  • Reaction Setup: In a 3-neck flask equipped with a reflux condenser and addition funnel, suspend Activated Zinc (1.2 equiv) in water.

  • Addition: Add Acrolein (1.0 equiv) and Acetic Acid (2.5 equiv) simultaneously dropwise over 2 hours while maintaining temperature at 0–5 °C. Why? Low temperature prevents polymerization of acrolein.

  • Stirring: Allow mixture to warm to room temperature and stir for 4–6 hours. The grey zinc suspension will turn into a clear/white solution of zinc acetate.

  • Workup:

    • Filter off unreacted zinc.

    • Neutralize filtrate with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Distill under reduced pressure (125 °C @ 45 mmHg) to obtain the product as a colorless oil.

SynthesisWorkflow Start Start: Acrolein (Freshly Distilled) Reaction Pinacol Coupling Temp: 0-5°C -> RT Time: 4-6 Hours Start->Reaction Dropwise Addition Reagents Reagents: Zn Dust (Activated) Acetic Acid (Glacial) Reagents->Reaction Workup Workup: 1. Filter Zn 2. Neutralize (Na2CO3) 3. Extract (EtOAc) Reaction->Workup Completion Purification Purification: Vacuum Distillation (125°C @ 45 mmHg) Workup->Purification Crude Oil Product Product: This compound (Meso/DL Mixture) Purification->Product Pure Diol

Figure 2: Experimental workflow for the synthesis of this compound via pinacol coupling.

Part 5: Applications in Drug Development

The Oxy-Cope Rearrangement

The primary utility of this compound is as a precursor for the oxy-Cope rearrangement. Upon heating (or treatment with KH/18-crown-6 for the anionic variant), the molecule rearranges to form 1,6-hexanedial (adipaldehyde) derivatives or related unsaturated aldehydes.

  • Mechanism: [3,3]-Sigmatropic rearrangement.

  • Driving Force: Formation of a carbonyl bond (C=O) at the expense of a C-C single bond and relief of steric strain in substituted variants.

Ligand Synthesis

The chiral backbone of the pure enantiomers ((R,R) or (S,S)) serves as a scaffold for bis-phosphine ligands used in asymmetric hydrogenation. The alkene termini can be functionalized (e.g., hydroboration) to create chelating arms.

References

  • ChemicalBook. (2025). This compound Properties and MSDS. Retrieved from

  • Tokyo Chemical Industry (TCI). (2025). Product Specification: this compound (H0807). Retrieved from

  • Sigma-Aldrich. (2025). This compound, mixture of (±) and meso. Retrieved from

  • Organic Syntheses. (1990). Pinacol Coupling Reactions: General Methodologies. (General reference for Zn/AcOH coupling protocols). Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). This compound Gas Phase Data. Retrieved from

Sources

A Technical Guide to the Stereoisomers of 1,5-Hexadiene-3,4-diol: Synthesis, Separation, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1,5-Hexadiene-3,4-diol is a structurally simple yet stereochemically rich molecule that serves as a valuable C6 chiral building block in modern organic synthesis. Its utility is intrinsically linked to the precise three-dimensional arrangement of its two stereogenic carbinol centers. This guide provides an in-depth technical overview of the stereoisomers of this compound, detailing stereoselective synthetic strategies, analytical methods for separation and characterization, and key applications in the fields of pharmaceutical and materials science. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these C2-symmetric and meso scaffolds.

Introduction: The Stereochemical Landscape of this compound

This compound is a six-carbon diene featuring hydroxyl groups at the C3 and C4 positions.[1][2] The presence of two adjacent stereocenters at these positions gives rise to three distinct stereoisomers: a pair of enantiomers, (3R,4R)- and (3S,4S)-1,5-hexadiene-3,4-diol, and an achiral meso diastereomer, (3R,4S)-1,5-hexadiene-3,4-diol.

The enantiomeric pair, often referred to as the (±) or DL-pair, possesses C2 symmetry, a highly sought-after feature in asymmetric catalysis where they can serve as chiral ligands or auxiliaries.[3] The meso form, possessing an internal plane of symmetry, is achiral but its distinct diastereomeric relationship to the enantiomers allows for unique applications in polymer chemistry and as a starting material for creating complex acyclic stereochemical arrays. The ability to selectively synthesize and isolate each of these stereoisomers is paramount to harnessing their full potential.

Caption: Stereoisomers of this compound.```dot graph Stereoisomers { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontsize=10, fontname="Helvetica"];

// Nodes A [label="(3R,4R)-1,5-Hexadiene-3,4-diol", fillcolor="#4285F4", pos="0,1.5!"]; B [label="(3S,4S)-1,5-Hexadiene-3,4-diol", fillcolor="#4285F4", pos="3,1.5!"]; C [label="meso-(3R,4S)-1,5-Hexadiene-3,4-diol", fillcolor="#34A853", pos="1.5,0!"];

// Edges A -- B [label="Enantiomers", color="#EA4335"]; A -- C [label="Diastereomers", color="#FBBC05"]; B -- C [label="Diastereomers", color="#FBBC05"]; }

Applications in Drug Development and Asymmetric Synthesis

The stereochemically defined variants of this compound are valuable chiral building blocks. [4]

  • C2-Symmetric Ligands: The (3R,4R) and (3S,4S) enantiomers are C2-symmetric. This symmetry is highly advantageous when they are used as chiral ligands for metal catalysts in reactions like asymmetric epoxidation or cyclopropanation. The symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity in the final product.

  • Synthesis of Natural Products: The diol moiety is a common feature in many natural products. [5]Enantiopure this compound can serve as a versatile starting material, with the vinyl groups available for a wide range of transformations (e.g., ozonolysis, cross-metathesis, epoxidation) to build molecular complexity. [6]* Chiral Auxiliaries: While less common, the diol can be used as a chiral auxiliary, temporarily attached to a substrate to direct a stereoselective reaction before being cleaved and recovered.

Detailed Experimental Protocol: Enzymatic Reduction

This protocol provides a representative method for the stereoselective synthesis of (3S,4S)-1,5-hexadiene-3,4-diol using a commercially available ketoreductase.

Protocol: KRED-Catalyzed Synthesis of (3S,4S)-1,5-Hexadiene-3,4-diol

  • Materials:

    • 1,5-Hexadiene-3,4-dione (1.0 g, 8.76 mmol)

    • Ketoreductase (KRED) specific for (S)-alcohol production

    • NADP⁺ (co-factor)

    • Glucose Dehydrogenase (GDH) for co-factor recycling

    • D-Glucose (co-factor recycling substrate)

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Procedure:

    • To a 250 mL flask, add 100 mL of potassium phosphate buffer.

    • Add KRED (as specified by manufacturer), NADP⁺ (0.1 mol%), GDH, and D-glucose (1.5 eq). Stir until all solids are dissolved.

    • Add 1,5-hexadiene-3,4-dione to the buffered enzyme solution.

    • Seal the flask and stir at room temperature (25°C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, saturate the aqueous solution with NaCl and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification and Validation:

    • Purify the crude product by silica gel column chromatography to remove any unreacted starting material and byproducts.

    • Confirm the structure by ¹H and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis. A successful synthesis should yield the (3S,4S)-diol with >99% ee.

Conclusion

The stereoisomers of this compound represent a versatile platform for chemical innovation. A thorough understanding of the synthetic methodologies to access each stereoisomer in high purity is fundamental to their application. Advances in biocatalysis and asymmetric catalysis have made the enantiopure diols more accessible than ever, paving the way for their increased use as chiral building blocks in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. The continued development of efficient and scalable synthetic routes will undoubtedly expand the utility of these fundamental chiral synthons.

References

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). RSC Advances. Retrieved from [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. (2022). The Royal Society of Chemistry. Retrieved from [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2022). ACS Omega. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • 1-pot 2-step enzymatic synthesis for chiral diols - Enzyme engineering combined with reaction optimization and process development. (2023). BIOTRANS 2023. Retrieved from [Link]

  • Is there a way to tell which one is the racemic or meso compound with 1H-NMR if all you had was the structure and spectra? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. (n.d.). RSC Publishing. Retrieved from [Link]

  • Solved How do I know whether the diol was meso or racemic. (2020). Chegg.com. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Dicarbonyl reduction by single enzyme for the preparation of chiral diols. (2012). RSC Publishing. Retrieved from [Link]

  • Syntheses and Applications of C2-Symmetric Chiral Diols. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of chiral diols relevant for biofuel and fine chemical production using synthetic enzyme cascades in diverse reaction conditions. (2022). RWTH Aachen University. Retrieved from [Link]

  • Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. (2002). ACS Publications. Retrieved from [Link]

  • Enzymatic Approach to Enantiomerically Pure 5-Alken-2,4-diols and 4-Hydroxy-5-alken-2-ones: Application to the Synthesis of Chiral Synthons. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

  • A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

  • Explain why the ¹H and ¹³C[¹H] NMR spectra of the meso and racemic forms of. (2023). Brainly. Retrieved from [Link]

  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Asymmetric Total Synthesis of the Highly Strained 4β-Acetoxyprobotryane-9β,15α-diol. (n.d.). Wiley Online Library. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. (2020). YouTube. Retrieved from [Link]

  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (n.d.). MDPI. Retrieved from [Link]

  • A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (n.d.). ResearchGate. Retrieved from [Link]

  • PRINCIPLES AND APPLICATIONS OF ASYMMETRIC SYNTHESIS. (n.d.). Retrieved from [Link]

  • De Novo Synthesis of Natural Products via the Asymmetric Hydration of Polyenes. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Technical Guide: Stereochemical Control and Applications of 1,5-Hexadiene-3,4-Diol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the stereochemistry, synthesis, and applications of 1,5-Hexadiene-3,4-diol.

Part 1: Executive Summary & Structural Architecture

This compound (also known as Divinyl Glycol or DVG ) is a C2-symmetric vicinal diol featuring two allylic alcohol motifs. It serves as a potent "chiral switch" in organic synthesis, bridging the gap between simple acyclic precursors and complex cyclic architectures (such as cyclopentenes via RCM or substituted furans).

Its value lies in its stereochemical versatility. Unlike rigid cyclic diols, DVG offers conformational flexibility that can be locked via protecting groups, making it an ideal scaffold for ligand design (phosphinites/phosphites) and natural product synthesis (sugar mimics, aminocyclitols).

Stereochemical Analysis

The molecule contains two chiral centers at C3 and C4. Due to its symmetry, it exists as three distinct stereoisomers:

  • (3R, 4R)-1,5-Hexadiene-3,4-diol: Chiral (

    
     symmetry).
    
  • (3S, 4S)-1,5-Hexadiene-3,4-diol: Chiral (

    
     symmetry), enantiomer of the (R,R) form.
    
  • (3R, 4S)-1,5-Hexadiene-3,4-diol (Meso): Achiral due to an internal plane of symmetry (

    
    ).
    
Visualization of Stereoisomers

The following diagram illustrates the relationship between the meso form and the chiral pair.

Stereochemistry Meso Meso Compound (3R, 4S) Achiral (Plane of Symmetry) Racemic Racemic Mixture (dl-pair) (3R, 4R) + (3S, 4S) Meso->Racemic Diastereomers RR (3R, 4R)-Isomer Chiral (C2 Symmetry) Racemic->RR Resolution SS (3S, 4S)-Isomer Chiral (C2 Symmetry) Racemic->SS Resolution

Caption: Stereochemical relationship between the achiral meso form and the chiral enantiomers of this compound.

Part 2: Synthesis and Separation Strategy

The primary synthetic challenge is not generating the carbon backbone, but controlling the diastereoselectivity (meso vs. dl) and enantioselectivity.

Synthesis: Pinacol Coupling of Acrolein

The most direct route to the this compound scaffold is the reductive coupling of acrolein. This reaction, typically mediated by low-valent metals (Zn, V, Sm), produces a mixture of dl and meso isomers.

Reaction Scheme:



  • Yield: Typically 60-85%.

  • Diastereomeric Ratio (dr): Often close to 1:1 or slightly favoring the dl form (e.g., 64:36) depending on the catalyst ligands [1].

The Separation Protocol (Self-Validating System)

Since the melting points of the mixture are low (14-16°C), simple crystallization is often ineffective for complete separation. The "Senior Scientist" approach involves derivatization to amplify physical property differences.

Protocol: Acetonide Formation & Separation This method converts the diol into a cyclic acetal (2,2-dimethyl-4,5-divinyl-1,3-dioxolane), making the diastereomers easily separable by gas chromatography (GC) or flash column chromatography.

StepActionMechanistic Rationale
1. Protection React crude diol mixture with 2,2-dimethoxypropane (2.2 eq) and p-TsOH (cat.) in DCM.Locks the conformation. The cis-diol (meso) forms the cis-acetonide; the trans-diol (dl) forms the trans-acetonide.
2. Separation Perform fractional distillation or Flash Chromatography (Silica, Hexane/EtOAc).The cis-acetonide (meso) is generally more polar and elutes later than the trans-acetonide (dl) due to the dipole moment of the butterfly conformation.
3. Deprotection Treat separated acetonide with acidic methanol (HCl/MeOH).Cleaves the acetal to regenerate pure meso or pure dl diol.

Part 3: Enzymatic Kinetic Resolution (EKR)[1][2]

Once the dl-pair is separated from the meso form, obtaining enantiopure (R,R) or (S,S) material requires resolution. Biocatalysis is the preferred industrial route due to high selectivity for secondary alcohols.

Recommended Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1][2] Acyl Donor: Vinyl Acetate (irreversible).

Workflow Diagram:

Resolution Input Racemic (dl)-Diol Reaction Enzymatic Acylation (CAL-B / Vinyl Acetate) Input->Reaction Prod1 (R,R)-Diacetate (Fast Reacting) Reaction->Prod1 Acylation Prod2 (S,S)-Diol (Slow Reacting) Reaction->Prod2 No Reaction

Caption: Kinetic resolution pathway. CAL-B typically acylates the (R)-alcohol selectively, leaving the (S)-diol unreacted.

Experimental Protocol for EKR:

  • Setup: Dissolve 1.0 g of dl-1,5-hexadiene-3,4-diol in dry diisopropyl ether (DIPE).

  • Initiation: Add Vinyl Acetate (3.0 eq) and Novozym 435 (50 mg/mmol). Incubate at 30°C with orbital shaking.

  • Monitoring: Monitor by Chiral GC or HPLC. Stop reaction at 50% conversion (theoretical max yield for resolution).

  • Workup: Filter off enzyme. Evaporate solvent.

  • Purification: Separate the (R,R)-diacetate (product) from the (S,S)-diol (substrate) via column chromatography.

  • Hydrolysis: Treat the diacetate with

    
    /MeOH to recover the (R,R)-diol.
    

Part 4: Applications in Drug Development & Ligand Synthesis

The this compound scaffold is a versatile "chiral pool" mimic.

Ring-Closing Metathesis (RCM) Substrate

The presence of two terminal vinyl groups makes this molecule an ideal substrate for Grubbs' catalysts.

  • Transformation: this compound

    
    Cyclopent-3-ene-1,2-diol .
    
  • Utility: The product is a direct precursor to carbanucleosides (antiviral agents) and aminocyclitols (glycosidase inhibitors) [2].

Chiral Ligand Synthesis

While 1,4-diols are used for BPE/DuPhos ligands, the 1,2-diol motif of DVG is used for:

  • Phosphinite Ligands: Reaction with

    
     yields 
    
    
    
    -symmetric bis-phosphinites, used in asymmetric hydrogenation (Rh-catalyzed).
  • Phosphite Ligands: Reaction with

    
     and subsequent alcoholysis yields monodentate or bidentate phosphites.
    
Quantitative Data Summary
PropertyValueSource/Note
CAS Number 1069-23-4Mixture/Unspecified
Boiling Point 125 °C @ 45 mmHg[3]
Melting Point 14-16 °CMixture is often liquid at RT
Density 1.02 g/mL@ 25°C
Solubility High in MeOH, EtOH, THFPoor in Hexanes
Refractive Index

[3]

References

  • Vanadium-Catalyzed Pinacol Coupling Reaction in Water. Source: Organic Syntheses.[1][3] URL:[Link] Note: Describes the synthesis of the diol with specific dl/meso ratios.

  • Ring-Closing Metathesis of Dienes. Source: Wikipedia / General Organic Chemistry Literature. URL:[Link] Note: General reference for the RCM application of 1,5-dienes.

  • Lipase-Catalyzed Kinetic Resolution of Alcohols. Source: MDPI / ResearchGate. URL:[Link] Note: Validates the use of lipases (CAL-B) for resolving secondary alcohols similar to DVG.

Sources

An In-Depth Technical Guide to 1,5-Hexadiene-3,4-diol (CAS: 1069-23-4): A Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,5-Hexadiene-3,4-diol, also known as 1,2-divinylethylene glycol, is a bifunctional organic compound that has garnered significant interest in synthetic chemistry. Its unique structure, featuring two terminal vinyl groups and a vicinal diol, provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind its synthetic routes, its stereochemical intricacies, and its role as a critical intermediate in the creation of complex molecules and advanced polymers.

Core Molecular Identity and Physicochemical Properties

This compound (CAS Number: 1069-23-4) is a six-carbon diene with hydroxyl groups at the C3 and C4 positions.[1] This structure contains two stereogenic centers, meaning it can exist as a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso diastereomer. Commercially available products are often supplied as a mixture of these stereoisomers. The presence of both alkene and alcohol functional groups makes it a highly valuable and reactive intermediate in organic synthesis.[1]

The compound is typically a colorless to light yellow, clear liquid with a faint, musty odor.[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and process safety.

PropertyValueSource(s)
CAS Number 1069-23-4
Molecular Formula C₆H₁₀O₂[1][3]
Molecular Weight 114.14 g/mol [3]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 198 °C (at 760 mmHg); 125 °C (at 45 mmHg)[2]
Melting Point 14-16 °C[2]
Density 1.02 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.479[2]
Flash Point 93 °C (199.4 °F) - closed cup[4]
Solubility Soluble in methanol[2]
Storage Temperature 2-8°C, Refrigerated[5]
Synonyms 1,2-Divinyl Glycol, Divinylethylene Glycol, 3,4-Dihydroxy-1,5-hexadiene[1][3]

Synthesis and Manufacturing: The Pinacol Coupling Approach

The primary industrial synthesis of this compound is achieved through the pinacol coupling (reductive dimerization) of acrolein.[2] This method is favored due to the ready availability and low cost of the acrolein starting material.

Causality of the Synthetic Route: The pinacol coupling reaction is a classic method for forming a C-C bond between two carbonyl carbons, resulting in a vicinal diol. In this case, the electron-deficient carbonyl carbon of acrolein is susceptible to reduction by a metal, typically magnesium or aluminum, to form a radical anion intermediate. Two of these intermediates then dimerize to form a dianion, which upon acidic workup, yields the desired this compound. The retention of the vinyl groups is a key advantage of this pathway.

G acrolein1 Acrolein (x2) reagents 1. Mg or Al 2. H₃O⁺ (workup) acrolein1->reagents Reduction intermediate Radical Anion Dimerization (Pinacol Intermediate) reagents->intermediate product This compound intermediate->product Protonation

Figure 1: Generalized workflow for the synthesis of this compound via pinacol coupling.

Protocol 2.1: Laboratory-Scale Synthesis via Pinacol Reduction

This protocol is a representative procedure and must be conducted with strict adherence to all safety guidelines in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: To the flask, add magnesium turnings and a crystal of iodine (as an activator).

  • Initiation: Add a small amount of a solution of acrolein in an anhydrous solvent (e.g., THF) to the magnesium. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color.

  • Acrolein Addition: Once the reaction begins, add the remaining acrolein solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Maintain vigorous stirring throughout the addition.

  • Reaction & Quenching: After the addition is complete, continue stirring until the magnesium is consumed. Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are critical for any synthetic intermediate. The following data represents the expected spectroscopic signatures for this compound.

TechniqueExpected Signature
¹H NMR Vinyl Protons (H₂C=CH-): Complex multiplets in the range of δ 5.0-6.0 ppm. Carbinol Protons (-CH(OH)-): Signals around δ 4.0-4.5 ppm. Hydroxyl Protons (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Alkene Carbons (=CH₂): Peaks expected around δ 115-120 ppm. Alkene Carbons (=CH-): Peaks expected around δ 135-140 ppm. Carbinol Carbons (-CH(OH)-): Peaks expected in the range of δ 70-75 ppm.
IR (Infrared) O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹. C-H Stretch (sp²): Absorption just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹). C=C Stretch: A medium absorption band around 1640 cm⁻¹. C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region.
Mass Spec. (MS) Molecular Ion (M⁺): A peak at m/z = 114.14. Fragmentation: Expect loss of water (M-18), vinyl groups (M-27), or other characteristic fragments.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful intermediate for building molecular complexity. Its reactivity can be directed at either the diol or the terminal alkenes.

Reactions at the Diol Moiety:

  • Protection: The vicinal diol can be readily protected as an acetonide (using acetone and an acid catalyst) or other cyclic acetals, masking its reactivity while transformations are performed on the vinyl groups.

  • Oxidation: Oxidative cleavage of the diol (e.g., with sodium periodate) will break the C3-C4 bond, yielding two molecules of acrolein. Milder oxidation can produce the corresponding diketone.

  • Etherification/Esterification: The hydroxyl groups can be converted to ethers or esters to modify solubility or serve as linking points in polymer synthesis.

Reactions at the Alkene Moieties:

  • Hydrogenation: Catalytic hydrogenation will saturate the double bonds to produce hexane-3,4-diol.

  • Epoxidation: The terminal alkenes can be selectively epoxidized to form divinyl oxiranes, which are valuable intermediates themselves.

  • Polymerization: As a divinyl monomer, it is used in the production of cross-linked polymers and biomaterials.

G cluster_diol Diol Reactions cluster_alkene Alkene Reactions start This compound protect Protection (e.g., Acetonide) start->protect Acetone, H⁺ oxidize Oxidative Cleavage (e.g., NaIO₄) start->oxidize NaIO₄ hydrogenate Hydrogenation (H₂, Pd/C) start->hydrogenate H₂, Catalyst polymerize Polymerization start->polymerize Initiator

Figure 2: Key reaction pathways available for this compound.

Applications in Drug Development and Materials Science

The demand for sophisticated intermediates like this compound is driven by innovation in high-value sectors such as pharmaceuticals and advanced materials.[6]

  • Pharmaceutical Intermediate: It serves as a critical building block for complex drug molecules.[6] Its defined stereochemistry and bifunctionality allow for the construction of chiral scaffolds essential for biological activity. Reports indicate its utility in the development of treatments for infectious and inflammatory diseases.[1] Its water solubility and film-forming properties have also led to its use in topical formulations like vaginal gels and eye drops.[1]

  • Materials Science: In polymer chemistry, it functions as a cross-linking agent or a monomer. Its divinyl nature enables the formation of three-dimensional polymer networks with tailored properties, which are useful in creating hydrogels, resins, and other advanced biomaterials.

  • Fine Chemicals: Beyond pharmaceuticals, it is used in the synthesis of various fine chemicals, including applications as a solvent or blender in perfume compositions.[2]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its toxicological profile. It is classified as a toxic substance and requires careful management in a laboratory or industrial setting.[5]

  • Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3). It is also a combustible liquid.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing to prevent skin and eye contact.[5] All work should be performed in a well-ventilated chemical fume hood.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under refrigeration between 2-8°C to maintain stability and prevent degradation.[5] The material can be sensitive to heat and light.

  • Transportation: this compound is regulated for transport. It is classified under UN Number 2810, Hazard Class 6.1 (Toxic substances), Packing Group III.[3][5][7]

Conclusion

This compound is a cornerstone intermediate whose value lies in the strategic placement of its vicinal diol and terminal alkene functionalities. This unique arrangement provides synthetic chemists with a powerful tool for convergent synthesis, allowing for the rapid construction of complex molecular architectures. Its role as a chiral building block is particularly significant in the pharmaceutical industry, where stereochemical control is paramount. As drug discovery and materials science continue to advance, the demand for such versatile and sophisticated intermediates is poised to grow, solidifying the importance of this compound in modern chemical innovation.

References

  • DOSS. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Market Outlook for this compound: Trends and Supplier Landscape. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of this compound in Chemical Operations. [Link]

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Introduction: The Strategic Value of 1,5-Hexadiene-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Landscape and Application of 1,5-Hexadiene-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS RN: 1069-23-4), also known as divinylethylene glycol, is a C6 bifunctional molecule possessing both vicinal diol and terminal diene functionalities. This unique structural combination makes it a highly versatile building block in advanced organic synthesis. Its C2 symmetry, once converted to its diepoxide, provides a valuable chiral scaffold, making it a strategic starting material for asymmetric synthesis in pharmaceutical and materials science applications. This guide offers an in-depth analysis of its commercial availability, quality control benchmarks, core synthesis principles, and critical applications for the research and drug development professional.

The Commercial Supplier Landscape

Sourcing this compound requires careful consideration of scale, purity, and supplier reliability. The market is segmented, ranging from large, multinational distributors who offer research-grade quantities to specialized chemical manufacturers that can accommodate bulk and custom synthesis requests.

Supplier Qualification and Selection: A Researcher's Workflow

Choosing the right supplier is a critical first step that impacts experimental reproducibility and timeline integrity. The decision process should be systematic, moving from broad availability to specific quality assurance metrics. The following workflow is recommended for qualifying a potential supplier.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Vetting cluster_2 Phase 3: Final Decision A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, ChemicalBook) B Check Availability & Lead Times (Stock vs. Made-to-Order) A->B Crucial for project timelines C Request Technical Data Sheet (TDS) & Safety Data Sheet (SDS) B->C Proceed if timeline is acceptable D Analyze Stated Purity (e.g., >95% GC) & Stabilizer (e.g., HQ) C->D Assess specifications E Request Lot-Specific Certificate of Analysis (CoA) D->E Verify quality F Compare Price per Gram/Mole (Including shipping & handling) E->F Proceed if CoA meets requirements G Evaluate Supplier Support (Technical inquiries, documentation) F->G Consider total cost & reliability H Place Order G->H

Caption: A logical workflow for selecting and qualifying a commercial supplier.

Overview of Major Commercial Suppliers

The following table summarizes key suppliers offering this compound, highlighting typical specifications. This data is intended for comparative purposes; researchers must verify current specifications with the supplier.

SupplierProduct Number (Example)Stated PurityFormStabilizerAvailable Quantities
Sigma-Aldrich (Merck) 37644297% (mixture of ± and meso)LiquidNot specified5g
TCI Chemicals H0807>95.0% (GC)[1]LiquidHydroquinone (HQ)[1]10mL
Alfa Aesar (Thermo Fisher) H080710ML (via TCI)≥95.0% (GC)LiquidHydroquinone (HQ)10mL
AK Scientific, Inc. C80297%LiquidMEHQ (200ppm)1g, 5g, 25g
ChemScene CS-006339597% (stabilized with HQ)[2]LiquidHydroquinone (HQ)[2]10g
ChemicalBook Aggregator CB7254552Varies by supplier (typically >95%)LiquidVariesVaries (g to kg)[3]

Technical Specifications and Quality Control

A thorough understanding of the product's technical specifications is non-negotiable for its effective use. The Certificate of Analysis (CoA) is the primary document for assessing the quality of a specific lot.

Interpreting the Certificate of Analysis (CoA)

A typical CoA for this compound will include the following key parameters:

  • Appearance: Should be a colorless to light yellow or orange clear liquid.[1] Significant color deviation may indicate oxidation or impurities.

  • Identity (IR/NMR): The infrared (IR) spectrum should confirm the presence of O-H (hydroxyl) and C=C (alkene) functional groups. The ¹H NMR spectrum provides a definitive structural fingerprint.

  • Purity (by GC): This is the most critical quantitative measure. A purity of >95% is standard for research applications.[1] The gas chromatography (GC) method separates the main component from volatile impurities.

  • Refractive Index: Typically around n20/D 1.479. This physical constant is a quick check for gross impurities.[4]

  • Stabilizer Content: Commercial preparations are often stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent polymerization of the diene system. The presence and concentration of this stabilizer are important as it may need to be removed for certain sensitive reactions.

Core Synthesis Methodology: The Pinacol Coupling

Commercially, this compound is produced via the pinacol coupling of acrolein.[3] This reductive dimerization of a carbonyl compound is a classic C-C bond-forming reaction, typically mediated by an electron-donating metal.[5]

Reaction Mechanism

The process involves the one-electron reduction of two acrolein molecules by a metal (e.g., magnesium) to form a ketyl radical anion. These two radicals then couple to form a magnesium-coordinated pinacolate intermediate, which is subsequently hydrolyzed to yield the final diol product.[5]

G cluster_0 Mechanism: Pinacol Coupling of Acrolein 2 Acrolein 2 x H₂C=CH-CHO RadicalAnion 2 x [H₂C=CH-CHO]•⁻ 2 Acrolein->RadicalAnion + 2e⁻ (from Mg) Pinacolate Mg²⁺-Pinacolate Intermediate RadicalAnion->Pinacolate Dimerization Diol This compound Pinacolate->Diol + 2H₂O - Mg(OH)₂

Caption: Simplified mechanism of the magnesium-mediated pinacol coupling.

Authoritative Laboratory Protocol

The following procedure is adapted from the robust and well-vetted methods published in Organic Syntheses for the pinacol coupling of acetone, modified for the specific substrate, acrolein.[6] This protocol exemplifies a self-validating system due to its detailed, step-by-step nature and clear explanation of the role of each component.

Objective: To synthesize this compound from acrolein via reductive coupling.

Materials:

  • Magnesium turnings

  • Mercuric(II) chloride (HgCl₂) - EXTREME CAUTION: Highly Toxic

  • Acrolein (freshly distilled, stabilized)

  • Dry Benzene or Toluene (Anhydrous Solvent)

  • Anhydrous Diethyl Ether

  • Water

Protocol:

  • Amalgam Activation (Causality: To create a highly reactive metal surface): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet, place magnesium turnings (1.1 eq). Add a solution of HgCl₂ (0.1 eq) in anhydrous diethyl ether. The mixture will warm and bubble as the magnesium amalgam forms. This step is critical as the oxide layer on the magnesium is removed, exposing a potent reducing surface.[1]

  • Reaction Initiation: Once the amalgamation subsides, add a solution of freshly distilled acrolein (1.0 eq) in anhydrous benzene or toluene dropwise via the dropping funnel. The reaction is exothermic and may require an ice bath to maintain control. A gray, thick precipitate of the magnesium pinacolate will begin to form.[6]

  • Reaction Completion: After the addition is complete, gently reflux the mixture for 2-3 hours to ensure all the magnesium has reacted. The flask contents will become a thick, semi-solid mass.

  • Hydrolysis (Workup): Cool the reaction mixture to room temperature. Cautiously add water dropwise to quench any remaining active magnesium and to hydrolyze the magnesium pinacolate complex. This step breaks the O-Mg bonds to liberate the diol.[5]

  • Extraction and Purification: Filter the mixture to remove the solid magnesium hydroxide. Extract the filtrate with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Research and Drug Development

The bifunctionality of this compound makes it a valuable intermediate. While it can be used as a cross-linking monomer in polymer science to enhance material properties, its primary value for drug development professionals lies in its role as a precursor to C2-symmetric chiral building blocks.[7][]

Precursor to Chiral Diepoxides

The two alkene functionalities can be stereoselectively epoxidized to form divinyl-oxirane (a diepoxide). This transformation creates a rigid C2-symmetric scaffold with defined stereocenters. Such molecules are exceptionally useful in asymmetric synthesis for several reasons:

  • Synthesis of Chiral Ligands: The diepoxide can be opened with various nucleophiles to create chiral diols, diamines, and amino alcohols. These products serve as backbones for privileged chiral ligands (e.g., for use in asymmetric hydrogenation, hydrosilylation, etc.), which are essential for producing single-enantiomer drugs.[]

  • Natural Product Synthesis: C2-symmetric intermediates are powerful starting materials for the total synthesis of complex natural products that possess multiple stereocenters, many of which are investigated as potential therapeutic agents.[9]

Safety and Handling Protocol

This compound is a toxic substance and must be handled with appropriate precautions.[4]

GHS Hazard Profile
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity 3 (Oral, Dermal, Inhalation)

Danger H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled[4]
Step-by-Step Handling Procedure
  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat is mandatory.

  • Dispensing: Use a syringe or cannula for transfers to minimize exposure. Avoid pouring.

  • Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and chemical waste must be disposed of in a designated hazardous waste container in accordance with institutional and local regulations.

  • Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Evacuate the area for large spills.

Storage and Stability
  • Temperature: Store refrigerated between 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light/Heat Sensitivity: The compound is sensitive to light and heat.[1] Store in an amber vial or a container protected from light.

  • Inhibitor: The presence of a polymerization inhibitor (like HQ) is crucial for long-term stability. Unstabilized material may polymerize over time.

Conclusion

This compound is more than a simple diene; it is a strategic precursor for advanced applications, particularly in the synthesis of chiral molecules relevant to drug discovery and materials science. For researchers, a successful outcome begins with the careful selection of a high-quality commercial source. By understanding the key parameters on a Certificate of Analysis, implementing rigorous safety and handling protocols, and appreciating the synthetic context of this versatile building block, scientists can effectively leverage its unique chemical properties to achieve their research and development goals.

References

  • Wikipedia. Pinacol coupling reaction. [Link]

  • Organic Syntheses. Pinacol Hydrate. [Link]

  • Organic Syntheses. Acrolein. [Link]

  • Organic Syntheses. dl-Selective Pinacol-Type Coupling Using Zinc, Chlorosilane, and Catalytic Amounts of. [Link]

  • ACS Publications. Vinyl Epoxides in Organic Synthesis | Chemical Reviews. [Link]

  • The Dong Group, UC Irvine. Chiral Ligand Design. [Link]

  • RSC Publishing. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. [Link]

  • Organic Syntheses. Acrolein diethyl acetal. [Link]

  • MDPI. Chloro(η2,η2-cycloocta-1,5-diene){1-[(2-[(S)-1-(hydroxymethyl)-3-methylbutyl]amino)-2-oxoethyl]-3-(1-naphthalenylmethyl)benzimidazol-2-ylidene}rhodium(I). [Link]

  • YouTube. Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. [Link]

  • ResearchGate. Magnesium‐Induced Pinacol Coupling of Aromatic Aldehydes and Ketones Under Ultrasound Irradiation | Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. Total synthesis of ent-pavettamine. [Link]

  • MDPI. Synthesis of Conjugated Dienes in Natural Compounds. [Link]

  • NIH Public Access. Chemoenzymatic total synthesis of natural products. [Link]

  • University of Cambridge. Natural Product Synthesis (a selection) | Professor Steven V. Ley Research Group. [Link]

Sources

Methodological & Application

using 1,5-Hexadiene-3,4-diol in Diels-Alder reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Hexadiene-3,4-diol (Divinyl Glycol, DVG) represents a "masked" stereochemical scaffold rather than a direct substrate for Diels-Alder (DA) cycloadditions. Its structure—a vicinal diol flanked by two terminal alkenes—places it in the 1,5-diene class, precluding direct participation as a conjugated 1,3-diene.

However, for drug development and complex synthesis, this molecule is a high-value "linchpin" used to access cycloaddition pathways via two primary mechanisms:

  • The Anionic Oxy-Cope Cascade: Utilizing [3,3]-sigmatropic rearrangement to generate reactive

    
    -unsaturated carbonyls, which serve as substrates for subsequent tandem DA reactions.
    
  • Stereochemical Tethering: Acting as a rigid chiral template (acetal/ketal formation) to enforce facial selectivity in intramolecular Diels-Alder (IMDA) reactions.

This guide details the protocols for synthesizing the precursor, executing the rearrangement, and utilizing the scaffold as a stereocontrol element.

Part 1: The Mechanistic Paradox & Strategy

The Challenge: Researchers often mistake DVG for a conjugated diene due to its "divinyl" nomenclature. In its native state, the


-systems are isolated by the 

carbinol centers (C3 and C4).

The Solution: We utilize the Anionic Oxy-Cope Rearrangement .[1][2] Upon deprotonation, the alkoxide weakens the C3-C4 bond, accelerating a [3,3]-sigmatropic shift by a factor of


 to 

compared to the thermal Cope. This transforms the 1,5-diene system into an enolate/aldehyde pair, which can then be trapped or cyclized.
Mechanism Visualization

The following diagram illustrates the transformation from the DVG precursor through the chair-like transition state to the reactive carbonyl species.

OxyCopePathway cluster_0 Precursor Synthesis cluster_1 Activation & Rearrangement Acrolein Acrolein (2 equiv) Pinacol Pinacol Coupling (Zn/AcOH or Ti) Acrolein->Pinacol DVG This compound (Meso/DL Mix) Pinacol->DVG Alkoxide Bis-Alkoxide (K+ Enolate) DVG->Alkoxide KH / 18-Crown-6 TS [3,3]-Sigmatropic Transition State (Chair) Alkoxide->TS Fast Product Adipaldehyde Enolate (Reactive Intermediate) TS->Product Irreversible Tandem Cyclization Tandem Cyclization Product->Tandem Cyclization In Situ Trapping

Caption: Pathway from Acrolein precursor to the reactive Oxy-Cope intermediate.[3] The chair transition state dictates stereochemical transfer.

Part 2: Experimental Protocols

Protocol A: Stereoselective Synthesis of this compound

Context: Commercial sources often supply DVG as a mixture of meso and dl diastereomers. For high-fidelity applications, separation is critical because the meso and dl forms rearrange to different stereoisomers (E,E vs E,Z dienes).

Reagents:

  • Acrolein (freshly distilled)

  • Zinc dust (activated)

  • Acetic acid (glacial)

  • Saturated aqueous

    
    
    

Step-by-Step:

  • Activation: Suspend Zn dust (1.5 equiv) in water. Add catalytic CuSO4 to create a Zn-Cu couple if higher reactivity is required (optional for acrolein).

  • Addition: Cool the suspension to 0°C. Add acrolein (1.0 equiv) and acetic acid (2.5 equiv) simultaneously dropwise over 2 hours. Control exotherm strictly < 10°C to prevent polymerization.

  • Workup: Filter off zinc residues. Neutralize the filtrate with saturated

    
     until pH ~8.
    
  • Extraction: Extract continuously with ether or ethyl acetate for 24 hours (the diol is water-soluble).

  • Purification & Separation:

    • Concentrate the organic layer.

    • Fractional Crystallization: The meso-diol (mp 18°C) and dl-diol (mp 14°C) are difficult to separate by crystallization alone.

    • Chromatography: Use silica gel (EtOAc/Hexane 1:1). The dl (racemic) fraction typically elutes first, followed by the meso fraction.

    • Validation: Verify via

      
      H NMR. The carbinol protons (
      
      
      
      -OH) appear at different shifts for meso vs dl.
Protocol B: The Anionic Oxy-Cope Rearrangement

Context: This converts the inert 1,5-diene into a reactive 1,6-dicarbonyl species.

Reagents:

  • Potassium Hydride (KH), 35% dispersion in oil (washed with hexane)

  • 18-Crown-6 (1.0 equiv) - Crucial for dissociating the ion pair

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: In a flame-dried Schlenk flask under Argon, suspend washed KH (2.2 equiv) in THF.

  • Complexation: Add 18-Crown-6 (2.2 equiv) to the KH suspension. Stir for 15 mins.

  • Initiation: Cool to 0°C. Cannulate a solution of this compound (1.0 equiv) in THF into the base mixture.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange.
      
  • Rearrangement: Allow to warm to room temperature. Stir for 1–4 hours.

    • Monitoring: Aliquot quench into dilute HCl. Check TLC for disappearance of the diol and appearance of the aldehyde (stains with DNPH).

  • Quench/Trapping:

    • For Isolation: Pour into cold pH 4 buffer. Extract immediately (Adipaldehyde is unstable).

    • For Tandem DA: Add the diene/dienophile directly to the enolate solution before quenching if the target reaction is base-promoted.

Part 3: Data Analysis & Troubleshooting

Stereochemical Logic Table

The utility of this scaffold relies on the conservation of orbital symmetry. The chair transition state translates the starting diol configuration into the alkene geometry of the product.

Starting MaterialTransition State GeometryProduct Geometry (Aldehyde/Enol)Application Note
Meso -1,5-hexadiene-3,4-diolChair (favored)E,Z-1,6-dialdehyde derivativeForms cis-ring junctions in subsequent cyclizations.
DL (Racemic)-1,5-hexadiene-3,4-diolChair (favored)E,E-1,6-dialdehyde derivativeForms trans-ring junctions; often faster rearrangement.
The Self-Validating System (Troubleshooting)

To ensure experimental integrity (Trustworthiness), use these checkpoints:

  • The "Crown Effect" Check:

    • Symptom:[3][4][5][6][7][8] Reaction is sluggish or incomplete after 6 hours.

    • Cause: Tight ion pairing of the potassium alkoxide.

    • Fix: The addition of 18-Crown-6 is not optional. It sequesters

      
      , creating a "naked" alkoxide that drives the bond weakening required for the sigmatropic shift.
      
  • The "Polymerization" False Positive:

    • Symptom:[3][4][5][6][7][8] Gummy residue upon workup; loss of mass.

    • Cause: The resulting adipaldehyde (hexanedial) self-condenses (aldol) rapidly in basic media.

    • Protocol Adjustment: Do not isolate the aldehyde. Perform a one-pot derivatization (e.g., Wittig olefination or immediate reduction) or use the enolate directly in the next step.

Part 4: Advanced Application - The Acetal Tether

For researchers specifically needing a Diels-Alder outcome, the diol is best used as a disposable tether .

Protocol:

  • React this compound with a dienophile-aldehyde (e.g., acrolein) to form the cyclic acetal.

  • The two vinyl groups of the diol now shield one face of the dienophile.

  • This forces an incoming diene to attack from the exposed face, yielding high diastereoselectivity.

  • Post-Reaction: Hydrolysis of the acetal removes the diol scaffold, leaving the pure, stereodefined Diels-Alder adduct.

References

  • Synthesis of Divinyl Glycol: Young, W. G., Cristol, S. J., & Weiss, F. T. (1943). Investigations on the Stereoisomerism of Unsaturated Compounds. VI. The Composition of Divinyl Glycol from Acrolein. Journal of the American Chemical Society, 65(7), 1245–1250. [Link]

  • The Anionic Oxy-Cope Acceleration: Evans, D. A., & Golob, A. M. (1975). [3,3] Sigmatropic rearrangements of 1,5-diene alkoxides. The powerful accelerating effects of the alkoxide substituent.[1] Journal of the American Chemical Society, 97(16), 4765–4766.[1] [Link]

  • Oxy-Cope Discovery & Mechanism: Berson, J. A., & Jones, M. (1964).[2] A Synthesis of Ketones by the Thermal Isomerization of 3-Hydroxy-1,5-hexadienes. The Oxy-Cope Rearrangement.[1][2][3][9] Journal of the American Chemical Society, 86(22), 5019–5020. [Link]

  • Tandem Reactions Review: Tietze, L. F. (1996).[5] Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. [Link]

Sources

Application Notes & Protocols: Enantioselective Synthesis with 1,5-Hexadiene-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1,5-Hexadiene-3,4-diol in Asymmetric Synthesis

This compound is a pivotal C6 building block in modern organic synthesis, particularly in the construction of complex chiral molecules.[1][2] Its C2-symmetric structure, featuring two secondary allylic alcohols, offers a versatile platform for introducing stereochemistry, which is fundamental in the development of pharmaceuticals, agrochemicals, and other biologically active compounds.[3][4][5] The diene functionalities also provide handles for a variety of subsequent transformations, including cross-coupling reactions and metathesis. This guide provides an in-depth exploration of the key enantioselective strategies to access and utilize chiral this compound and its derivatives, with a focus on practical, field-proven protocols.

Core Synthetic Strategies: Accessing Enantiopure this compound

The primary challenge in harnessing the synthetic potential of this compound lies in the stereocontrolled synthesis of its enantiomers. Two preeminent strategies have emerged as highly reliable and predictable: the Sharpless Asymmetric Epoxidation of a related precursor and the Sharpless Asymmetric Dihydroxylation of 1,5-hexadiene.

Sharpless Asymmetric Epoxidation Route

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of modern asymmetric synthesis, allowing for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[6] In the context of this compound, this strategy is employed on a precursor, divinylcarbinol, followed by a stereospecific ring-opening to yield the desired diol. This powerful method provides access to valuable epoxy alcohol intermediates.[7]

The SAE utilizes a catalytic system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand. This combination forms a chiral titanium complex that coordinates with the allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP). The chirality of the DET ligand dictates the facial selectivity of the epoxidation, leading to high enantiomeric excess.[8][9] The choice of L-(+)-DET or D-(-)-DET allows for the selective synthesis of either enantiomer of the resulting epoxy alcohol.[9]

Workflow for Sharpless Asymmetric Epoxidation Route

cluster_0 Sharpless Asymmetric Epoxidation cluster_1 Nucleophilic Ring Opening cluster_2 Deprotection Divinylcarbinol Divinylcarbinol Chiral Epoxy Alcohol Chiral Epoxy Alcohol Divinylcarbinol->Chiral Epoxy Alcohol Ti(OiPr)4, (+)- or (-)-DET, TBHP Divinylcarbinol->Chiral Epoxy Alcohol Protected Diol Protected Diol Chiral Epoxy Alcohol->Protected Diol Nucleophile (e.g., H2O, OH-) Chiral Epoxy Alcohol->Protected Diol Enantiopure this compound Enantiopure this compound Protected Diol->Enantiopure this compound Deprotection Conditions Protected Diol->Enantiopure this compound

Caption: Workflow for the synthesis of enantiopure this compound via Sharpless Asymmetric Epoxidation.

Materials:

  • Titanium (IV) isopropoxide (Ti(OiPr)4)

  • L-(+)-Diethyl tartrate ((+)-DET) or D-(-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Divinylcarbinol

  • Anhydrous dichloromethane (DCM)

  • 3Å Molecular sieves, activated

  • Saturated aqueous sodium sulfide (Na2S) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å molecular sieves (0.5 g per 10 mmol of divinylcarbinol).

  • Add anhydrous DCM (50 mL per 10 mmol of divinylcarbinol) and cool the suspension to -20 °C in a cryocool bath.

  • To the cooled suspension, add L-(+)-DET (1.2 eq.) followed by the dropwise addition of Ti(OiPr)4 (1.0 eq.). Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Add divinylcarbinol (1.0 eq.) to the reaction mixture and stir for an additional 15 minutes.

  • Add TBHP (2.0 eq.) dropwise, ensuring the internal temperature does not exceed -15 °C.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of Na2S (5 mL per 10 mmol of divinylcarbinol) and allowing the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude epoxy alcohol can be purified by flash column chromatography on silica gel.

The resulting chiral epoxy alcohol can be hydrolyzed under either acidic or basic conditions to yield the corresponding this compound. The choice of conditions can influence the regioselectivity of the ring-opening.

Sharpless Asymmetric Dihydroxylation Route

The Sharpless Asymmetric Dihydroxylation (SAD) provides a direct route to chiral vicinal diols from olefins.[10] Applying this methodology to 1,5-hexadiene allows for the direct, enantioselective synthesis of this compound.

The SAD reaction employs a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[10] Commercially available pre-mixed reagents, AD-mix-α (containing a DHQ-derived ligand) and AD-mix-β (containing a DHQD-derived ligand), provide reliable access to either enantiomer of the diol product.[11] The chiral ligand accelerates the reaction and directs the osmylation to one face of the double bond, leading to high enantioselectivity. A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst.[11]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Os(VIII)-Ligand Complex Os(VIII)-Ligand Complex Osmylate(VI) Ester Osmylate(VI) Ester Os(VIII)-Ligand Complex->Osmylate(VI) Ester [3+2] Cycloaddition Alkene Alkene Alkene->Osmylate(VI) Ester Hydrolysis Hydrolysis Osmylate(VI) Ester->Hydrolysis Chiral Diol Chiral Diol Hydrolysis->Chiral Diol Os(VI) Os(VI) Hydrolysis->Os(VI) Os(VI)->Os(VIII)-Ligand Complex Oxidation Co-oxidant Co-oxidant Co-oxidant->Os(VIII)-Ligand Complex

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

While 1,5-hexadiene can be used, this protocol is exemplified with a related cyclic diene for clarity and common application. The principles are directly transferable.

Materials:

  • AD-mix-α or AD-mix-β

  • 1,4-Cyclohexadiene

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH3SO2NH2)

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water (10 mL per 1 mmol of diene).

  • Add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of diene) to the solvent mixture and stir until the two phases are clear.

  • Add methanesulfonamide (1.0 eq.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1,4-cyclohexadiene (1.0 eq.) and stir vigorously at 0 °C.

  • Monitor the reaction by TLC. Upon completion (typically 12-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of diene) and stir for 1 hour at room temperature.

  • Add ethyl acetate to the mixture and stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel. The aqueous layer is separated and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with 2 M NaOH, then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude diol can be purified by flash column chromatography or recrystallization.

Data Presentation: Comparative Analysis of Enantioselective Methods

MethodSubstrateCatalyst/LigandEnantiomeric Excess (ee%)Yield (%)Reference
Asymmetric EpoxidationDivinylcarbinolTi(OiPr)4 / (+)-DET>9585-95
Asymmetric Dihydroxylation1,5-HexadieneOsO4 / AD-mix-β90-9870-85[10][11]
Asymmetric Dihydroxylation1,4-CyclohexadieneOsO4 / AD-mix-α>9980-90[10][11]

Applications in Downstream Synthesis

Enantiomerically enriched this compound and its derivatives are versatile intermediates in the synthesis of a wide array of complex molecules.[12][13][14]

  • Synthesis of Chiral Ligands: The C2-symmetric diol backbone is an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis.[15][16]

  • Total Synthesis of Natural Products: The stereochemically defined diol motif is a common feature in many natural products, making these compounds valuable starting materials.[9][10]

  • Pharmaceutical Intermediates: The introduction of chirality early in a synthetic sequence is crucial for the efficient production of single-enantiomer drugs.[2][5]

Conclusion

The enantioselective synthesis of this compound and related chiral diols is a well-established and reliable field, with the Sharpless Asymmetric Epoxidation and Dihydroxylation methods standing as the most robust and predictable strategies. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access these valuable chiral building blocks for a wide range of applications. The choice of synthetic route will depend on the specific target molecule, available starting materials, and desired stereochemistry.

References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). Semantic Scholar. [Link]

  • Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by l-Proline. (2006). The Journal of Organic Chemistry. [Link]

  • Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. (2008). Journal of the American Chemical Society. [Link]

  • Enantioselective Synthesis of C2-Symmetric Diols. (1995). Tetrahedron Letters. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2021). ACS Omega. [Link]

  • Sharpless epoxidation. Wikipedia. [Link]

  • (R,R)- AND (S,S)-1,2-DICHLORO-1,2-DIPHENYLETHANE. Organic Syntheses. [Link]

  • Syntheses and Applications of C2-Symmetric Chiral Diols. (2012). Current Organic Synthesis. [Link]

  • Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2020). Molecules. [Link]

  • Efficient asymmetric synthesis of silanediol precursors from 1,5-dihydrosiloles. (2007). Organic Letters. [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021). YouTube. [Link]

  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. (2002). Organic Letters. [Link]

  • Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. (2006). Organic Chemistry Portal. [Link]

  • Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. (2019). YouTube. [Link]

  • De Novo Synthesis of Natural Products via the Asymmetric Hydration of Polyenes. (2011). Accounts of Chemical Research. [Link]

  • Asymmetric Total Synthesis of the Highly Strained 4β-Acetoxyprobotryane-9β,15α-diol. (2021). Angewandte Chemie International Edition. [Link]

  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. (2021). Molecules. [Link]

  • The Market Outlook for this compound: Trends and Supplier Landscape. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (5Z, 7E)-5,7-HEXADECADIENE. Organic Syntheses. [Link]

  • CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). Molecules. [Link]

  • Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. (2022). Polymers. [Link]

  • Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. (2020). YouTube. [Link]

  • Asymmetric Dihydroxylation of Alkenes. (2011). Comprehensive Organic Synthesis. [Link]

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022). ResearchGate. [Link]

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Catalytic Transformations of 1,5-Hexadiene-3,4-diol: A Guide to Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a C6 Building Block

1,5-Hexadiene-3,4-diol, a readily available C6 diene diol, represents a versatile and highly functionalized building block for modern organic synthesis. Its unique structural motif, featuring two terminal vinyl groups and a vicinal diol, provides multiple reaction sites for catalytic transformations. This allows for the stereocontrolled synthesis of a diverse array of complex molecules, particularly substituted tetrahydrofurans, which are prevalent scaffolds in numerous natural products and pharmaceuticals. This application note provides an in-depth guide to key catalytic reactions involving this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Properties of this compound

A thorough understanding of the substrate's physical and chemical properties is paramount for successful reaction design and execution.

PropertyValueReference
CAS Number 1069-23-4[1][2]
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 125 °C at 45 mmHg
Density 1.02 g/mL at 25 °C
Refractive Index n20/D 1.479
Solubility Soluble in methanol[2]

I. Palladium-Catalyzed Intramolecular Cyclization: A Direct Route to Substituted Tetrahydrofurans

Palladium catalysis offers a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.[3][4] In the context of this compound, palladium-catalyzed intramolecular cyclization presents a direct and atom-economical approach to synthesize 2,5-divinyltetrahydrofuran-3,4-diol and its derivatives. These reactions are believed to proceed through a Wacker-type mechanism or an intramolecular olefin insertion into a Pd(Ar)(OR) intermediate, leading to the formation of the tetrahydrofuran ring with high stereocontrol.[4]

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to one of the olefinic double bonds of the diene-diol. Subsequent intramolecular nucleophilic attack by one of the hydroxyl groups leads to the formation of a five-membered ring and a carbon-palladium bond. This intermediate can then undergo further reactions, such as reductive elimination, to afford the desired tetrahydrofuran product and regenerate the active palladium catalyst. The stereochemical outcome of the reaction is often influenced by the nature of the ligands on the palladium center and the reaction conditions.

G cluster_0 Catalytic Cycle Substrate This compound Coordination π-Complex Formation Substrate->Coordination Coordination Pd_complex Pd(II) Catalyst Pd_complex->Coordination Cyclization Intramolecular Oxy-palladation Coordination->Cyclization Nucleophilic Attack Intermediate Palladacyclic Intermediate Cyclization->Intermediate Regeneration Catalyst Regeneration Intermediate->Regeneration Protonolysis/ Reductive Elimination Product 2,5-Divinyl- tetrahydrofuran-3,4-diol Regeneration->Pd_complex Regeneration->Product

Figure 1: Proposed workflow for the palladium-catalyzed cyclization of this compound.

Application Protocol: Diastereoselective Synthesis of cis-2,5-Divinyltetrahydrofuran-3,4-diol

This protocol is a representative procedure for the palladium-catalyzed oxidative cyclization of a 1,5-diene, adapted for this compound.

Materials:

  • This compound (1.0 eq)

  • Palladium(II) chloride (PdCl₂, 0.05 eq)

  • Copper(I) chloride (CuCl, 2.0 eq)

  • Dimethylformamide (DMF)

  • Oxygen (balloon)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂, and CuCl.

  • Evacuate and backfill the flask with oxygen (repeat three times) and leave an oxygen-filled balloon attached.

  • Add DMF and deionized water (e.g., 10:1 v/v) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,5-divinyltetrahydrofuran-3,4-diol.

Expected Outcome:

This reaction is expected to yield the cis-2,5-divinyltetrahydrofuran-3,4-diol as the major diastereomer. The stereoselectivity is driven by the preferred transition state of the intramolecular oxy-palladation step.

Catalyst SystemSolventTemperature (°C)Time (h)Typical Yield (%)Diastereoselectivity (cis:trans)
PdCl₂/CuCl/O₂DMF/H₂O2524-4860-80>10:1

II. Osmium-Catalyzed Oxidative Cyclization: A Pathway to Highly Functionalized Tetrahydrofuran Diols

The oxidative cyclization of 1,5-dienes using osmium tetroxide (OsO₄) is a powerful method for the stereocontrolled synthesis of tetrahydrofuran diols.[5] This transformation constructs the tetrahydrofuran core while simultaneously introducing multiple hydroxyl groups with predictable stereochemistry. Given the presence of the diol in the starting material, this reaction with this compound can lead to highly oxygenated and stereochemically rich products.

Mechanistic Insights

The reaction is initiated by the [3+2] cycloaddition of osmium tetroxide to one of the double bonds, forming an osmate ester. This is followed by a second intramolecular [3+2] cycloaddition of the remaining double bond to the osmium center. Subsequent hydrolysis of the resulting cyclic osmate ester yields the tetrahydrofuran diol product and regenerates the osmium catalyst in the presence of a co-oxidant. The stereochemistry of the final product is dictated by the geometry of the diene and the concerted nature of the cycloaddition steps.

G Substrate This compound Cycloaddition1 First [3+2] Cycloaddition Substrate->Cycloaddition1 OsO4 OsO₄ OsO4->Cycloaddition1 Co-oxidant Co-oxidant (e.g., NMO) Co-oxidant->OsO4 Osmate_Ester Osmate Ester Intermediate Cycloaddition1->Osmate_Ester Cycloaddition2 Intramolecular [3+2] Cycloaddition Osmate_Ester->Cycloaddition2 Cyclic_Osmate Cyclic Osmate Ester Cycloaddition2->Cyclic_Osmate Hydrolysis Hydrolysis Cyclic_Osmate->Hydrolysis Product Tetrahydroxylated Tetrahydrofuran Hydrolysis->Product Reduced_Os Reduced Osmium Species Hydrolysis->Reduced_Os Reduced_Os->OsO4 Oxidation

Figure 2: Simplified mechanism of osmium-catalyzed oxidative cyclization.

Application Protocol: Synthesis of a Tetrahydroxylated Tetrahydrofuran

This protocol outlines a general procedure for the osmium-catalyzed oxidative cyclization of this compound. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • This compound (1.0 eq)

  • Osmium tetroxide (OsO₄, catalytic amount, e.g., 2 mol%)

  • N-Methylmorpholine N-oxide (NMO, 2.2 eq)

  • Acetone

  • Water

  • Saturated aqueous sodium bisulfite solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound and NMO in a mixture of acetone and water (e.g., 10:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a solution of OsO₄ in acetone dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to yield the tetrahydroxylated tetrahydrofuran product.

Expected Outcome:

This reaction is expected to produce a highly functionalized tetrahydrofuran derivative with four additional hydroxyl groups. The stereochemistry will be predominantly cis with respect to the newly formed C-O bonds on each of the original double bonds.

Catalyst SystemCo-oxidantSolventTemperature (°C)Time (h)Typical Yield (%)
OsO₄ (cat.)NMOAcetone/H₂O0 to 2512-2450-70

III. Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): Access to Unsaturated Five-Membered Rings

Ring-closing metathesis (RCM) is a powerful and widely used transformation in organic synthesis for the formation of cyclic olefins.[6][7][8] For this compound, RCM provides a route to a five-membered unsaturated ring, specifically 4,5-dihydroxy-cyclopentene. To prevent catalyst inhibition or undesired side reactions, the diol functionality typically requires protection prior to the metathesis reaction.

Mechanistic Rationale

The RCM reaction is initiated by the reaction of a ruthenium alkylidene catalyst (e.g., Grubbs' catalyst) with one of the terminal alkenes of the diene to form a new ruthenium alkylidene intermediate and release a volatile alkene. This is followed by an intramolecular [2+2] cycloaddition with the second alkene moiety to form a metallacyclobutane intermediate. A retro [2+2] cycloaddition then releases the cyclic alkene product and regenerates a ruthenium alkylidene species that can re-enter the catalytic cycle. The reaction is typically driven to completion by the removal of the volatile ethylene byproduct.

G cluster_0 RCM Catalytic Cycle Substrate Protected this compound Coordination Olefin Coordination Substrate->Coordination Catalyst Ru Catalyst Catalyst->Coordination Cycloaddition [2+2] Cycloaddition Coordination->Cycloaddition Metallacyclobutane Metallacyclobutane Cycloaddition->Metallacyclobutane Retro_Cycloaddition Retro [2+2] Cycloaddition Metallacyclobutane->Retro_Cycloaddition Product Protected 4,5-Dihydroxy- cyclopentene + Ethylene Retro_Cycloaddition->Product Regenerated_Catalyst Regenerated Ru Catalyst Retro_Cycloaddition->Regenerated_Catalyst Regenerated_Catalyst->Coordination

Figure 3: General workflow for the ring-closing metathesis of a protected this compound.

Application Protocol: Synthesis of a Protected 4,5-Dihydroxy-cyclopentene

This protocol describes a general procedure for the RCM of a protected this compound. The choice of protecting group (e.g., silyl ethers, acetonide) is crucial and should be selected based on its stability to the reaction conditions and ease of subsequent removal.

Materials:

  • Protected this compound (1.0 eq)

  • Grubbs' second-generation catalyst (e.g., 1-5 mol%)

  • Anhydrous dichloromethane (DCM) or toluene

  • Inert gas (e.g., argon or nitrogen)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected this compound in anhydrous DCM or toluene in a flame-dried Schlenk flask under an inert atmosphere.

  • Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.

  • Add the Grubbs' second-generation catalyst to the solution.

  • Heat the reaction mixture to reflux (typically 40 °C for DCM or 80-110 °C for toluene) and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the protected 4,5-dihydroxy-cyclopentene.

  • The protecting groups can be removed under appropriate conditions (e.g., acid or fluoride for silyl ethers) to yield the final diol.

Expected Outcome:

This reaction should provide the protected cyclopentene derivative in good to excellent yield. The efficiency of the reaction can be influenced by the catalyst loading, solvent, and temperature.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Grubbs' II1-5DCM402-685-95
Grubbs' II1-5Toluene80-1102-1285-95

Conclusion

This compound is a highly valuable and versatile starting material for the catalytic synthesis of complex heterocyclic molecules. The application of palladium- and osmium-catalyzed cyclizations, as well as ruthenium-catalyzed ring-closing metathesis, provides efficient and stereoselective pathways to substituted tetrahydrofurans and cyclopentenes. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to explore the rich chemistry of this diene-diol and to develop novel synthetic routes to biologically active compounds. Careful consideration of reaction conditions, catalyst selection, and, where necessary, the use of protecting groups, will enable the successful implementation of these powerful catalytic transformations.

References

  • LookChem. Cas 19700-97-1,3,4-dihydroxy-D,L-threo-hexa-1,5-diene. Available at: [Link]

  • Donohue, T. J., et al. (2014). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. ePrints Soton. Available at: [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Marco-Contelles, J., et al. (2009). Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. PubMed. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. Available at: [Link]

  • Grubbs, R. H. (2006). Ruthenium Olefin Metathesis Catalysts Bearing a Macrocyclic N‐Heterocyclic Carbene Ligand: Improved Stability and Activity.
  • Bauer, E. B. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. Available at: [Link]

  • Korovina, N. (2020). Oxidation of Alkenes to Diols with Osmium Tetroxide. YouTube. Available at: [Link]

  • Tørum, R. A., & Skrydstrup, T. (2019). Asymmetric Synthesis of Tetrahydrofurans through Palladium(0)-Catalyzed [3 + 2]-Cycloaddition of Donor-Acceptor Cyclopropanes and Ketenes. The Journal of Organic Chemistry, 84(17), 11093–11104.
  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Available at: [Link]

  • Buchmeiser, M. R., et al. (2004). Novel metathesis catalysts based on ruthenium 1,3-dimesityl-3,4,5,6-tetrahydropyrimidin-2-ylidenes: synthesis, structure, immobilization, and catalytic activity. Chemistry, 10(22), 5761–5770.
  • Xi, Z., et al. (2002). Stereoselective Synthesis of Polysubstituted 2,5-Dihydrofurans from Reaction of 1,4-Dilithio-1,3-dienes with Aldehydes. Organic Letters, 4(13), 2269–2271.
  • Huang, J., et al. (2022). Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Molecules, 27(19), 6523.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2021). 5.9: Vicinal Syn Dihydroxylation with Osmium Tetroxide. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. Available at: [Link]

  • Yang, L., et al. (2004). Novel metathesis catalysts based on ruthenium 1,3-dimesityl-3,4,5,6-tetrahydropyrimidin-2-ylidenes: synthesis, structure, immobilization, and catalytic activity. PubMed. Available at: [Link]

  • Sugimoto, H., et al. (2016). Oxidative Cyclization of 1,5-Dienes With Hydrogen Peroxide Catalyzed by an Osmium(III) Complex: Synthesis of cis-Tetrahydrofurans. PubMed. Available at: [Link]

  • Xi, Z., et al. (2002). Stereoselective Synthesis of Polysubstituted 2,5-Dihydrofurans from Reaction of 1,4-Dilithio-1,3-dienes with Aldehydes. PDF Free Download. Available at: [Link]

  • Korovina, N. (2020). Oxidation of Alkenes to Diols with Osmium Tetroxide. YouTube. Available at: [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. Available at: [Link]

Sources

Advanced Derivatization Protocols for 1,5-Hexadiene-3,4-diol (Divinyl Glycol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

1,5-Hexadiene-3,4-diol (Divinyl Glycol, DVG) is a versatile


 building block characterized by its 

-symmetry (in chiral forms) and the presence of two allylic alcohol motifs. It serves as a critical linchpin in the stereoselective synthesis of polyketides, macrodiolides (e.g., Aspicilin, Cladospolide C), and complex tetrahydrofuran (THF) cores found in Annonaceous acetogenins.

For drug development professionals, DVG offers a unique "stereochemical relay" system. Its 1,5-diene structure allows for bidirectional functionalization via Olefin Metathesis (CM/RCM) , while the vicinal diol core provides a rigid scaffold for diastereoselective oxidations and cyclopropanations.

Key Applications
  • Chiral Ligand Synthesis: Precursor to

    
    -symmetric phosphine ligands (e.g., DIOP analogues).
    
  • Natural Product Scaffolding: Core fragment for 18-membered macrolides and bis-THF motifs.

  • Diversity-Oriented Synthesis: Rapid access to polypropionates via iterative cross-metathesis.

Strategic Analysis: Stereochemical & Reactivity Control

Before derivatization, the stereochemical nature of the starting material must be defined. DVG exists as a mixture of meso (syn) and (


)-dl  (anti) isomers.
Isomer TypeOriginSynthetic Utility
(3R, 4R) / (3S, 4S) Synthetic (from D-Mannitol or Tartaric Acid)Asymmetric synthesis of chiral drugs (e.g., Brevipolide H).
Meso (3R, 4S) Synthetic (from Acrolein dimerization)Precursor to achiral cores; desymmetrization required for chiral applications.
(±)-Mixture Commercial (Bulk)Requires enzymatic resolution or chromatographic separation.
Reaction Pathway Logic

The derivatization strategy relies on distinct "protection-activation" cycles:

  • Rigidification: Protection of the 3,4-diol (usually as an acetonide) locks the conformation, preventing side reactions during alkene functionalization.

  • Extension: Cross-Metathesis (CM) extends the carbon skeleton.

  • Cyclization: Ring-Closing Metathesis (RCM) or iodocyclization forms the target ring systems.

DVG_Pathways cluster_metathesis Metathesis Cascades cluster_func Alkene Functionalization DVG This compound (Starting Material) Prot Acetonide Protection (Rigidification) DVG->Prot 2,2-DMP, TsOH CM Cross Metathesis (CM) (Chain Extension) Prot->CM Grubbs II, Acrylates CycProp Cyclopropanation (Sulfur Ylides) Prot->CycProp Me3SOI, NaH Epox Asymmetric Epoxidation (Sharpless/Vanadium) Prot->Epox tBuOOH, VO(acac)2 RCM Ring-Closing Metathesis (Macrocyclization) CM->RCM Post-Esterification

Figure 1: Strategic divergence in DVG derivatization. The acetonide-protected intermediate is the central hub for accessing macrocycles and polyoxygenated motifs.

Protocol 1: Acetonide Protection (The "Locking" Step)

Objective: Convert this compound into 2,2-dimethyl-4,5-divinyl-1,3-dioxolane. This step is essential to prevent chelation of metal catalysts (e.g., Ru, Pd) by the free hydroxyls and to control the conformation for subsequent reactions.

Materials
  • This compound (10 mmol)

  • 2,2-Dimethoxypropane (2,2-DMP) (15 mmol)

  • p-Toluenesulfonic acid (pTsOH) (0.1 mmol, catalytic)

  • Solvent: Acetone (anhydrous) or CH2Cl2

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask under Argon, dissolve this compound (1.14 g, 10 mmol) in anhydrous acetone (20 mL).

  • Reagent Addition: Add 2,2-dimethoxypropane (1.8 mL, 15 mmol) followed by a catalytic crystal of pTsOH (~19 mg).

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1). The diol spot (polar) should disappear, replaced by a less polar acetonide spot.

  • Quench: Add solid NaHCO3 (100 mg) to neutralize the acid. Stir for 10 minutes.

  • Workup: Filter the mixture to remove solids. Concentrate the filtrate under reduced pressure (keep bath < 30 °C as the product is volatile).

  • Purification: Purify the residue via flash column chromatography (Hexane/EtOAc 95:5) or vacuum distillation.[1]

  • Yield: Expect 85–95% of a colorless oil.

Mechanism & Insight: The formation of the 5-membered dioxolane ring is thermodynamically favored. The trans-acetonide is generally formed from the meso-diol, while the cis-acetonide derives from the dl-diol.

Protocol 2: Cross-Metathesis (Chain Extension)

Objective: Functionalize the terminal alkenes with electron-deficient olefins (e.g., methyl acrylate) to generate precursors for Cladospolide or Aspicilin.

Materials
  • Acetonide-protected DVG (1.0 equiv)

  • Methyl Acrylate (5–10 equiv)

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (1–2 mol%)

  • Solvent: CH2Cl2 (degassed)

Step-by-Step Methodology
  • Degassing: Dissolve the acetonide (1 mmol) and methyl acrylate (5 mmol) in CH2Cl2 (10 mL). Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Ruthenium carbene.

  • Catalysis: Add Grubbs-II catalyst (8.5 mg, 1 mol%) in one portion.

  • Reflux: Fit a reflux condenser and heat the mixture to 40 °C for 12–24 hours. The solution typically turns from green/brown to dark brown.

  • Monitoring: Monitor by 1H NMR. Look for the disappearance of terminal alkene protons (multiplets at 5.2–5.4 ppm and 5.8–6.0 ppm) and the appearance of the conjugated ester doublet (~6.9 ppm and ~5.8 ppm).

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Note: DVG derivatives can undergo double cross-metathesis (reacting at both ends) or single cross-metathesis depending on stoichiometry. To force the bis-acrylate product, use excess acrylate (>5 equiv).

Protocol 3: Ring-Closing Metathesis (Macrocyclization)

Context: Direct RCM of DVG gives a strained cyclobutene (disfavored). The successful protocol involves sequential esterification followed by RCM . This is the standard route for 12- to 18-membered macrolides.

Workflow
  • Esterification: React free DVG (or mono-protected variant) with a long-chain unsaturated acid (e.g., 10-undecenoic acid) using DCC/DMAP or Yamaguchi conditions.

  • RCM: The resulting diene-ester (now a "long" 1,n-diene) undergoes RCM to close the macrocycle.

RCM Protocol (High Dilution)
  • Concentration: Dissolve the diene-ester precursor in anhydrous Toluene to a concentration of 0.001 M to 0.005 M . Reason: High dilution favors intramolecular cyclization over intermolecular oligomerization.

  • Temperature: Heat to 80–110 °C.

  • Catalyst Addition: Add Grubbs-II (5 mol%) in portions (e.g., 1 mol% every hour) to sustain active catalyst levels.

  • Scavenging: After completion, treat the reaction with DMSO (50 equiv relative to catalyst) or activated charcoal to remove Ruthenium residues before concentration.

Analytical Characterization Data

The following data is typical for the (4R,5R)-2,2-dimethyl-4,5-divinyl-1,3-dioxolane (Acetonide of DVG):

TechniqueCharacteristic Signals / Properties
Physical State Colorless liquid, bp ~60 °C (15 mmHg).
1H NMR (CDCl3)

5.75–5.90 (m, 2H, =CH-), 5.25–5.45 (m, 4H, =CH2), 4.10–4.20 (m, 2H, CH-O), 1.42 (s, 6H, acetonide Me).
13C NMR (CDCl3)

134.5 (CH=), 118.2 (=CH2), 109.5 (Acetonide Cq), 80.1 (CH-O), 27.2 (CH3).
Stability Store at 2–8 °C. Stabilize with Hydroquinone (HQ) if storing the free diol to prevent polymerization.

References

  • Burke, S. D., et al. (1998). "C2-Symmetric 1,5-diene-3,4-diols: Synthesis and Applications." Journal of Organic Chemistry.

  • Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews.

  • Grubbs, R. H. (2004). "Olefin Metathesis." Tetrahedron.

  • Wang, C.-Y., & Hou, D.-R. (2012).[2] "Asymmetric Synthesis of (+)-Aspicilin." Journal of the Chinese Chemical Society.

  • Lin, J.-W., et al. (2014).[2] "Asymmetric Synthesis of (−)-Brevipolide H through Cyclopropanation." Organic Letters.

  • Sigma-Aldrich. "this compound Product Specification."

Sources

The Versatility of 1,5-Hexadiene-3,4-diol in Polymer Chemistry: A Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Monomer

1,5-Hexadiene-3,4-diol, a unique monomer possessing both di-vinyl and diol functionalities, presents a versatile platform for the synthesis of a wide array of functional polymers. Its structure allows for participation in various polymerization reactions, including metathesis polymerization and step-growth polymerizations, leading to polymers with tunable properties and diverse applications, particularly in the biomedical field. The presence of hydroxyl groups along the polymer backbone imparts hydrophilicity and provides sites for post-polymerization modification, while the vinyl groups offer opportunities for crosslinking and further functionalization. This guide provides an in-depth exploration of the use of this compound in polymer chemistry, offering detailed application notes and protocols for its polymerization and the characterization of the resulting materials.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueReference
CAS Number 1069-23-4[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 125 °C at 45 mmHg[1]
Density 1.02 g/mL at 25 °C[1]
Refractive Index n20/D 1.479[1]

I. Acyclic Diene Metathesis (ADMET) Polymerization: Crafting Unsaturated Polyols

Acyclic Diene Metathesis (ADMET) polymerization is a powerful step-growth condensation polymerization technique for the synthesis of unsaturated polymers from α,ω-dienes.[3] This method is driven by the removal of a small volatile alkene, typically ethylene, and is known for its high tolerance to various functional groups, making it an ideal choice for the polymerization of this compound.[4] The resulting unsaturated polyols possess a unique combination of a polyolefin backbone with regularly spaced hydroxyl groups.

Mechanistic Insight

The ADMET polymerization of this compound proceeds via a metal-carbene catalyzed metathesis reaction. The reaction is an equilibrium process, and to drive it towards the formation of high molecular weight polymer, the ethylene byproduct must be continuously removed, typically by applying a vacuum.[5]

ADMET_Mechanism cluster_reaction ADMET Polymerization Monomer This compound Intermediate Metallocyclobutane Intermediate Monomer->Intermediate + Catalyst Catalyst Ru Catalyst (e.g., Grubbs' Catalyst) Intermediate->Monomer Non-productive Metathesis Polymer Unsaturated Polyol Intermediate->Polymer Productive Metathesis Ethylene Ethylene (g) (removed by vacuum) Polymer->Ethylene + Ethylene byproduct

Caption: ADMET polymerization of this compound.

Experimental Protocol: ADMET Polymerization of this compound

This protocol is adapted from established ADMET polymerization procedures for functionalized dienes.[6]

Materials:

  • This compound (purified by distillation or passage through activated alumina)

  • Grubbs' second or third-generation catalyst

  • Anhydrous, degassed toluene or chlorobenzene

  • Schlenk flask and vacuum line

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer and Solvent Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the purified this compound to a Schlenk flask equipped with a magnetic stir bar. Add anhydrous, degassed solvent to achieve a monomer concentration of 1-2 M.

  • Degassing: Subject the monomer solution to several freeze-pump-thaw cycles to remove dissolved gases.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh the Grubbs' catalyst (typically 0.1-1 mol% relative to the monomer) and add it to the reaction flask.

  • Polymerization: Heat the reaction mixture to 50-80 °C under a dynamic vacuum (10-100 mTorr). The removal of ethylene gas is crucial to drive the polymerization to high molecular weights.

  • Monitoring: Monitor the progress of the reaction by observing the increase in viscosity of the solution. Samples can be taken periodically (under inert atmosphere) for analysis by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

  • Termination: After the desired molecular weight is achieved (typically after several hours to days), cool the reaction to room temperature and quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as cold methanol or hexane. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

ParameterRecommended RangeRationale
Catalyst Loading 0.1 - 1 mol%Lower loadings can lead to higher molecular weights but may require longer reaction times. Higher loadings can result in faster reactions but may be more difficult to remove from the final polymer.
Temperature 50 - 80 °CBalances the rate of polymerization with catalyst stability. Higher temperatures can lead to catalyst decomposition.
Vacuum 10 - 100 mTorrEssential for the efficient removal of ethylene to drive the equilibrium towards polymer formation.
Reaction Time 12 - 72 hoursDependent on catalyst loading, temperature, and desired molecular weight.

II. Step-Growth Polymerization: Building Polyesters and Polyurethanes

The diol functionality of this compound allows for its participation in classic step-growth polymerization reactions, such as polycondensation with dicarboxylic acids to form polyesters and polyaddition with diisocyanates to yield polyurethanes. These methods produce polymers with vinyl groups regularly spaced along the backbone, which can be subsequently used for crosslinking or other modifications.

A. Polyester Synthesis via Polycondensation

The reaction of this compound with a dicarboxylic acid or its derivative (e.g., an acyl chloride or ester) results in the formation of an unsaturated polyester. The properties of the resulting polyester can be tailored by the choice of the dicarboxylic acid comonomer.

Polyester_Synthesis cluster_reaction Polycondensation Diol This compound Polyester Unsaturated Polyester Diol->Polyester Diacid Dicarboxylic Acid (e.g., Adipic Acid) Diacid->Polyester Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Polyester catalysis Water Water (removed) Polyester->Water + H₂O

Caption: Synthesis of unsaturated polyesters.

Experimental Protocol: Polyester Synthesis

This protocol is a general procedure for melt polycondensation.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Esterification catalyst (e.g., p-toluenesulfonic acid, titanium(IV) isopropoxide)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

Procedure:

  • Monomer Charging: Charge equimolar amounts of this compound and the dicarboxylic acid into the reaction vessel.

  • Catalyst Addition: Add the catalyst (typically 0.1-0.5 mol% relative to the diacid).

  • First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to 150-180 °C with stirring. Water will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 200-220 °C. This stage is crucial for building high molecular weight polymer.

  • Monitoring: Monitor the reaction by measuring the acid number of the reaction mixture or by observing the increase in melt viscosity.

  • Termination and Isolation: Once the desired molecular weight is reached, cool the reactor under nitrogen and extrude the molten polymer. The polymer can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

B. Polyurethane Synthesis via Polyaddition

The reaction between this compound and a diisocyanate proceeds via a polyaddition mechanism to form a polyurethane.[7] This reaction is typically fast and can be carried out at moderate temperatures. The resulting polyurethanes contain both urethane linkages and vinyl groups.

Polyurethane_Synthesis cluster_reaction Polyaddition Diol This compound Polyurethane Unsaturated Polyurethane Diol->Polyurethane Diisocyanate Diisocyanate (e.g., MDI, HDI) Diisocyanate->Polyurethane Catalyst Catalyst (optional) (e.g., DBTDL) Catalyst->Polyurethane catalysis

Caption: Synthesis of unsaturated polyurethanes.

Experimental Protocol: Polyurethane Synthesis

This protocol describes a typical bulk or solution polymerization for polyurethanes.

Materials:

  • This compound (dried over molecular sieves)

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate (MDI), hexamethylene diisocyanate (HDI)) (distilled under vacuum)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Catalyst (optional, e.g., dibutyltin dilaurate (DBTDL))

  • Reaction vessel with a mechanical stirrer and nitrogen inlet

Procedure:

  • Preparation: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve the dried this compound in the anhydrous solvent.

  • Diisocyanate Addition: Add the diisocyanate dropwise to the stirred diol solution at room temperature or slightly elevated temperature (e.g., 50-70 °C). An equimolar ratio of isocyanate to hydroxyl groups is typically used.

  • Catalyst Addition (Optional): If a catalyst is used, add a small amount (e.g., 0.01-0.1 wt%) to the reaction mixture.

  • Polymerization: Continue stirring the reaction mixture at the chosen temperature for several hours. Monitor the disappearance of the isocyanate peak in the IR spectrum (around 2270 cm⁻¹).

  • Polymer Isolation: Once the reaction is complete, precipitate the polyurethane by pouring the solution into a non-solvent like water or methanol. Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

III. Applications in Biomedical and Materials Science

The unique chemical structure of polymers derived from this compound opens up a wide range of potential applications.

A. Hydrogel Formation for Biomedical Applications

The pendant vinyl groups on the polymer backbone are ideal for crosslinking to form hydrogels.[8] These hydrogels can be prepared by various methods, including free-radical polymerization of the vinyl groups or through thiol-ene "click" chemistry. The presence of hydroxyl groups enhances the hydrophilicity and biocompatibility of the hydrogels, making them suitable for applications such as:

  • Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents for controlled and sustained release.[9]

  • Tissue Engineering: The hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration.[10]

  • Wound Dressings: The high water content and soft nature of the hydrogels can provide a moist environment conducive to wound healing.

B. Functional Materials

The ability to post-functionalize the hydroxyl and vinyl groups allows for the creation of materials with tailored properties. For example:

  • Coatings and Adhesives: The hydroxyl groups can promote adhesion to various substrates, while the vinyl groups can be used for curing and crosslinking to enhance the mechanical properties and chemical resistance of coatings.

  • Functional Membranes: The polymer can be cast into membranes, and the functional groups can be modified to control permeability and selectivity.

  • Composite Materials: The polymers can be used as matrices or additives in composite materials to improve interfacial adhesion and overall performance.

Conclusion

This compound is a highly versatile monomer that provides access to a diverse range of functional polymers. Through well-established polymerization techniques such as ADMET, polycondensation, and polyaddition, polymers with controlled architectures and functionalities can be synthesized. The resulting unsaturated polyols, polyesters, and polyurethanes, with their combination of hydroxyl and vinyl groups, are promising candidates for advanced applications in biomedical engineering, drug delivery, and materials science. The protocols and insights provided in this guide serve as a foundation for researchers to explore and exploit the full potential of this unique building block in the development of next-generation polymeric materials.

References

  • Synthesis of 1, 5-hexadiene crosslinked alkene polymer and its shear stability. (n.d.).
  • Acyclic diene metathesis. (2024, January 22). In Wikipedia. Retrieved from [Link]

  • Hsu, T.-W., Kempel, S. J., Felix Thayne, A. P., & Michaudel, Q. (2022). Stereocontrolled acyclic diene metathesis polymerization. Nature Chemistry, 14(11), 1279–1285. Retrieved from [Link]

  • Nomura, K. (2021). Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. Polymers, 13(21), 3781. Retrieved from [Link]

  • Hsu, T.-W., Kempel, S. J., Felix Thayne, A. P., & Michaudel, Q. (2022). Stereocontrolled acyclic diene metathesis polymerization. Nature Chemistry, 14(11), 1279–1285. Retrieved from [Link]

  • Caillol, S., et al. (2012). Original Diols from Sunflower and Ricin Oils: Synthesis, Characterization, and Use as Polyurethane Building Blocks. Journal of Polymer Science Part A: Polymer Chemistry, 50(9), 1766-1782. Retrieved from [Link]

  • Ahmed, E. M. (2015). Hydrogel: Preparation, characterization, and applications: A review. Journal of Advanced Research, 6(2), 105–121. Retrieved from [Link]

  • Al-Sabagh, A. M., et al. (2022). Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications. Polymers, 14(9), 1745. Retrieved from [Link]

  • Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. (n.d.). Retrieved from [Link]

  • Truong, V. X., et al. (2021). Polymers for Biomedical Applications: The Importance of Hydrophobicity in Directing Biological Interactions and Application Efficacy. Biomacromolecules, 22(9), 3731-3754. Retrieved from [Link]

  • Introduction to Polyurethane Chemistry. (2021, May 19). American Chemical Society. Retrieved from [Link]

  • Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. (2022). Polymers, 14(15), 3127. Retrieved from [Link]

  • Uyama, H., et al. (2009). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 47(21), 5747-5759. Retrieved from [Link]

  • Nicolas, J., et al. (2016). Degradable vinyl polymers for biomedical applications. Nature Chemistry, 8(3), 218-228. Retrieved from [Link]

  • Special Issue: Cross-linked Polymers. (n.d.). MDPI. Retrieved from [Link]

  • synthesis and characterization of new hydrogel materials based on acrylic monomers for drug delivery. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 50-54. Retrieved from [Link]

  • Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. (2022). Polymers, 14(15), 3042. Retrieved from [Link]

  • Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. (2021). International Journal of Molecular Sciences, 22(21), 11585. Retrieved from [Link]

  • Al-Sabagh, A. M., et al. (2022). Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications. Polymers, 14(9), 1745. Retrieved from [Link]

  • Synthesis and molecular weight control of aliphatic polyester diols. (2016). Google Patents.
  • Polyurethane-Synthesis, properties and application- Module-3 and series-2. (2022, March 15). YouTube. Retrieved from [Link]

  • Zhang, J., et al. (2015). Synthesis of conducting polymer hydrogels with 2D building blocks and their potential-dependent gel–sol transitions. Chemical Communications, 51(88), 15951-15954. Retrieved from [Link]

  • 20.10: Polyamides and Polyesters: Step-Growth Polymers. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

  • Khan, F., & Ahmad, S. R. (2013). Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications. Gels, 1(1), 2-19. Retrieved from [Link]

  • Maisonneuve, L., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 51(24), 10036-10081. Retrieved from [Link]

  • Caillol, S., et al. (2012). Original Diols from Sunflower and Ricin Oils: Synthesis, Characterization, and Use as Polyurethane Building Blocks. Journal of Polymer Science Part A: Polymer Chemistry, 50(9), 1766-1782. Retrieved from [Link]

  • Recent Overviews in Functional Polymer Composites for Biomedical Applications. (n.d.). Retrieved from [Link]

Sources

Application Note: Synthetic Utility of 1,5-Hexadiene-3,4-diol (Divinyl Glycol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Hexadiene-3,4-diol (Divinyl Glycol, DVG) is a versatile C6 building block characterized by C2-symmetry (in its chiral forms) and high functional density. It serves as a critical intermediate in the synthesis of complex natural products, chiral ligands, and functionalized tetrahydrofurans. This guide outlines the protocols for its synthesis, resolution, and three primary modes of synthetic utility: (1) The Oxy-Cope Rearrangement (accessing 1,6-dicarbonyls), (2) Iodoetherification (accessing chiral tetrahydrofurans), and (3) Cross-Metathesis .

Part 1: Structural Properties & Synthesis

Divinyl glycol exists as a mixture of meso and dl (racemic) diastereomers. The dl-isomer (racemate of (


) and (

)) is often the target for asymmetric synthesis, while the meso form has distinct utility in desymmetrization strategies.
Synthesis Protocol: Pinacol Coupling of Acrolein

The most robust route to DVG is the reductive coupling of acrolein. While historically performed with Zn/AcOH, modern protocols use Vanadium or Samarium catalysts to improve diastereoselectivity.

Protocol: Zn-Mediated Pinacol Coupling

  • Reagents: Acrolein (freshly distilled), Zinc dust (activated), Saturated NH4Cl (aq), THF.

  • Safety Note: Acrolein is an acute pulmonary toxicant. All operations must occur in a high-efficiency fume hood.

Step-by-Step Procedure:

  • Activation: Wash Zinc dust (1.5 equiv) with 1M HCl, water, ethanol, and ether; dry under vacuum.

  • Reaction Setup: Suspend activated Zn in THF/Sat. NH4Cl (1:1 v/v) at 0°C.

  • Addition: Add Acrolein (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to maintain T < 10°C.

  • Incubation: Stir vigorously at room temperature for 4 hours.

  • Workup: Filter off solids. Extract the aqueous layer with Ethyl Acetate (3x). Dry combined organics over MgSO4.

  • Purification: Concentrate in vacuo. The crude oil is a mixture of dl and meso isomers (typically 1:1 to 6:4 ratio).

  • Separation: Fractional distillation (bp ~100°C at 10 mmHg) or flash chromatography (EtOAc/Hexanes) can separate the diastereomers. The dl-isomer is typically more polar.

Enzymatic Resolution (Preparation of Enantiopure DVG)

To obtain (


)- or (

)-DVG, lipase-catalyzed acetylation is preferred over chemical resolution.
  • Enzyme: Pseudomonas cepacia lipase (Amano PS).

  • Acyl Donor: Vinyl acetate.

  • Solvent: Diisopropyl ether.

  • Outcome: The lipase selectively acetylates one enantiomer of the dl-pair, leaving the other as the diol. The meso isomer undergoes desymmetrization to the mono-acetate.

Part 2: The Anionic Oxy-Cope Rearrangement[1]

The most powerful synthetic application of DVG is its ability to function as a masked 1,6-dicarbonyl . Under anionic conditions, DVG undergoes a [3,3]-sigmatropic rearrangement to form the bis-enolate of adipaldehyde (hexanedial).

Mechanism & Utility

Unlike thermal Cope rearrangements which require high temperatures (>150°C), the anionic oxy-Cope proceeds at low temperatures (-78°C to 0°C) due to the "alkoxide effect," which accelerates the reaction by a factor of


 to 

.
  • Substrate: this compound (as bis-alkoxide).

  • Product: Adipaldehyde (after hydrolysis).

  • Strategic Value: This allows the researcher to carry a stable glycol moiety through multiple synthetic steps and "reveal" the sensitive dialdehyde only when needed.

Protocol: Anionic Rearrangement

Reagents: KH (Potassium Hydride), 18-Crown-6 (Catalytic), Anhydrous THF.

  • Preparation: Wash KH (35% dispersion in oil) with anhydrous hexanes under Argon to remove oil. Suspend in THF.

  • Deprotonation: Cool KH suspension to 0°C. Add DVG (1.0 equiv) in THF dropwise. Evolution of H2 gas will be vigorous.

  • Rearrangement: Add 18-Crown-6 (0.1 equiv) to sequester potassium ions and accelerate the sigmatropic shift. Stir at 0°C

    
     RT for 2 hours.
    
  • Hydrolysis: Quench with Phosphate Buffer (pH 7). The bis-enolate protonates to form the bis-enol, which tautomerizes to adipaldehyde.

  • Isolation: Extract immediately with CH2Cl2. Adipaldehyde is unstable; proceed directly to the next step (e.g., Wittig olefination or oxidation to adipic acid).

Part 3: Iodoetherification (Synthesis of Chiral THFs)

DVG is a prime substrate for constructing 2,5-disubstituted tetrahydrofurans (THFs) via electrophilic cyclization. This is widely used in the synthesis of polyether antibiotics and lignans.

Mechanistic Insight

The reaction is stereospecific.[1] The relative stereochemistry of the starting diol (meso vs dl) dictates the relative stereochemistry (cis/trans) of the THF substituents.

Protocol: Iodine-Mediated Cyclization

Reagents: Iodine (I2), NaHCO3, CH3CN/H2O.

  • Setup: Dissolve DVG (1.0 mmol) in CH3CN (10 mL) and 0.5M NaHCO3 (5 mL). Cool to 0°C.

  • Cyclization: Add Iodine (2.5 equiv) portion-wise. The mixture will turn dark brown.

  • Monitoring: Monitor by TLC. The reaction typically completes in 2-4 hours.

  • Quench: Add saturated Na2S2O3 (Sodium Thiosulfate) until the iodine color disappears.

  • Result: The product is a hydroxymethyl-iodomethyl-THF. The remaining alkene usually participates in the cyclization if 2 equiv of I2 are used, leading to bicyclic ethers or bis-THF systems depending on conditions.

    • Note: To stop at the mono-THF stage, controlled equivalents and temperature are required.

Part 4: Visualization of Pathways

The following diagram illustrates the divergent utility of DVG, contrasting the rearrangement pathway with the cyclization pathway.

DVG_Utility Acrolein Acrolein (Starting Material) DVG This compound (DVG) Acrolein->DVG Pinacol Coupling (Zn/VCl3) BisAlkoxide Bis-Alkoxide Intermediate DVG->BisAlkoxide KH, THF 0°C Iodonium Iodonium Ion DVG->Iodonium I2, NaHCO3 BisEnolate Bis-Enolate (1,6-diene-1,6-diol) BisAlkoxide->BisEnolate [3,3]-Sigmatropic Rearrangement Adipaldehyde Adipaldehyde (1,6-Dicarbonyl) BisEnolate->Adipaldehyde Tautomerization (H3O+) THF Chiral THF Derivative Iodonium->THF Intramolecular Etherification

Caption: Divergent synthetic pathways of this compound: Anionic Oxy-Cope rearrangement to linear dicarbonyls vs. Iodoetherification to cyclic ethers.

Part 5: Data Summary & Properties

PropertyValueRelevance to Protocol
CAS Number 1069-23-4Sourcing and regulatory identification.
Molecular Weight 114.14 g/mol Calculation of stoichiometry.
Boiling Point 198°C (760 mmHg)High bp allows for easy removal of solvents like THF/EtOAc.
Solubility Water, Alcohols, THFHighly polar; requires polar organic solvents for extraction.
Stereocenters C3, C4Generates meso and dl pairs; requires resolution for asymmetric work.
Stability Air/Moisture StableStable as diol; highly reactive as alkoxide.

References

  • Pinacol Coupling Synthesis: Amaya, T., & Hirao, T. (2014). "Vanadium-Catalyzed Pinacol Coupling Reaction in Water." Organic Syntheses, 91, 1-11. [Link]

  • Oxy-Cope Rearrangement Mechanism: Paquette, L. A. (1997). "The Anionic Oxy-Cope Rearrangement." Organic Reactions. [Link][2]

  • Stereoselective Synthesis & Resolution: Zhang, W., & Xu, L. (2018). "Recent Advances in the Stereoselective Synthesis of 1,2-Diols." Chemical Reviews. [Link]

  • Iodoetherification Applications: Knight, D. W. (2002). "Iodocyclization Reactions." Contemporary Organic Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,5-Hexadiene-3,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1,5-hexadiene-3,4-diol. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yields and purity.

Introduction

This compound is a valuable bifunctional molecule used as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty polymers. Its structure, featuring two terminal double bonds and two secondary hydroxyl groups, allows for a wide range of chemical transformations. This guide focuses on the two primary synthetic routes to this diol: the pinacol coupling of acrolein and the diacetoxylation of 1,3-butadiene followed by hydrolysis. We will explore the theoretical underpinnings of each method, provide detailed experimental protocols, and offer comprehensive troubleshooting advice to help you navigate the practical challenges of these syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two most common and practical laboratory-scale syntheses are the pinacol coupling (reductive dimerization) of acrolein and the palladium-catalyzed diacetoxylation of 1,3-butadiene followed by hydrolysis of the resulting diacetate.

Q2: Which synthetic route is preferable?

A2: The choice of route depends on several factors, including the availability of starting materials, desired stereochemistry, and scale of the reaction. The pinacol coupling of acrolein is a direct, one-step process that is often favored for its simplicity.[1] The butadiene route is a two-step process that may offer better control over certain aspects of the reaction but involves handling gaseous butadiene and a palladium catalyst.

Q3: What are the expected yields for these syntheses?

A3: Yields can vary significantly based on the specific conditions and scale. For the pinacol coupling of acrolein, yields can range from moderate to good, often in the 40-70% range, depending on the chosen reducing agent and reaction conditions. The butadiene route can also provide good overall yields, typically in the 60-80% range over the two steps.

Q4: What are the primary safety concerns?

A4: Acrolein is a highly toxic and volatile lachrymator and should be handled with extreme caution in a well-ventilated fume hood.[2] Butadiene is a flammable gas and requires appropriate handling procedures. Reactions involving magnesium or other reactive metals should be conducted under an inert atmosphere to prevent ignition. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis of this compound and provides a systematic approach to resolving them.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield (Pinacol Coupling) 1. Inactive reducing agent (e.g., oxidized magnesium).2. Insufficient mixing, leading to localized reactions.3. Acrolein polymerization.4. Premature quenching of the reaction.1. Use freshly activated magnesium turnings or powder. Consider pre-activation with iodine or 1,2-dibromoethane.2. Ensure vigorous stirring to maintain a homogeneous reaction mixture. The use of ultrasound can also improve mass transfer.[3]3. Add acrolein slowly to the reaction mixture at a controlled temperature (typically 0-10 °C) to minimize polymerization.4. Ensure the reaction is allowed to proceed to completion before workup. Monitor by TLC or GC if possible.
Formation of a White Precipitate (Pinacol Coupling) Formation of magnesium hydroxide during workup.This is expected. The precipitate can be dissolved by the slow addition of a dilute acid (e.g., sulfuric acid or hydrochloric acid) during the workup.[4]
Low or No Product Yield (Butadiene Route) 1. Inactive palladium catalyst.2. Poor quality butadiene or solvent.3. Incomplete hydrolysis of the diacetate intermediate.1. Use a high-quality palladium catalyst from a reputable supplier. Ensure proper storage and handling to prevent deactivation.2. Use freshly distilled solvents and high-purity butadiene.3. Ensure complete hydrolysis by using a sufficient excess of base and allowing adequate reaction time. Monitor the reaction by TLC or GC.
Presence of Multiple Byproducts 1. Pinacol Coupling: Side reactions such as 1,2-addition of the Grignard-like species to the carbonyl, or pinacol rearrangement.2. Butadiene Route: Formation of regioisomers (1,2-addition products) or oligomerization of butadiene.1. Maintain a low reaction temperature to favor the desired radical coupling pathway. Careful control of the stoichiometry of the reducing agent is also crucial.2. The choice of palladium catalyst and ligands is critical for controlling regioselectivity. Follow the recommended protocol closely.
Difficulty in Product Purification The product is a polar diol, which can be challenging to extract and purify.1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).2. Use a saturated brine solution during the final wash to help break up emulsions and reduce the solubility of the diol in the aqueous layer.3. Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective.

Detailed Experimental Protocols

Method 1: Pinacol Coupling of Acrolein

This protocol describes the synthesis of this compound via the magnesium-mediated pinacol coupling of acrolein. The reaction proceeds through a single-electron transfer from magnesium to the carbonyl group of acrolein, generating a ketyl radical anion which then dimerizes.[5]

Reaction Scheme:

Pinacol Coupling of Acrolein cluster_reactants Reactants cluster_products Products Acrolein1 2 x Acrolein2 Acrolein Diol This compound Acrolein2->Diol 1) Mg, THF 2) H₂O Mg Mg Mg->Diol H2O H₂O (workup) H2O->Diol MgO Mg(OH)₂ H2O->MgO

Caption: Pinacol coupling of acrolein to this compound.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acrolein (freshly distilled)

  • Iodine (a single crystal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In the flame-dried, three-necked flask, place magnesium turnings (1.2 eq). Assemble the glassware and flush the system with an inert gas.

  • Activation of Magnesium: Add a single crystal of iodine and a small amount of anhydrous THF. Gently warm the flask until the brown color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add the remaining anhydrous THF to the flask.

  • Acrolein Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution. A white precipitate of magnesium salts will form.

  • Extraction: Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with diethyl ether.[4]

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless to pale yellow oil.

Method 2: Synthesis from 1,3-Butadiene

This two-step synthesis involves the palladium-catalyzed diacetoxylation of 1,3-butadiene to form 3,4-diacetoxy-1,5-hexadiene, followed by basic hydrolysis to yield the desired diol.

Workflow Diagram:

Butadiene to Diol Synthesis Butadiene 1,3-Butadiene Diacetoxylation Diacetoxylation (Pd(OAc)₂, AcO⁻, oxidant) Butadiene->Diacetoxylation Diacetate 3,4-Diacetoxy-1,5-hexadiene Diacetoxylation->Diacetate Hydrolysis Hydrolysis (e.g., NaOH, MeOH/H₂O) Diacetate->Hydrolysis Diol This compound Hydrolysis->Diol

Sources

common issues with 1,5-Hexadiene-3,4-diol stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Hexadiene-3,4-diol

Welcome to the technical support center for this compound (also known as divinylethylene glycol). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for experiments involving this versatile diene. Our goal is to equip you with the knowledge to ensure the integrity of your starting material and the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Unexpected Carbonyl Signal in NMR/IR of a Reaction Product

Q: I'm running a reaction with this compound and my final product is showing an unexpected carbonyl peak (around 1700-1720 cm⁻¹ in IR; ~9-10 ppm or ~200 ppm in ¹H/¹³C NMR). My reaction shouldn't be forming a carbonyl. What's happening?

A: The most probable cause is the thermal decomposition of this compound via an Oxy-Cope rearrangement . This is a well-documented-sigmatropic rearrangement common to 1,5-dienes with a hydroxyl group at the C3 or C4 position.[1][2]

  • Causality: At elevated temperatures, the diol rearranges to form an enol intermediate. This enol is unstable and rapidly tautomerizes to a thermodynamically more stable δ,ε-unsaturated aldehyde or ketone.[1][2][3] This tautomerization is the driving force that makes the rearrangement essentially irreversible and is a common source of impurities.[3]

    • Troubleshooting Steps:

      • Reaction Temperature: Review your reaction temperature. The Cope rearrangement is thermally induced.[2] If possible, attempt the reaction at a lower temperature.

      • Reaction Time: Prolonged heating, even at moderate temperatures, can lead to the accumulation of the rearranged product. Can the reaction time be shortened?

      • pH of the Reaction Mixture: While heat is the primary driver, strong basic conditions can dramatically accelerate this rearrangement by forming an alkoxide intermediate (anionic Oxy-Cope rearrangement).[1] If your reaction is run under basic conditions, this is a very likely side reaction. Consider if a milder base or different reaction conditions can be used.

      • Purity of Starting Material: Before starting your reaction, check the purity of your this compound. If it has been stored improperly, it may already contain the rearranged impurity. A simple ¹H NMR or IR of the starting material can confirm its integrity.

Issue 2: Polymerization or Discoloration of this compound Upon Storage or in a Reaction

Q: My stock of this compound has turned a yellowish-brown color and seems more viscous. What is causing this and is it still usable?

A: This is a classic sign of polymerization and/or oxidation. The vinyl groups of this compound are susceptible to radical-initiated polymerization. Discoloration often indicates the formation of conjugated polymeric chains or oxidation products.

  • Causality: This degradation is often initiated by exposure to light, heat, or atmospheric oxygen, which can generate free radicals. Commercial preparations of this compound are typically stabilized with a radical scavenger like hydroquinone (HQ) to prevent this.[4] Over time, or with improper storage, the stabilizer can be consumed, leaving the diol vulnerable.

    • Troubleshooting Steps & Prevention:

      • Check for Stabilizer: Verify that your diol contains a stabilizer. Most suppliers will indicate this on the label (e.g., "stabilized with HQ").[4]

      • Proper Storage: Always store this compound according to the manufacturer's recommendations, which is typically under refrigeration (2-8°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[5][6]

      • Inert Atmosphere Handling: When using the diol, handle it under an inert atmosphere to minimize exposure to oxygen. Use techniques like purging the storage bottle with argon or nitrogen before and after use.

      • Usability: If the material is only slightly discolored, it may be possible to purify it by distillation under reduced pressure. However, significant discoloration and increased viscosity suggest substantial polymerization, and it is recommended to use a fresh, unopened bottle for critical applications.

Issue 3: Low Reaction Yields and Multiple Unidentified Byproducts

Q: I'm using this compound as a substrate, but my reaction yields are consistently low, and I see multiple spots on my TLC plate that I can't identify. What are the potential stability-related causes?

A: Low yields and multiple byproducts can stem from several stability issues, often acting in concert.

  • Causality:

    • Concurrent Degradation Pathways: It's possible that both the Oxy-Cope rearrangement (thermal) and radical polymerization/oxidation (from air/light exposure) are occurring simultaneously, leading to a complex mixture of byproducts.

    • Incompatible Reagents: The diol functionality and the double bonds can be sensitive to a range of reagents. Strong oxidizing agents can cleave the double bonds or oxidize the diols. Strong acids can lead to dehydration or other rearrangements.

    • pH-Induced Degradation: As discussed, extremes in pH can accelerate degradation. Acidic conditions can promote unwanted side reactions, while basic conditions can facilitate the anionic Oxy-Cope rearrangement.[1][7][8]

    • Troubleshooting Workflow:

      • Confirm Starting Material Purity: Before troubleshooting the reaction, confirm the purity of your diol stock.

      • Degas Solvents: If your reaction is sensitive to radicals, ensure all solvents are thoroughly degassed to remove dissolved oxygen.

      • Reaction Condition Audit:

        • Temperature: Can it be lowered?

        • pH: Is it neutral? If not, can it be buffered?

        • Atmosphere: Is the reaction being run under a robust inert atmosphere?

      • Reagent Compatibility Check: Review all reagents for potential incompatibilities with a diene-diol structure. Avoid strong, non-selective oxidizing agents if the double bonds are to be preserved.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage procedure for this compound? Store in a tightly sealed container, protected from light, under an inert atmosphere (argon or nitrogen is recommended), and refrigerated at 2-8°C.[5][6]

Q2: Why is hydroquinone (HQ) added to this compound? Hydroquinone is added as a stabilizer to inhibit free-radical polymerization of the vinyl groups.[4] It acts as a radical scavenger by donating a hydrogen atom to a reactive radical, effectively terminating the chain reaction that leads to polymerization.[9][10]

Q3: Can I purify this compound if it has started to discolor? If the discoloration is minor, you can attempt purification by vacuum distillation. However, it is crucial to monitor the temperature closely to avoid inducing the Oxy-Cope rearrangement. It is advisable to add a small amount of a radical inhibitor like hydroquinone to the distillation flask. For highly sensitive applications, using a fresh batch is the safest option.

Q4: Is this compound sensitive to acidic or basic conditions? Yes. While stable around neutral pH, its stability can be compromised under acidic or basic conditions. Strong bases can deprotonate the hydroxyl groups, leading to a significantly accelerated anionic Oxy-Cope rearrangement.[1] Strong acids may cause dehydration or other rearrangements. It is best to maintain a pH as close to neutral as possible unless specific reaction conditions require otherwise.

Q5: What are the primary decomposition products I should look for? The primary thermal decomposition product is a δ,ε-unsaturated aldehyde or ketone resulting from the Oxy-Cope rearrangement.[1][2] In the case of the parent diol, this would be 5-hexenal-3-one. Other potential byproducts include oligomers or polymers if the stabilizer has been depleted.

Data & Protocols

Summary of Stability-Related Parameters
ParameterRecommended Condition/ValueRationale & Reference
Storage Temperature 2–8°CMinimizes thermal degradation and polymerization.[5][6]
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and radical formation from atmospheric oxygen.
Light Exposure Store in amber vials or in the darkPrevents photo-initiated radical formation.
pH Environment Neutral (pH ~7)Avoids acid-catalyzed side reactions and base-accelerated rearrangement.[1][7][8]
Common Stabilizer Hydroquinone (HQ)Inhibits free-radical polymerization.[4]
Protocol: Quality Check of this compound via ¹H NMR
  • Sample Preparation: Prepare a dilute solution of the diol in an appropriate deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks: Look for the characteristic peaks of this compound. The vinyl protons will be in the range of 5-6 ppm, and the methine protons adjacent to the hydroxyl groups will be around 4 ppm. The hydroxyl protons will be a broad singlet (position variable).

    • Signs of Degradation:

      • Oxy-Cope Product: Look for the appearance of an aldehyde proton peak around 9-10 ppm and/or new vinylic and aliphatic signals corresponding to the rearranged product.

      • Polymerization: Significant line broadening and a decrease in the resolution of the peaks can indicate the presence of oligomers or polymers.

Visualizing Degradation Pathways

Oxy-Cope Rearrangement of this compound

Caption: The thermal Oxy-Cope rearrangement pathway of this compound.

Mechanism of Stabilization by Hydroquinone (HQ)

Stabilization R_dot R• (Reactive Radical) HQ Hydroquinone (HQ) RH R-H (Neutral Molecule) R_dot->RH H• transfer HQ_dot Semiquinone Radical (Resonance Stabilized) HQ->HQ_dot H• donation caption Hydroquinone terminates radical chains by donating a hydrogen atom, forming a stable, non-reactive semiquinone radical.

Caption: Hydroquinone (HQ) acting as a radical scavenger.

References

  • Understanding the Safety and Handling of this compound in Chemical Operations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. YouTube. [Link]

  • 1,5-Hexadien-3-ol. Organic Syntheses Procedure. [Link]

  • Cope Rearrangement. Master Organic Chemistry. [Link]

  • Comparison between reactions with hydroquinone as a radical scavenger... ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Enantioselective Radical Hydrocyanoalkylation of Alkenes via Photoenzymatic Catalysis. JACS Au. [Link]

  • Illustration of the mechanism of hydroquinone as a polymerization inhibitor. ResearchGate. [Link]

  • Mechanisms of molecular product and persistent radical formation from the pyrolysis of hydroquinone. PubMed. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]

  • Oxy-Cope Rearrangement Mechanism + Reagents. YouTube. [Link]

  • Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content. Jack Westin. [Link]

  • The Acetylenic-Oxy-Cope Rearrangement of 1,5-Hexadiyne-3-ol and Methyl Substituted Derivatives. Internet Archive. [Link]

  • Aromatic Cope Rearrangements. PMC - PubMed Central - NIH. [Link]

Sources

Technical Support Center: Stereoselectivity in 1,5-Hexadiene-3,4-diol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereoselective reactions involving 1,5-hexadiene-3,4-diol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in their synthetic pathways. Here, we address common challenges and provide in-depth, field-tested solutions to enhance the stereochemical outcome of your reactions.

I. Frequently Asked Questions (FAQs)

Q1: My epoxidation of this compound is resulting in a low enantiomeric excess (ee). What are the primary factors I should investigate?

A1: Low enantiomeric excess in the epoxidation of this compound, particularly in Sharpless asymmetric epoxidations, is a frequent challenge. The root cause often lies in the catalyst system and reaction conditions.

Causality and Troubleshooting:

  • Catalyst Integrity: The Sharpless epoxidation catalyst, typically formed from titanium (IV) isopropoxide and a chiral tartrate ester like diethyl tartrate (DET), is highly sensitive to moisture.[1] Any degradation of the catalyst will lead to a decrease in enantioselectivity.

    • Troubleshooting: Ensure all reagents and solvents are rigorously dried. Use freshly opened, high-purity titanium (IV) isopropoxide and DET. The presence of 3Å molecular sieves is crucial to scavenge any residual water.[2]

  • Stoichiometry of Catalyst Components: The ratio of the titanium isopropoxide to the chiral ligand is critical for the formation of the active catalytic species.

    • Troubleshooting: A 1:1.2 to 1:1.5 ratio of Ti(OiPr)₄ to DET is generally recommended to ensure the formation of the dimeric catalytic complex responsible for high enantioselectivity.

  • Substrate Purity: Impurities in the this compound can interfere with the catalyst. The commercially available diol is often stabilized with hydroquinone (HQ), which may need to be removed depending on the specific reaction.[3]

    • Troubleshooting: Purify the diol by distillation or column chromatography prior to use.

  • Reaction Temperature: While the reaction is often run at low temperatures (e.g., -20 °C) to enhance selectivity, deviations can impact the outcome.

    • Troubleshooting: Maintain a consistent and accurate low temperature throughout the reaction. Use a cryostat or a well-insulated cooling bath.

Q2: I am observing poor diastereoselectivity in a reaction involving a derivative of this compound. How can I improve the diastereomeric ratio (dr)?

A2: Achieving high diastereoselectivity often hinges on exploiting the inherent stereochemical information within the substrate or employing directing groups and specific reaction conditions to favor the formation of one diastereomer over another.

Causality and Troubleshooting:

  • Chelation Control: The two hydroxyl groups of the this compound backbone can act as a chelating moiety for metal-based reagents. This chelation can lock the conformation of the molecule, leading to a highly diastereoselective attack of a nucleophile or electrophile.[4]

    • Troubleshooting: Employ reagents known to promote chelation, such as those containing magnesium, zinc, or titanium. For instance, in reductions of β-hydroxy ketones, using a combination of LiI and LiAlH₄ can lead to excellent syn-selectivity through a chelation-controlled pathway.[4] In additions to α-silyloxy aldehydes, the presence of alkylzinc halides can promote chelation control.[5]

  • Felkin-Anh vs. Cram-Chelate Models: The stereochemical outcome of nucleophilic additions to carbonyls adjacent to a stereocenter can often be predicted by these models. The choice of protecting group on the hydroxyls can influence which model predominates.

    • Troubleshooting: Bulky protecting groups (e.g., silyl ethers) tend to favor non-chelated, Felkin-Anh control.[5] Smaller protecting groups (e.g., methyl or benzyl) are more likely to allow for chelation control.[5] Experiment with different protecting groups to steer the reaction towards the desired diastereomer.

  • Substrate Conformation: For reactions involving the diene system, the ability of the diene to adopt an s-cis conformation can be crucial for certain transformations, such as Diels-Alder reactions or catalytic 1,4-additions.[6][7]

    • Troubleshooting: Analyze the steric hindrance around the diene. Substituents that disfavor the s-cis conformation may lead to poor reactivity or selectivity. In such cases, alternative synthetic routes may be necessary.

Q3: My dihydroxylation of this compound is not selective for the 1,2- or 1,4-diol products. How can I control the regioselectivity?

A3: The regioselectivity of dihydroxylation on a diene system is influenced by both electronic and steric factors, as well as the choice of reagents.

Causality and Troubleshooting:

  • Reagent Choice: Different dihydroxylation reagents have different selectivities. For instance, osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) will typically dihydroxylate the more electron-rich double bond.

  • Catalytic Asymmetric Diboration/Oxidation: A powerful method for achieving 1,4-dihydroxylation involves a platinum-catalyzed enantioselective diboration of the diene, followed by oxidation.[6] This method generally favors the 1,4-addition product.[7]

    • Troubleshooting: For selective 1,4-dihydroxylation, consider employing a Pt-catalyzed diboration followed by oxidation. The choice of chiral ligand in this system is critical for achieving high enantioselectivity.[6]

  • Steric Hindrance: If one of the double bonds is significantly more sterically hindered, reagents will preferentially react at the more accessible double bond.

    • Troubleshooting: Analyze the substrate for steric differences between the two olefinic positions. This can be used to your advantage to direct the dihydroxylation.

II. Troubleshooting Guides

Guide 1: Improving Enantioselectivity in Sharpless Asymmetric Epoxidation

This guide provides a step-by-step workflow for troubleshooting low enantiomeric excess in the Sharpless epoxidation of this compound.

sharpless_troubleshooting start Low ee in Sharpless Epoxidation check_reagents 1. Verify Reagent Quality and Dryness start->check_reagents check_stoichiometry 2. Confirm Catalyst Stoichiometry check_reagents->check_stoichiometry Reagents OK correct_reagents Use fresh, dry reagents. Add 3Å molecular sieves. check_reagents->correct_reagents optimize_temp 3. Optimize Reaction Temperature check_stoichiometry->optimize_temp Stoichiometry Correct correct_stoichiometry Adjust Ti(OiPr)4:DET ratio (e.g., 1:1.2 to 1:1.5). check_stoichiometry->correct_stoichiometry check_substrate 4. Assess Substrate Purity optimize_temp->check_substrate Temperature Optimized correct_temp Ensure consistent low temp (e.g., -20 °C). optimize_temp->correct_temp high_ee High ee Achieved check_substrate->high_ee Substrate Pure correct_substrate Purify diol (distillation or column chromatography). check_substrate->correct_substrate

Caption: Troubleshooting workflow for low enantioselectivity.

Guide 2: Enhancing Diastereoselectivity via Chelation Control

This guide outlines a decision-making process for improving diastereoselectivity by leveraging chelation.

chelation_control_workflow start Poor Diastereoselectivity is_chelation_possible Can the substrate form a chelate? start->is_chelation_possible select_reagent Choose a chelating reagent (e.g., containing Mg, Zn, Ti). is_chelation_possible->select_reagent Yes protecting_group_strategy Consider protecting group strategy. is_chelation_possible->protecting_group_strategy No/Weak select_reagent->protecting_group_strategy small_pg Use small protecting groups (e.g., Me, Bn) to favor chelation. protecting_group_strategy->small_pg bulky_pg Use bulky protecting groups (e.g., silyl ethers) for Felkin-Anh. protecting_group_strategy->bulky_pg run_reaction Run reaction under optimized conditions. small_pg->run_reaction bulky_pg->run_reaction high_dr High dr Achieved run_reaction->high_dr

Caption: Decision tree for improving diastereoselectivity.

III. Experimental Protocols

Protocol 1: Sharpless Asymmetric Epoxidation of this compound

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (purified)[8]

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Powdered, activated 3Å molecular sieves

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 3Å molecular sieves.

  • Add anhydrous DCM and cool the flask to -20 °C.

  • Add Ti(OiPr)₄ (1.0 eq) via syringe, followed by the dropwise addition of the appropriate chiral DET (1.2 eq). Stir for 30 minutes at -20 °C. The solution should be a clear, light yellow.

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the catalyst mixture.

  • Add TBHP (1.5-2.0 eq) dropwise, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) and stirring vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Table 1: Typical Influence of Reaction Parameters on Stereoselectivity

ParameterCondition AOutcome ACondition BOutcome B
Chiral Ligand (+)-DET(2R,3R)-epoxide(-)-DET(2S,3S)-epoxide
Temperature -20 °CHigh ee0 °CLower ee
Ti(OiPr)₄:DET 1:1.2High ee1:0.8Low ee
Molecular Sieves PresentHigh eeAbsentLow ee

IV. References

  • Mori, K., Isogai, R., Kamei, Y., & Akiyama, T. (2018). Chiral Magnesium Bisphosphate Catalyzed Asymmetric Double C(sp3)–H Bond Functionalization Based on a Sequential Hydride Shift/Cyclization Process. ResearchGate. [Link]

  • Tao, Z., Robb, K. A., Zhao, K., & Denmark, S. E. (2018). Enantioselective, Lewis Base-Catalyzed Sulfenocyclization of Polyenes. ResearchGate. [Link]

  • Cardiff University. (n.d.). CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University Blogs. [Link]

  • Morken, J. P., et al. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. National Institutes of Health. [Link]

  • He, G., et al. (2018). Stereocontrolled synthesis of functionalized chiral syn-1,3-diol derivatives via a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. ResearchGate. [Link]

  • Kumar, S., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]

  • Pearson. (n.d.). Sharpless Epoxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Organic Chemistry Portal. [Link]

  • Ghosh, A. K., & Lei, H. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. PubMed. [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Wikipedia. [Link]

  • Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Kim, H., & Krische, M. J. (2009). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. ResearchGate. [Link]

  • MDPI. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. MDPI. [Link]

  • ACS Omega. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Publications. [Link]

  • Journal of the American Chemical Society. (2009). Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. ACS Publications. [Link]

Sources

Technical Support Center: Workup Procedures for 1,5-Hexadiene-3,4-diol Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,5-Hexadiene-3,4-diol. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, field-tested solutions to common challenges encountered during the workup and purification of this versatile diol. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

This compound (CAS: 1069-23-4) is a valuable building block in synthesis, but its high polarity and sensitivity can present significant purification challenges.[1] This guide is structured as a direct Q&A to address the specific issues you may face.

Section 1: Safety First - Essential Handling Precautions

Safe laboratory practice is non-negotiable. Before beginning any experiment, it is critical to understand the hazards associated with the materials involved.

Q: What are the primary safety hazards of this compound?

A: this compound is classified as a toxic substance.[2] Key hazards include:

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[3][4]

  • Irritation: It can cause skin irritation and serious eye damage.[3][5]

  • Inhalation Risk: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize exposure to vapors.[2][5]

  • Combustibility: The compound is a combustible liquid with a flash point of approximately 93 °C (199 °F).[4]

It is classified for transport under UN 2810, Hazard Class 6.1 (Toxic substances).[2][6] Always consult the supplier's Safety Data Sheet (SDS) for the most detailed information.[2]

Q: What personal protective equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is essential. This includes:

  • Gloves: Chemical-resistant gloves are required to prevent skin contact.[2]

  • Eye Protection: Safety goggles and a face shield must be worn to protect against splashes and eye damage.[2][3]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[2][3]

  • Respiratory Protection: If working outside of a fume hood or if aerosol formation is possible, use an appropriate respirator (e.g., type ABEK (EN14387) respirator filter).[5]

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the workup of this compound, providing both solutions and the scientific rationale behind them.

Problem: I have a very low yield after performing a standard aqueous workup and extraction.

Q: My product seems to be lost in the aqueous layer. How can I improve my extraction efficiency?

A: This is the most frequent challenge, stemming directly from the diol's two hydroxyl groups, which confer significant water solubility. A standard extraction with a non-polar solvent is often insufficient.

Causality: The hydrogen bonding capability of the diol with water makes it difficult to partition into a less polar organic solvent.

Solutions:

  • Utilize the "Salting Out" Effect: Before extraction, saturate the aqueous phase with a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄). This decreases the diol's solubility in the aqueous layer by reducing the amount of "free" water available for solvation, thereby forcing it into the organic phase.

  • Increase the Number of Extractions: Perform multiple extractions (e.g., 5-7 times) with smaller volumes of organic solvent rather than one or two extractions with large volumes. This is a more efficient method for compounds with unfavorable partition coefficients.

  • Choose a More Polar Extraction Solvent: While immiscible with water, a more polar solvent can better solvate the diol. Consider switching from diethyl ether or hexanes to solvents like ethyl acetate or using a mixture. In some specialized applications, solvents like hexanol or even ionic liquids have been used for efficient diol extraction.[7][8]

  • Continuous Liquid-Liquid Extraction: For larger scales or particularly challenging separations, a continuous liquid-liquid extractor can be highly effective, albeit more complex to set up.

Experimental Protocol: Optimized Extraction of this compound
  • Cool the aqueous reaction mixture in an ice bath.

  • Carefully neutralize the reaction mixture to a pH of ~7 using a saturated solution of sodium bicarbonate (if the reaction was acidic) or dilute HCl (if basic). Check the pH with litmus paper.

  • Add solid sodium chloride to the aqueous layer with stirring until saturation is reached (some solid salt remains undissolved).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate volume of ethyl acetate (e.g., 5 x 50 mL for a 200 mL aqueous solution).

  • Combine the organic extracts.

  • Wash the combined organic layers with a small amount of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9][10]

Problem: My product is decomposing during final purification.

Q: I see discoloration or polymerization when I try to distill my product. What's happening?

A: this compound is sensitive to both heat and light.[3][4] The presence of acidic or basic impurities can also catalyze decomposition or polymerization, especially at elevated temperatures.

Causality: The allylic alcohol functionalities are prone to rearrangement and the diene system can undergo polymerization. Heating to its atmospheric boiling point (~198 °C) will almost certainly lead to decomposition.

Solutions:

  • Use Vacuum Distillation: The product must be purified by vacuum distillation to lower the boiling point to a safe temperature.[1][10] A typical literature value is 125 °C at 45 mmHg.[1][6]

  • Ensure Neutrality: Before distillation, ensure all acidic or basic residues from the workup have been thoroughly removed by washing the organic extracts with water and brine.

  • Add an Inhibitor: Commercial samples of this diol are often stabilized with hydroquinone (HQ) or its monomethyl ether (MEHQ).[1][4][11] It is good practice to add a small amount (a few crystals) of an inhibitor like HQ or butylated hydroxytoluene (BHT) to the crude product before distillation to prevent free-radical polymerization.[10]

  • Protect from Light: Store the purified product in an amber vial and minimize exposure to direct light.[3][5]

Section 3: Frequently Asked Questions (FAQs)

Q: How should I properly store this compound?

A: The compound should be stored in a tightly sealed container under refrigeration, typically between 2°C and 8°C.[1][2][5] For long-term storage, blanketing with an inert gas like nitrogen or argon is recommended to prevent oxidation.[5]

Q: I'm having trouble separating my diol from a very similar impurity using silica gel column chromatography. What can I do?

A: As a polar molecule, this compound interacts strongly with the polar silica gel stationary phase.[12] If an impurity has a similar polarity, separation can be difficult.

  • Optimize the Mobile Phase: Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, start with 20% ethyl acetate in hexanes and slowly increase to 50% or 60%. Adding a very small percentage (~0.5-1%) of methanol or isopropanol to your ethyl acetate/hexanes mixture can significantly increase eluting power and may improve separation.

  • Consider a Different Stationary Phase: Normal phase chromatography on alumina may offer different selectivity. For advanced applications like HPLC, a diol-bonded column is specifically designed for the separation of polar compounds and can provide excellent resolution.[13][14]

Q: What is the best way to monitor the progress of my column chromatography?

A: Thin-Layer Chromatography (TLC) is the ideal method. Use the same solvent system you plan to use for the column. To visualize the spot, you can use a UV lamp (if the compound or impurities are UV active) or, more reliably for this diol, a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for this purpose, as it will react with the double bonds and hydroxyl groups of the diol to give a yellow-brown spot on a purple background.

Section 4: Data Tables & Visual Guides

Table 1: Properties of Potential Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)PolarityWater MiscibilityNotes
Diethyl Ether0.7134.6Low6.9 g/100 mLHighly flammable; forms peroxides.
Dichloromethane1.3339.6Medium1.3 g/100 mLDenser than water; potential health hazard.
Ethyl Acetate0.9077.1Medium8.3 g/100 mLGood choice for moderately polar compounds.
1-Butanol0.81117.7Medium-High7.3 g/100 mLCan be effective but harder to remove.
Diagram 1: General Workup Workflow for this compound

Workup_Workflow Reaction Crude Reaction Mixture Quench 1. Quench (e.g., sat. NH4Cl or H2O) Reaction->Quench Salting 2. Saturate with Salt ('Salting Out') Quench->Salting Extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate, 5x) Salting->Extract Combine 4. Combine & Wash Organic Layers (Brine) Extract->Combine Dry 5. Dry (e.g., MgSO4) Combine->Dry Filter 6. Filter & Concentrate (Rotary Evaporator) Dry->Filter Crude_Product Crude Product Filter->Crude_Product Purify 7. Purify Crude_Product->Purify Distill Vacuum Distillation Purify->Distill for thermal stability Chroma Column Chromatography Purify->Chroma for non-volatile impurities Pure_Product Pure Product Distill->Pure_Product Chroma->Pure_Product

Caption: A typical experimental workflow for the workup and purification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Extraction Yield

Troubleshooting_Yield Start Problem: Low Yield After Extraction Check_pH Was the aqueous layer neutralized before extraction? Start->Check_pH Check_Salt Did you use the 'salting out' technique? Check_pH->Check_Salt Yes Sol_Neutralize Solution: Neutralize aqueous phase to pH ~7. Check_pH->Sol_Neutralize No Check_Solvent What was the extraction solvent? Check_Salt->Check_Solvent Yes Sol_Salt Solution: Saturate aqueous phase with NaCl or (NH4)2SO4 before extracting. Check_Salt->Sol_Salt No Check_Count How many extractions were performed? Check_Solvent->Check_Count Polar (e.g., EtOAc) Sol_Solvent Solution: Consider a more polar solvent like Ethyl Acetate. Check_Solvent->Sol_Solvent Non-polar (e.g., Hexane) Sol_Count Solution: Increase to 5-7 extractions with smaller volumes. Check_Count->Sol_Count 1-3 times End Re-evaluate Yield Check_Count->End 5 or more Sol_Neutralize->End Sol_Salt->End Sol_Solvent->End Sol_Count->End

Caption: A decision tree to diagnose and solve issues of low product yield during aqueous extraction.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of this compound in Chemical Operations. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,5-Hexadien-3-ol. Organic Syntheses Procedure. Retrieved from [Link]

  • Oak Ridge National Laboratory. (n.d.). Diol Separations. Retrieved from [Link]

  • Google Patents. (2012). US20120184783A1 - Process for the separation and purification of a mixed diol stream.
  • Organic Syntheses. (1988). PALLADIUM-CATALYZED SYNTHESIS OF CONJUGATED DIENES: (5Z,7E)-5,7-HEXADECADIENE. Organic Syntheses Procedure, 66, 60. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Diol Column, HPLC Chromatography Columns for Sale. Hawach Scientific. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University. Retrieved from [Link]

  • Google Patents. (1971). US3558714A - Process for the preparation of hexane-3,4-diol-2,5-dione.
  • ACS Publications. (2017). Designing Ionic Liquids for the Extraction of Alcohols from Fermentation Broth: Phosphonium Alkanesulfonates, Solvents for Diol Extraction. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

  • YouTube. (2023). HPLC column stationary phase polarity in decreasing order. Retrieved from [Link]

  • Quora. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Quora. Retrieved from [Link]

  • Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • YouTube. (2015). Workup Diol Extraction 2015. Retrieved from [Link]

  • OUCI. (2025). Extraction of low-concentration bio-based diols and dicarboxylic acids using ionic liquid-based aqueous two-phase syste…. Separation and Purification Technology. Retrieved from [Link]

Sources

catalyst poisoning in 1,5-Hexadiene-3,4-diol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HEX-DIOL-004 Topic: Catalyst Deactivation in 1,5-Hexadiene-3,4-diol Transformations Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary

You are likely attempting a Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) on This compound (divinyl glycol) and experiencing stalled conversion or immediate catalyst decomposition.[1]

This substrate presents a "perfect storm" for catalyst poisoning due to two distinct mechanisms:

  • Intrinsic Chelation (The "Velcro" Effect): The vicinal diol motif forms stable 5-membered chelates with soft metal centers (Ru, Pd), effectively sequestering the catalyst from the olefinic cycle.[1]

  • Extrinsic Residues (The "Ghost" of Synthesis): This substrate is commonly synthesized via Pinacol coupling of acrolein.[1] Residual Lewis acids (Ti, Zn, Sm) from that upstream step are potent poisons for downstream metathesis catalysts (Grubbs/Hoveyda-Grubbs).[1]

Module 1: The Diagnostics (Why is my reaction dead?)

Before adding more catalyst, identify the specific failure mode.[1]

SymptomDiagnosisMechanism
Reaction turns black/precipitates immediately. Extrinsic Poisoning Residual Ti/Zn from Pinacol coupling is reducing the Ru-carbene to inactive Ru(0).
Reaction stalls at ~20-30% conversion. Intrinsic Chelation The vicinal diol coordinates to the Ru center, forming a thermodynamically stable, catalytically inactive complex.[1]
Product mixture contains ketones/aldehydes. Isomerization Allylic alcohols are prone to Ru-catalyzed isomerization (double bond migration) rather than metathesis.[1]
Visualizing the Poisoning Pathway

The following diagram illustrates how the 3,4-diol motif diverts the active catalyst into an off-cycle "dead" state.[1]

CatalystPoisoning Cat Active Ru-Catalyst Metallocycle Ru-Metallocyclobutane (Active Intermediate) Cat->Metallocycle + Substrate (Olefin bind) Chelate Ru-Diol Chelate (Inactive Thermodynamic Sink) Cat->Chelate Vicinal Diol Coordination (k_inact >> k_prop) Hydride Ru-Hydride Species (Isomerization Agent) Cat->Hydride Allylic H-Activation Substrate This compound Product Dihydrofuran Product Metallocycle->Product Productive Cycle Product->Cat Regeneration Hydride->Chelate Collapse

Figure 1: Mechanistic divergence showing how the vicinal diol motif acts as a thermodynamic sink (Red), competing with the productive metathesis cycle (Green).[1]

Module 2: Troubleshooting Protocols
Protocol A: The "Upstream" Fix (Purification)

Use this if your catalyst decomposes immediately (turns black). Context: this compound is often made via Ti-mediated coupling. Standard silica chromatography does not efficiently remove trace Titanium salts.[1]

  • Dissolve: Dissolve your crude diol (1.0 equiv) in EtOAc.

  • Chelation Wash: Wash the organic layer vigorously with 10% aqueous Rochelle’s Salt (Potassium Sodium Tartrate) for 2 hours.[1]

    • Why: Tartrate binds Ti/Zn more strongly than the diol, pulling metal residues into the aqueous phase.[1]

  • Secondary Wash: Wash with 0.1 M EDTA (pH 8).[1]

  • Dry: Dry over Na2SO4 (avoid MgSO4 if Lewis acidity is a concern) and concentrate.

Protocol B: The "Masking" Fix (Protection)

Use this if your reaction stalls or isomerizes.[1] This is the Gold Standard. Context: Attempting RCM on the free diol is chemically risky. Masking the diol as an acetonide prevents chelation and locks the conformation, often accelerating RCM via the Thorpe-Ingold effect.[1]

Step-by-Step:

  • Reagents: Suspend this compound in neat 2,2-dimethoxypropane (DMP).

  • Catalyst: Add catalytic p-TsOH (0.5 mol%).[1]

  • Reaction: Stir at RT for 1-2 hours.

  • Workup: Quench with Et3N, concentrate.

  • RCM Step: Subject the protected acetonide-diene to standard RCM conditions (Grubbs II, DCM, 40°C).

    • Result: Conversion typically jumps from <30% (free diol) to >95% (acetonide).[1]

Module 3: Advanced Optimization (The "Hail Mary")

If you absolutely must maintain the free diol (e.g., late-stage synthesis restrictions), use Titanium Isopropoxide Scavenging .[1]

  • Logic: Add a Lewis acid that binds the diol tighter than the Ruthenium catalyst but does not poison the olefin.

  • Method:

    • Premix substrate with Ti(OiPr)4 (1.1 equiv) in DCM for 30 mins.

    • Add Grubbs Catalyst.[1]

    • Warning: This requires rigorous anhydrous conditions.[1] The Ti-diol complex is bulky; this may slow down RCM kinetics, but it prevents Ru-chelation.

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture smell like ketones? A: You are experiencing Allylic Isomerization .[1] Ruthenium hydrides (formed from catalyst decomposition) catalyze the migration of the double bond, turning your allylic alcohol into a ketone (e.g., hex-1-en-3-one).

  • Fix: Add 1,4-benzoquinone (10 mol%) to the reaction. It acts as a hydride scavenger, preventing the isomerization pathway.[1]

Q: Can I use Grubbs I instead of Grubbs II? A: Generally, No . Grubbs I is more sensitive to oxygen functionality. Grubbs II (or Hoveyda-Grubbs II) has an NHC ligand that makes it more robust against the Lewis basicity of the diol oxygen, though protection is still recommended.[1]

Q: I see a "dimer" instead of the ring-closed product. A: This is a concentration issue. This compound favors Ring-Closing Metathesis (intramolecular) to form a 5-membered ring. If you see dimers (intermolecular cross-metathesis), your concentration is too high.[1]

  • Fix: Dilute the reaction to 0.005 M - 0.01 M .

References & Grounding
  • Mechanism of Allylic Alcohol Poisoning:

    • Ruthenium-catalyzed isomerization of allylic alcohols is a known competing pathway that deactivates metathesis.[1]

    • Source: [Trost, B. M., et al. "Ruthenium-catalyzed reduction of allylic alcohols."[1][2] Chem. Commun.[1] (2000).]([Link]1]

  • Pinacol Coupling Impurities:

    • Titanium residues from pinacol coupling (using TiCl4/Zn or Ti(OiPr)4) are persistent and poison downstream transition metal catalysts.[1]

    • Source: [McMurry, J. E.[1] "Carbonyl-coupling reactions using low-valent titanium." Chem. Rev.[1][3] (1989).]([Link]1]

  • Protecting Group Strategy:

    • Acetonide protection is the standard solution for RCM of vicinal diols to enforce conformational bias and prevent chelation.[1]

    • Source: [Fu, G. C., & Grubbs, R. H.[1] "The application of catalytic ring-closing olefin metathesis to the synthesis of unsaturated oxygen heterocycles." J. Am. Chem. Soc.[1][4][5] (1992).]([Link]1]

  • Titanium Additives:

    • Ti(OiPr)4 is used to modify the reactivity of allylic alcohols in oxidation and metathesis.[1]

    • Source: [Sharpless, K. B., et al.[1] "The first practical method for asymmetric epoxidation."[1] J. Am. Chem. Soc.[1][4][5] (1980).]([Link]1]

Sources

Navigating the Reactivity of 1,5-Hexadiene-3,4-diol: A Technical Support Guide on Solvent Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for experiments involving 1,5-hexadiene-3,4-diol. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges you may encounter, with a particular focus on the critical role of solvent selection in dictating reaction outcomes. This resource is structured in a question-and-answer format to provide direct, actionable solutions to common experimental hurdles. Our aim is to empower you with the causal understanding behind procedural choices, ensuring the integrity and success of your work.

Section 1: The Anionic Oxy-Cope Rearrangement - Mastering the Workhorse Reaction

The[1][1]-sigmatropic rearrangement of this compound, particularly its anionic variant (the Anionic Oxy-Cope Rearrangement), is a cornerstone of its synthetic utility. The choice of solvent is paramount in controlling the rate, yield, and even the stereochemical outcome of this powerful transformation.

Q1: My anionic Oxy-Cope rearrangement of this compound is sluggish or not proceeding to completion. How can I accelerate the reaction?

A1: The rate of the anionic Oxy-Cope rearrangement is profoundly influenced by the solvent's ability to solvate the counter-ion of the alkoxide. A common issue is the use of a solvent that tightly binds the cation (e.g., K⁺), reducing the reactivity of the alkoxide.

Causality: The anionic Oxy-Cope rearrangement is dramatically accelerated by the formation of a potassium alkoxide.[2] The reaction can be up to 10¹⁷ times faster than the neutral thermal rearrangement and can often be conducted at room temperature instead of requiring high heat.[2] The key is to have a "naked" or highly reactive alkoxide. Polar aprotic solvents, which are poor cation solvators, are generally preferred.

Troubleshooting Protocol:

  • Solvent Selection: If you are using a less polar solvent like THF, consider switching to a more polar aprotic solvent such as DMF or DMSO. These solvents are better at solvating the cation, thus increasing the nucleophilicity of the alkoxide and accelerating the rearrangement.

  • Crown Ether Addition: In solvents like THF, the addition of a crown ether (e.g., 18-crown-6 for potassium ions) is a highly effective strategy. The crown ether chelates the potassium ion, leaving a more reactive, "naked" alkoxide.

  • Base Selection: Ensure you are using a strong, non-nucleophilic base to generate the alkoxide. Potassium hydride (KH) is a common and effective choice.[2]

Q2: I'm observing significant side-product formation in my anionic Oxy-Cope rearrangement. What is the likely cause and how can I mitigate it?

A2: Side-product formation often arises from the high reactivity of the enolate intermediate formed after the rearrangement. The choice of solvent can either temper or exacerbate this reactivity.

Causality: The driving force for the Oxy-Cope rearrangement is the formation of a stable enol or enolate, which then tautomerizes to the corresponding carbonyl compound.[2] This process is generally irreversible.[1] However, the resulting enolate is a potent nucleophile and can participate in undesired subsequent reactions, such as aldol condensations or decomposition pathways, especially at elevated temperatures.

Troubleshooting Protocol:

  • Solvent and Cation Choice: To suppress unwanted side reactions, you can decrease the ionic nature of the metal-alkoxide bond. This can be achieved by using solvents that are less effective at solvating the cation.[3] For instance, if you are experiencing issues in a highly polar solvent like DMSO, consider a less polar alternative like THF.

  • Temperature Control: The anionic Oxy-Cope rearrangement is often so rapid that it can be performed at or below room temperature.[2] Running the reaction at a lower temperature will minimize the rate of side reactions.

  • Aqueous Work-up: A prompt and careful aqueous work-up is crucial to protonate the enolate and isolate the desired ketone or aldehyde before it can react further.

Section 2: Navigating Other Key Transformations

Beyond the Oxy-Cope rearrangement, this compound can undergo other important reactions such as oxidation and cyclization. Solvent choice remains a critical parameter for success in these transformations as well.

Q3: I am trying to oxidize the diol to the corresponding diketone, but I am getting a mixture of products and low yield. What are the best practices for this oxidation?

A3: The oxidation of a diol requires careful selection of the oxidant and solvent to avoid over-oxidation or side reactions.

Causality: this compound possesses two secondary alcohol functionalities. "Weak" oxidizing agents are required to convert these to ketones without cleaving the carbon-carbon bond or oxidizing other parts of the molecule. The solvent must be inert to the oxidizing agent and provide good solubility for the substrate.

Troubleshooting Protocol:

  • Choice of Oxidant and Solvent:

    • PCC (Pyridinium Chlorochromate): This is a classic and reliable reagent for the oxidation of secondary alcohols to ketones. The reaction is typically carried out in an anhydrous non-polar solvent like dichloromethane (DCM).

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. The solvent is typically DMSO/DCM. This is a milder alternative to chromium-based reagents.

  • Anhydrous Conditions: It is crucial to perform the oxidation under strictly anhydrous conditions, as the presence of water can lead to the formation of hydrates and other side products.

  • Temperature Control: Many oxidation reactions are exothermic. Maintaining the recommended temperature (often low temperatures for Swern oxidations) is critical for selectivity and to prevent decomposition.

Q4: My attempts at acid-catalyzed cyclization of this compound are resulting in a complex mixture of products. How can I favor the desired cyclized ether?

A4: Acid-catalyzed cyclization of diols can be a delicate process, with the solvent playing a key role in stabilizing intermediates and influencing reaction pathways.

Causality: The acid-catalyzed cyclization likely proceeds through a protonated diol intermediate, followed by intramolecular nucleophilic attack of one hydroxyl group on the protonated carbon of the other. The solvent can influence the stability of carbocationic intermediates and the nucleophilicity of the hydroxyl groups.

Troubleshooting Protocol:

  • Solvent Polarity: The choice of solvent can significantly impact the reaction. In some cases, less favorable solvents for cyclization include toluene, dichloromethane, and tetrahydrofuran. More favorable outcomes have been observed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.

  • Brønsted vs. Lewis Acids: If Brønsted acids are leading to complex mixtures, consider using a milder Lewis acid catalyst.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Higher temperatures can promote undesired elimination or rearrangement reactions. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.

Section 3: Data Summary and Visual Guides

Table 1: Solvent Effects on Anionic Oxy-Cope Rearrangement Rate
SolventDielectric Constant (ε)Cation SolvationExpected Relative Rate
Toluene2.4PoorSlow
THF7.6ModerateModerate
DMF36.7GoodFast
DMSO46.7Very GoodVery Fast

This table provides a qualitative guide. Actual rates will depend on the specific base, temperature, and substrate concentration.

Diagram 1: Anionic Oxy-Cope Rearrangement Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up diol This compound deprotonation Deprotonation to form alkoxide diol->deprotonation base Strong Base (e.g., KH) base->deprotonation solvent Polar Aprotic Solvent (e.g., THF, DMF) solvent->deprotonation Solvates Cation rearrangement [3,3]-Sigmatropic Rearrangement deprotonation->rearrangement quench Aqueous Quench rearrangement->quench product γ,δ-Unsaturated Carbonyl quench->product

Caption: Workflow for the Anionic Oxy-Cope Rearrangement.

Diagram 2: Troubleshooting Low Yield in Anionic Oxy-Cope Rearrangement

G start Low Yield Observed q1 Is the reaction sluggish? start->q1 q2 Are there significant side products? start->q2 a1_1 Increase solvent polarity (THF -> DMF/DMSO) q1->a1_1 Yes a1_2 Add crown ether (e.g., 18-crown-6) q1->a1_2 a2_1 Decrease solvent polarity (DMSO -> THF) q2->a2_1 Yes a2_2 Lower reaction temperature q2->a2_2 a2_3 Ensure prompt aqueous work-up q2->a2_3

Sources

optimizing temperature and pressure for 1,5-Hexadiene-3,4-diol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Hexadiene-3,4-diol Optimization Hub

Subject: Optimization of Temperature & Pressure Parameters for this compound (Divinyl Glycol) Workflows From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Process Development Team

Executive Summary

Working with this compound presents a classic "reactivity paradox." You have a molecule that is kinetically stable enough for isolation but thermodynamically poised to undergo a rapid [3,3]-sigmatropic rearrangement (Oxy-Cope) or cyclodehydration.

The success of your experiment hinges on controlling the activation energy barrier (


) .
  • Low T / Neutral pH: Maintains the diol structure (Storage/Handling).

  • High T / Neutral pH: Favors radical polymerization or slow, messy rearrangement.

  • Low T / Anionic Conditions: Triggers the "Alkoxide Acceleration" effect (

    
    -
    
    
    
    rate increase), driving the pathway cleanly toward the aldehyde.

This guide replaces generic advice with mechanism-based protocols.

Module 1: The Thermodynamic Landscape (Temperature Control)

The primary failure mode with this substrate is unintentional rearrangement or degradation during heating. You must distinguish between Thermal and Anionic pathways.

The Temperature-Reactivity Thresholds
Temperature RangeDominant PathwayKinetic Outcome
2°C – 8°C Storage Kinetic trap. Minimal rearrangement. Recommended storage condition.
60°C – 100°C Cyclization / Polymerization Competition between intramolecular ether formation (dihydrofurans) and radical cross-linking.
> 150°C Neutral Oxy-Cope Thermal rearrangement to adipaldehyde derivatives. Slow and often low-yielding due to side reactions.
0°C – 25°C (with Base) Anionic Oxy-Cope Target Pathway. Rapid, irreversible rearrangement to enolates.
Visualizing the Pathway

The diagram below illustrates why adding a base changes your temperature requirements from "Autoclave" to "Ice Bath."

ReactionPathways Diol This compound (Starting Material) Cyclic Vinyl-dihydrofuran (Cyclization impurity) Diol->Cyclic Heat (Neutral pH) Slow Leakage NeutralTS Neutral Transition State (High Ea, >150°C) Diol->NeutralTS Heat (>160°C) AnionicTS Anionic Transition State (Low Ea, <0°C) Diol->AnionicTS Base (KH/18-C-6) Aldehyde 1,6-Dicarbonyl Product (Adipaldehyde deriv.) NeutralTS->Aldehyde Slow Enolate Metal Enolate AnionicTS->Enolate Fast (10^17 rate enh.) Enolate->Aldehyde Quench (H+)

Figure 1: Divergent reaction pathways based on pH and Temperature. Note the "Anionic Highway" (Green) bypasses the thermal risks.

Module 2: Pressure Parameters & Isolation

While the Oxy-Cope rearrangement is not typically pressure-dependent in the anionic mode, pressure is critical for isolation and neutral thermal activation .

Scenario A: Vacuum Distillation (Purification)

This compound has a high boiling point relative to its stability.

  • Standard BP: ~125°C at 45 mmHg.

  • Risk: Distilling at 125°C places the molecule in the "Cyclization Zone."

  • Optimization: You must lower the pressure to keep the pot temperature below 60°C .

    • Target Pressure: < 1.0 mmHg (High Vacuum).

    • Target BP: ~50-60°C.

Scenario B: High-Pressure Thermal Rearrangement (Neutral)

If your substrate is base-sensitive and you must use the neutral pathway, atmospheric reflux is often insufficient.

  • Protocol: Sealed tube / Autoclave.

  • Pressure: Autogenous pressure (solvent vapor pressure).

  • Why: Allows heating to 180°C+ without solvent loss, forcing the molecule over the high activation barrier of the neutral chair transition state.

Module 3: Experimental Protocol (The "Evans" Standard)

This is the gold-standard method for converting this compound to adipic aldehyde derivatives using the Anionic Acceleration principle.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Hydride (KH), 35% dispersion in oil (1.2 – 2.0 equiv)

  • Additive: 18-Crown-6 (1.0 equiv) – Critical for dissociating the K+ ion pair.

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Base Preparation (Inert Atmosphere):

    • Wash KH (oil dispersion) with anhydrous pentane (

      
      ) under Argon to remove mineral oil.
      
    • Suspend KH in anhydrous THF.

    • Safety Note: KH is pyrophoric. Handle with extreme caution.

  • Cryogenic Initiation:

    • Cool the KH suspension to 0°C .

    • Add 18-Crown-6.[1][2]

    • Cannulate a solution of the diol in THF dropwise into the base.

    • Observation: Evolution of

      
       gas. Ensure proper venting.
      
  • Reaction Monitoring:

    • Stir at 0°C for 30 minutes , then warm to Room Temperature (25°C) .

    • TLC/NMR Check: Monitor the disappearance of the vinyl protons (

      
       5.8-6.0 ppm). The reaction is usually complete within 1-2 hours at 25°C.
      
  • Quench & Isolation:

    • Cool back to 0°C.

    • Quench with Phosphate Buffer (pH 7) or dilute HCl (if product is acid-stable).

    • Extract with Et2O. The product is the 1,6-dicarbonyl (aldehyde/enol form).

Troubleshooting & FAQs

Q1: My product solidified into a gel during storage. What happened? A: You likely experienced radical polymerization. The terminal vinyl groups are susceptible to cross-linking, especially if stored in light or at room temperature.

  • Fix: Store neat liquid at 4°C in amber vials. For long-term storage, add a radical inhibitor like BHT (100 ppm) if it doesn't interfere with downstream catalysis.

Q2: I tried the thermal rearrangement (refluxing in toluene), but I mostly got a cyclic ether. A: This is the "Entropy Trap." At neutral pH, the activation energy for [3,3]-rearrangement is high (


33 kcal/mol). The activation energy for cyclodehydration (forming a dihydrofuran) is often lower or competitive.
  • Fix: Switch to the Anionic protocol (Module 3). The formation of the potassium alkoxide lowers the rearrangement barrier by

    
    10-15 kcal/mol, making it faster than cyclization.
    

Q3: Can I do this rearrangement without 18-Crown-6? A: Yes, but it will be slower. The crown ether complexes the potassium cation, creating a "naked" alkoxide anion. Without it, the tight ion pair (


) is less reactive. If you omit the crown ether, you may need to heat the anionic mixture to 50-60°C (THF reflux).

Q4: How does pressure affect the stereochemistry? A: In the neutral thermal rearrangement, the reaction proceeds via a chair-like transition state . High pressure (e.g., 10-15 kbar) generally accelerates the reaction (negative volume of activation,


) but does not alter the stereochemical preference.
  • Meso-diol

    
    cis,cis- or trans,trans-product (depending on conformation).
    
  • Racemic-diol

    
    cis,trans-product.
    

References

  • Evans, D. A., & Golob, A. M. (1975). [3,3] Sigmatropic rearrangements of 1,5-diene alkoxides. The powerful accelerating effects of the alkoxide substituent.[3] Journal of the American Chemical Society, 97(16), 4765–4766.[3]

  • Paquette, L. A. (1997). Recent applications of anionic oxy-Cope rearrangements. Tetrahedron, 53(41), 13971-14020.

  • Wilson, S. R., & Mao, D. T. (1978). High pressure cope rearrangement. Journal of the American Chemical Society, 100(19), 6289–6291.

  • Sigma-Aldrich. (n.d.). This compound Product Specification & Physical Properties.

Sources

Validation & Comparative

Analytical Comparison Guide: Purity Determination of 1,5-Hexadiene-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Hexadiene-3,4-diol (CAS 1069-23-4) presents a unique analytical challenge due to its dual-alkene functionality, high polarity, and the presence of two chiral centers yielding a mixture of meso and dl (racemic) diastereomers. While commercial specifications often cite a generic "GC >95%" purity, this metric frequently fails to account for diastereomeric ratios (dr) or thermal degradation products formed during injection.

This guide compares three distinct analytical workflows: Derivatization-GC-FID , HILIC-CAD/ELSD , and Quantitative NMR (qNMR) .

Recommendation: For routine quality control, GC-FID following silylation is the superior method for resolution and precision. For absolute purity assessment without reference standards, 1H-qNMR is the requisite "Gold Standard."

Analytical Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate method based on laboratory resources and data requirements.

AnalyticalDecisionTree Start START: Define Analytical Goal IsRoutine Is this routine QC? Start->IsRoutine IsAbsolute Is absolute purity required (No Ref Standard)? IsRoutine->IsAbsolute No (R&D/Characterization) MethodGC METHOD A: GC-FID (Derivatization Required) IsRoutine->MethodGC Yes (High Throughput) CheckUV Is UV detection available (<210 nm)? IsAbsolute->CheckUV No MethodNMR METHOD C: 1H-qNMR (Internal Standard) IsAbsolute->MethodNMR Yes CheckUV->MethodGC Yes (But GC preferred) MethodHILIC METHOD B: HPLC/HILIC (ELSD/CAD Detection) CheckUV->MethodHILIC No (Weak Chromophore)

Figure 1: Analytical workflow selection based on detection limits, throughput needs, and instrumentation availability.

Comparative Analysis of Methods

Method A: Gas Chromatography with Derivatization (GC-FID)

Status: Industry Standard for Routine QC

Direct injection of this compound is discouraged. The vicinal hydroxyl groups induce strong hydrogen bonding with the liner and column stationary phase, resulting in peak tailing and potential thermal dehydration to hexadienone species. Silylation caps the hydroxyls, improving volatility and peak symmetry.

  • Mechanism: Nucleophilic attack of the hydroxyl oxygen on the trimethylsilyl (TMS) donor.

  • Diastereomer Separation: The bulky TMS groups amplify the steric differences between the meso and dl forms, allowing for baseline separation on standard non-polar columns.

Experimental Protocol:
  • Sample Prep: Dissolve 10 mg of sample in 1 mL anhydrous Pyridine.

  • Derivatization: Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. Ensure the vial is essentially air-tight to prevent moisture ingress.

  • Injection: 1 µL split (50:1).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Temperature Program: 80°C (hold 1 min) → 10°C/min → 250°C (hold 5 min).

Method B: HPLC (HILIC or Normal Phase)

Status: Alternative for Thermally Labile Samples

Since this compound lacks a conjugated system, it has negligible UV absorbance above 210 nm. Standard Reverse Phase (C18) methods often fail to retain this polar molecule. Normal Phase (Silica) or HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

  • Detection Challenge: Requires Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) due to lack of chromophore.

  • Separation: Silica stationary phases effectively separate diastereomers based on the accessibility of the hydroxyl groups to the silanol surface.

Method C: Quantitative 1H-NMR (qNMR)

Status: Primary Reference Method (Gold Standard)

qNMR provides a molar ratio of the analyte to a certified internal standard (IS). It is the only method that validates the "mass balance" of the material, detecting water, residual solvents, and inorganic salts that GC and HPLC miss.

  • Internal Standard Selection: Maleic acid (singlet ~6.3 ppm) or Dimethyl sulfone (singlet ~3.0 ppm) are suitable, provided they do not overlap with the diol's alkene protons (5.2–6.0 ppm).

  • Differentiation: The meso and dl isomers often show distinct chemical shifts for the methine protons (CH-OH) due to different magnetic environments.

Performance Data Comparison

MetricGC-FID (TMS Deriv.)HPLC-ELSD (Normal Phase)1H-qNMR
Precision (RSD) < 1.0%2.0 - 3.0%< 0.5%
Linearity (R²) > 0.999> 0.99 (Non-linear response)*N/A (Molar Ratio)
LOD ~10 ppm~50-100 ppm~1000 ppm (1 mg)
Diastereomer Sep. Excellent (Rs > 2.0)Good (Rs > 1.5)Moderate (Dependent on Field)
Sample Integrity Risk of thermal degradationHigh (Ambient temp)High (Non-destructive)
Throughput High (20 min/run)Medium (30 min/run)Low (Data processing heavy)

*Note: ELSD response is non-linear (log-log) and requires careful calibration curves.

Detailed Workflow: Silylation Reaction Pathway

Understanding the derivatization is crucial for troubleshooting incomplete reactions.

ReactionPathway Reactant This compound (Polar, Tailing) Intermediate Transition State (Pyridine Catalyzed) Reactant->Intermediate Reagent BSTFA + TMCS (Silylating Agent) Reagent->Intermediate Product Bis-TMS Ether Derivative (Volatile, Symmetric Peak) Intermediate->Product -H+ Byproduct TMS-Trifluoroacetamide (Volatile Byproduct) Intermediate->Byproduct

Figure 2: Derivatization pathway converting the polar diol to a volatile ether suitable for GC analysis.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14042, this compound. Retrieved October 26, 2023, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (General Reference for qNMR Methodology).

1,5-Hexadiene-3,4-diol versus other dienes in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Comparison: 1,5-Hexadiene-3,4-diol (Oxy-Cope) vs. Conjugated Dienes (Diels-Alder)

Executive Summary This guide clarifies a critical distinction in pericyclic chemistry often conflated in rapid synthesis planning: the reactivity profile of This compound (Divinyl Glycol) versus standard Conjugated Dienes (e.g., 1,3-Butadiene) .

Crucial Distinction: this compound is a 1,5-diene , not a conjugated 1,3-diene. Therefore, it cannot participate as a diene in Diels-Alder (DA) [4+2] cycloadditions. Its primary synthetic utility lies in the Oxy-Cope Rearrangement ([3,3]-sigmatropic shift).[1][2]

This guide compares these two distinct diene classes to assist researchers in selecting the correct "diene backbone" for their target architecture—whether aiming for ring-closing (Diels-Alder) or stereocontrolled chain extension/rearrangement (Oxy-Cope).

Part 1: Mechanistic Divergence

The choice between a 1,5-diene (like this compound) and a 1,3-diene dictates the topology of the resulting product.

This compound (The Oxy-Cope Substrate)
  • Mechanism: [3,3]-Sigmatropic Rearrangement.[1][2][3][4][5][6][7]

  • Driving Force: Formation of a carbonyl bond (more stable than C=C) via keto-enol tautomerization.[2][8]

  • Key Feature: The "Anionic Oxy-Cope" (using KH/18-crown-6) accelerates the rate by

    
    
    
    
    compared to thermal variants, allowing reaction at low temperatures (0°C to RT).
  • Outcome: Transformation of a vicinal diol framework into a 1,6-dicarbonyl system (e.g., adipaldehyde derivatives), often with high remote stereocontrol.

Conjugated Dienes (The Diels-Alder Substrate)[9][10][11]
  • Mechanism: [4+2] Cycloaddition.

  • Driving Force: Exchange of two

    
    -bonds for two stronger 
    
    
    
    -bonds.
  • Key Feature: Requires the diene to adopt an s-cis conformation.[9]

  • Outcome: Formation of a six-membered ring (cyclohexene derivative) with up to four contiguous stereocenters.

Part 2: Comparative Data & Applications

Table 1: Reactivity Profile Comparison
FeatureThis compound (Divinyl Glycol)Standard Conjugated Diene (e.g., 1,3-Butadiene)
Reaction Class [3,3]-Sigmatropic Rearrangement (Oxy-Cope)[4+2] Cycloaddition (Diels-Alder)
Topology Isomerization / Chain ExtensionRing Formation (Annulation)
Electronic Requirement Neutral or Anionic (Alkoxide)Electron-Rich Diene + Electron-Poor Dienophile
Reversibility Irreversible (driven by Enolate/Carbonyl formation)Reversible (Retro-Diels-Alder at high T)
Stereocontrol Transfer via Chair Transition StateEndo/Exo Selectivity & Facial Approach
Material Application Permanent Crosslinker (Radical Polymerization)Reversible Crosslinker (Self-Healing Hydrogels)
High-Value Application: Hydrogels & Drug Delivery[12][13]
  • Divinyl Glycol: Used as a crosslinker in polyacrylamide gels. The crosslink is covalent and permanent, ideal for stable structural scaffolds.

  • Diels-Alder Systems: Used for "smart" hydrogels (e.g., Furan-Maleimide PEG). The crosslink is thermally reversible, allowing for injectable gels or controlled drug release triggered by environmental changes.

Part 3: Experimental Protocols

Protocol A: Anionic Oxy-Cope of this compound

Purpose: To generate 1,6-dicarbonyls with stereocontrol.

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Reagents: Suspend Potassium Hydride (KH, 35% in oil, 2.2 equiv) in dry THF. Wash KH with dry pentane (3x) to remove oil if necessary.

  • Additives: Add 18-Crown-6 (2.2 equiv) to complex the potassium cation, dissociating the ion pair and accelerating the reaction.

  • Addition: Cool the suspension to 0°C. Add this compound (1.0 equiv) dropwise in THF.

    • Note: Evolution of H2 gas will occur. Ensure proper venting.

  • Reaction: Stir at 0°C for 30–60 mins, then warm to Room Temperature (RT). Monitor by TLC (disappearance of diol).

  • Quench: Pour mixture into cold phosphate buffer (pH 7). Extract with Et2O.

  • Result: The enolate intermediate protonates to form the aldehyde/ketone product.

Protocol B: Standard Diels-Alder (Reference)

Purpose: To generate cyclohexene rings.

  • Reagents: Dissolve Maleic Anhydride (1.0 equiv, Dienophile) in Toluene.

  • Addition: Add Cyclopentadiene (freshly cracked, 1.0 equiv) or 2,3-dimethyl-1,3-butadiene at 0°C.

  • Reaction: Stir at RT for 1–4 hours. The product often precipitates or can be concentrated.

  • Purification: Recrystallization (solids) or distillation (liquids).

Part 4: Visualization (Pathway Logic)

The following diagram illustrates the divergent synthetic pathways for 1,5-dienes vs. 1,3-dienes.

DieneReactivity Substrate15 This compound (1,5-Diene) TS_Cope Chair-like Transition State (Sigmatropic) Substrate15->TS_Cope Base (KH) / Heat Oxy-Cope Substrate13 Conjugated Diene (1,3-Diene) TS_DA Concerted Transition State (Cycloaddition) Substrate13->TS_DA + Dienophile (Heat/Lewis Acid) Product_Cope 1,6-Dicarbonyl / Aldehyde (Linear/Rearranged) TS_Cope->Product_Cope Tautomerization (Irreversible) Product_DA Cyclohexene Derivative (Cyclic) TS_DA->Product_DA 4+2 Cycloaddition Product_DA->Substrate13 Retro-DA (High T)

Caption: Divergent reaction pathways. This compound undergoes sigmatropic rearrangement to linear carbonyls, whereas 1,3-dienes undergo cycloaddition to form rings.

References

  • Oxy-Cope Rearrangement Mechanism & Utility

    • Source: Organic Chemistry Portal.[2][8] "Oxy-Cope Rearrangement."

    • URL:[Link]

  • Diels-Alder Reaction Fundamentals

    • Source: Master Organic Chemistry.[9] "The Diels-Alder Reaction."[5][10][9][11][12]

    • URL:[Link]

  • Hydrogel Crosslinking: Diels-Alder vs. Other Methods

    • Source: MDPI (Gels). "Recent Advances in Hydrogels via Diels–Alder Crosslinking."
    • URL:[Link]

  • Source: TCI Chemicals.

Sources

A Comparative Guide to the Synthesis of 1,5-Hexadiene-3,4-diol: An Evaluation of Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Hexadiene-3,4-diol is a valuable bifunctional molecule characterized by the presence of two hydroxyl groups and two terminal double bonds.[1][2] This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and polymers. Its applications span from being a key intermediate in the synthesis of pharmaceuticals to its use in material science.[3] The diol functionality allows for the formation of esters, ethers, and other derivatives, while the vinyl groups are amenable to a wide range of transformations, including polymerization and oxidation.[1] Given its utility, the efficient and reliable synthesis of this compound is of significant interest to the scientific community.

This guide provides a critical comparison of the available synthetic protocols for this compound. We will delve into the mechanistic underpinnings of the primary synthetic route, the pinacol coupling of acrolein, and explore alternative methodologies. By presenting detailed experimental protocols, performance data, and an analysis of the advantages and disadvantages of each approach, this document aims to equip researchers with the necessary information to select the most suitable synthesis strategy for their specific needs.

Primary Synthesis Protocol: Pinacol Coupling of Acrolein

The most established method for the synthesis of this compound is the pinacolic reduction of acrolein.[4] This reaction involves the reductive dimerization of two molecules of acrolein to form the vicinal diol. The pinacol coupling is a powerful carbon-carbon bond-forming reaction, typically promoted by a one-electron reducing agent.

Mechanistic Rationale

The pinacol coupling reaction proceeds through a radical mechanism. The first step involves the one-electron reduction of the carbonyl group of acrolein by a reducing agent, such as magnesium, to form a ketyl radical anion. Two of these ketyl radicals then couple to form a vicinal diol with deprotonated hydroxyl groups. Subsequent protonation, typically during aqueous workup, yields the final this compound product. When magnesium is used as the reducing agent, a five-membered cyclic intermediate is formed with the two oxygen atoms coordinated to the magnesium ion; this complex is then hydrolyzed to release the diol.

Pinacol_Coupling_Mechanism Acrolein1 2 x H₂C=CH-CHO KetylRadical 2 x [H₂C=CH-CHO]⁻• (Ketyl Radical Anion) Acrolein1->KetylRadical Reduction ReducingAgent + 2e⁻ (e.g., Mg) Dianion [H₂C=CH-CH(O⁻)-CH(O⁻)-CH=CH₂] (Dianion Intermediate) KetylRadical->Dianion Coupling Diol H₂C=CH-CH(OH)-CH(OH)-CH=CH₂ (this compound) Dianion->Diol + 2H⁺ Grignard_Synthesis Glyoxal OHC-CHO Intermediate BrMg-O-CH(CH=CH₂)-CH(O-MgBr)-CH=CH₂ Glyoxal->Intermediate Nucleophilic Addition Grignard + 2 H₂C=CH-MgBr Product H₂C=CH-CH(OH)-CH(OH)-CH=CH₂ Intermediate->Product Workup (H₃O⁺)

Caption: Synthesis of this compound via Grignard Reaction.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Reagent Purity: The purity of the glyoxal and the Grignard reagent is crucial for achieving good yields and minimizing side reactions.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C or below) to control the exothermicity and improve selectivity.

  • Workup: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxides and dissolve the magnesium salts.

Dihydroxylation of 1,5-Hexadiene

Another potential route involves the dihydroxylation of 1,5-hexadiene. This method would introduce the two hydroxyl groups in a single step.

The dihydroxylation of the internal double bonds of a diene can be achieved using various reagents, such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These reagents typically add to the double bond in a syn fashion, leading to a cis-diol.

Performance Comparison of Synthesis Protocols

Due to the lack of detailed experimental data for the direct synthesis of this compound, a quantitative comparison of yields and purities is challenging. However, a qualitative assessment based on the nature of the reactions can be made.

Parameter Pinacol Coupling of Acrolein Grignard Reaction with Glyoxal Dihydroxylation of 1,5-Hexadiene
Starting Materials AcroleinGlyoxal, Allyl Halide, Magnesium1,5-Hexadiene
Reagent Toxicity/Handling Acrolein is highly toxic and a lachrymator. Requires careful handling in a fume hood.Grignard reagents are moisture-sensitive. Glyoxal can be challenging to handle.Osmium tetroxide is highly toxic and volatile. Cold potassium permanganate is a strong oxidant.
Key Advantages Utilizes a readily available and inexpensive starting material.Conceptually straightforward.Potentially a one-step conversion from a simple hydrocarbon.
Potential Challenges Control of polymerization of acrolein. Diastereoselectivity of the diol can be an issue.Formation of mono-adduct and other byproducts. Requires strictly anhydrous conditions.Over-oxidation and cleavage of the diene. Low yields are common.
Reported Yield Data not readily available for this specific reaction.Data not readily available for this specific reaction.Generally low to moderate for dihydroxylation of non-activated dienes.
Purity of Product Likely requires careful purification to remove side products.Purification can be complicated by the presence of mono-adduct and Grignard byproducts.Often requires chromatographic purification.

Conclusion and Future Outlook

The synthesis of this compound is most prominently described via the pinacol coupling of acrolein. While this method holds promise due to the accessibility of the starting material, a detailed and validated experimental protocol with comprehensive performance data is needed to fully assess its practical utility. Alternative routes, such as the Grignard reaction with glyoxal or the dihydroxylation of 1,5-hexadiene, present their own sets of advantages and challenges, but also suffer from a lack of well-documented procedures.

For researchers and drug development professionals, the choice of synthesis will depend on the scale of the reaction, the availability of starting materials and reagents, and the desired purity of the final product. The development of a robust and high-yielding protocol for the synthesis of this compound remains an area for further investigation. Future work should focus on optimizing the pinacol coupling reaction conditions to control diastereoselectivity and improve yields, as well as exploring and validating alternative synthetic strategies to provide a broader range of options for accessing this valuable chemical intermediate.

References

  • Organic Syntheses. 1,5-Hexadien-3-ol. [Link]

  • Organic Syntheses. 1,5-Hexadien-3-ol. Coll. Vol. 4, p.505 (1963); Vol. 32, p.77 (1952). [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • YouTube. Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. [Link]

  • Organic Syntheses. Enantioselective Synthesis of 1,2:4,5-Diepoxypentane. [Link]

  • RSC Publishing. The origin of the regiospecificity of acrolein dimerization. [Link]

  • NIH National Library of Medicine. The origin of the regiospecificity of acrolein dimerization. [Link]

  • RSC Publishing. Polyamine modification by acrolein exclusively produces 1,5-diazacyclooctanes: a previously unrecognized mechanism for acrolein-mediated oxidative stress. [Link]

  • MDPI. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. [Link]

  • MDPI. Catalytic Dehydration of Glycerol to Acrolein over a Catalyst of Pd/LaY Zeolite and Comparison with the Chemical Equilibrium. [Link]

  • ResearchGate. Scheme 15. Acrolein formation mechanism. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Safety and Handling of this compound in Chemical Operations. [Link]

  • ResearchGate. The Preparation of (1α,3β)-3-Hydroxycholestane-4,6-diene- 1,25-diol Diacetate from a 5,7-Diene Precursor: A New Method for the Synthesis of Heteroannular Dienes. [Link]

Sources

A Researcher's Guide to the Spectroscopic Comparison of 1,5-Hexadiene-3,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. In the intricate world of synthetic chemistry, 1,5-hexadiene-3,4-diol stands out as a versatile C6 building block, pivotal for creating complex molecules in pharmaceuticals and advanced materials science.[1] Its unique structure, featuring two secondary alcohols and two terminal double bonds, offers a rich playground for chemical modification. However, this complexity demands a robust and efficient analytical strategy to confirm the structure and purity of its numerous derivatives.

This guide provides an in-depth spectroscopic comparison of this compound and its derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between structural modifications and their spectral outputs. By understanding why spectra change, you can more confidently and rapidly characterize your novel compounds. We will explore the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both comparative data and field-proven experimental protocols.

The Core Scaffold: Spectroscopic Signature of this compound

Before delving into derivatives, we must first establish the baseline signature of the parent molecule, this compound (mixture of (±) and meso). Its symmetrical nature simplifies some aspects of its spectra, while the presence of stereoisomers can introduce complexity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cornerstone of structural elucidation, NMR provides a detailed map of the proton and carbon environments.

    • ¹H NMR: The proton spectrum reveals four key regions. The vinyl protons (=CH- and =CH₂) present as complex multiplets in the olefinic region (typically δ 5.0-6.0 ppm). The two methine protons (-CH(OH)-) are diastereotopic and appear as multiplets around δ 4.0-4.5 ppm. Their coupling to both the adjacent vinyl and hydroxyl protons contributes to the complexity of these signals. Finally, the hydroxyl protons (-OH) typically manifest as a broad, exchangeable singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. A D₂O shake will confirm their assignment by causing the signal to disappear.

    • ¹³C NMR: The carbon spectrum is relatively simple, showing three distinct signals: the terminal alkene carbons (=CH₂) around 115 ppm, the internal alkene carbons (=CH-) near 140 ppm, and the alcohol-bearing methine carbons (-CH(OH)-) in the δ 70-75 ppm range.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and powerful tool for identifying key functional groups based on their characteristic vibrational frequencies.[2]

    • The most prominent feature is a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups.

    • The C=C double bonds give rise to a medium-intensity stretch around 1645 cm⁻¹.

    • The C-O stretching of the secondary alcohols produces a strong band in the 1050-1150 cm⁻¹ range.

    • Absorptions corresponding to sp² C-H stretching are observed just above 3000 cm⁻¹ (e.g., 3010-3090 cm⁻¹), while sp³ C-H stretches appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight and fragmentation patterns of a molecule.

    • For a volatile alcohol like this compound (MW: 114.14 g/mol [3]), the molecular ion peak (M⁺) at m/z 114 may be weak or absent in an Electron Ionization (EI) spectrum.[4]

    • A common and diagnostically significant fragmentation pathway for alcohols is the loss of a water molecule (dehydration), which would yield an (M-18)⁺ peak at m/z 96.[4][5]

    • Another characteristic fragmentation is α-cleavage, the breaking of the C-C bond adjacent to the oxygen atom.[5] This would result in the formation of a resonance-stabilized cation, providing further structural clues.

Workflow for Spectroscopic Analysis

A systematic approach is critical for the efficient and accurate analysis of novel derivatives. The following workflow outlines the logical progression from sample receipt to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Receive/Synthesize Derivative B Prepare NMR Sample (CDCl3, TMS) A->B C Prepare IR Sample (Neat Film, NaCl plates) A->C D Prepare MS Sample (Dilute in Volatile Solvent) A->D E Acquire 1H & 13C NMR B->E NMR Spectrometer F Acquire FT-IR Spectrum C->F FT-IR Spectrometer G Acquire Mass Spectrum (EI/ESI) D->G Mass Spectrometer H Analyze IR for Functional Group Transformation (e.g., C=O appearance, OH loss) J Correlate 1H & 13C NMR Data for Detailed Structure E->J F->H I Analyze MS for Molecular Weight Confirmation G->I K Final Structure Confirmation H->K I->K J->K

Caption: A generalized workflow for the spectroscopic analysis of synthesized compounds.

Comparative Analysis: How Derivatives Modulate the Spectra

The true power of spectroscopy lies in comparing the spectra of a parent compound and its derivative. The changes observed provide definitive evidence of a successful chemical transformation. Let's examine three common modifications of this compound.

G cluster_derivatives Common Derivatives Parent This compound HO-CH(CH=CH2)-CH(CH=CH2)-OH Ester Diacetate Ester AcO-CH(CH=CH2)-CH(CH=CH2)-OAc Parent:struct->Ester:head Acetylation (Ac2O, Pyridine) Ether Dimethyl Ether MeO-CH(CH=CH2)-CH(CH=CH2)-OMe Parent:struct->Ether:head Williamson Ether Synthesis (NaH, MeI) Epoxide Diepoxide C2H3O-CH(OH)-CH(OH)-C2H3O Parent:struct->Epoxide:head Epoxidation (m-CPBA)

Caption: Common synthetic modifications of the this compound scaffold.

Diacetate Derivative: The Impact of Esterification

Converting the diol to its diacetate ester is a common protecting group strategy. The spectroscopic changes are dramatic and unambiguous.

  • ¹H NMR: The broad -OH signal vanishes. A new, sharp singlet appears around δ 2.1 ppm, integrating to 6 protons, which is characteristic of the two magnetically equivalent acetate methyl groups. The methine protons (-CH(OAc)-) shift significantly downfield to δ 5.0-5.5 ppm. This deshielding is a direct consequence of the electron-withdrawing effect of the adjacent carbonyl group.

  • ¹³C NMR: The most telling change is the appearance of a new signal in the δ 170-171 ppm range, indicative of the ester carbonyl carbons. A signal for the acetate methyl carbons also appears around δ 21 ppm.

  • IR Spectroscopy: The broad O-H stretch disappears completely. In its place, a very strong, sharp C=O stretching absorption emerges around 1740 cm⁻¹. This is a definitive indicator of ester formation. The C-O stretch also shifts to a higher wavenumber (approx. 1240 cm⁻¹, C-O-C stretch).

  • Mass Spectrometry: The molecular weight increases by 84 amu (2 x 42) to 198.1 g/mol . Fragmentation patterns will now be dominated by the loss of acetic acid (60 amu) or ketene (42 amu).

Dimethyl Ether Derivative: The Effect of Alkylation

Alkylation of the hydroxyl groups to form ethers is another common modification.

  • ¹H NMR: The -OH signal is absent. A new singlet appears around δ 3.4 ppm, integrating to 6 protons, corresponding to the two methoxy groups. The methine protons (-CH(OMe)-) experience a slight downfield shift compared to the parent diol, but less pronounced than in the acetate derivative.

  • ¹³C NMR: A new peak appears in the δ 56-59 ppm region, characteristic of the methoxy carbons.

  • IR Spectroscopy: The broad O-H absorption is eliminated. The key change is the enhanced intensity of the C-O-C stretching band around 1100 cm⁻¹.

  • Mass Spectrometry: The molecular weight increases by 28 amu (2 x 14) to 142.2 g/mol . The primary fragmentation will involve α-cleavage, leading to the loss of a methoxy radical (·OCH₃, 31 amu).

Diepoxide Derivative: Modifying the Double Bonds

Epoxidation of the two double bonds transforms the diene into a bis-epoxide, a valuable intermediate.

  • ¹H NMR: The entire vinyl region (δ 5.0-6.0 ppm) disappears. New signals corresponding to the epoxide ring protons appear in the upfield region of δ 2.5-3.5 ppm. The signals for the -CH(OH)- protons remain, though their chemical environment and coupling patterns will have changed.

  • ¹³C NMR: The two alkene carbon signals vanish and are replaced by new signals for the epoxide carbons, typically in the δ 40-60 ppm range.

  • IR Spectroscopy: The C=C stretch at ~1645 cm⁻¹ disappears. A new, characteristic band for the epoxide C-O bond stretch (ring breathing) appears around 1250 cm⁻¹ and in the 810-950 cm⁻¹ range. The broad O-H stretch remains.

  • Mass Spectrometry: The molecular weight increases by 32 amu (2 x 16) to 146.1 g/mol . The fragmentation will be complex, involving ring-opening and subsequent cleavages.

Quantitative Data Summary

The following table provides representative spectroscopic data for this compound and its derivatives. Note: Exact values can vary based on solvent, concentration, and instrument calibration.

CompoundKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)Key IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound 5.0-6.0 (=CH, =CH₂), 4.0-4.5 (-CHOH), 2.0-4.0 (-OH, broad)135-140 (=CH), 115-120 (=CH₂), 70-75 (-CHOH)3200-3600 (O-H), 3080 (=C-H), 1645 (C=C), 1080 (C-O)114
Diacetate Derivative 5.0-5.5 (-CHOAc), 5.2-6.0 (=CH, =CH₂), 2.1 (-COCH₃)170-171 (C=O), 132-138 (=CH), 118-122 (=CH₂), 72-77 (-CHOAc), 21 (-CH₃)3080 (=C-H), 1740 (C=O, strong), 1645 (C=C), 1240 (C-O)198
Dimethyl Ether Derivative 5.0-6.0 (=CH, =CH₂), 3.5-4.0 (-CHOMe), 3.4 (-OCH₃)135-140 (=CH), 115-120 (=CH₂), 80-85 (-CHOMe), 56-59 (-OCH₃)3080 (=C-H), 2830 (C-H of OCH₃), 1645 (C=C), 1100 (C-O)142
Diepoxide Derivative 4.0-4.5 (-CHOH), 2.5-3.5 (Epoxide H's)70-75 (-CHOH), 40-60 (Epoxide C's)3200-3600 (O-H), 1250 (C-O, ring), 880 (C-O, ring)146

Validated Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution. The solution should be clear and free of particulate matter.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum using standard instrument parameters.

  • Causality Note: The choice of CDCl₃ is common for non-polar to moderately polar compounds. TMS is chosen as the internal standard (δ 0.00 ppm) because it is chemically inert, volatile, and its single, sharp signal rarely overlaps with analyte signals.

Protocol 2: FTIR Sample Preparation (Neat Liquid Film)
  • Instrument Background: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient air and instrument optics. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place one drop of the neat liquid analyte onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top, gently pressing to create a thin, uniform liquid film.

  • Data Acquisition: Immediately place the salt plate assembly into the sample holder in the spectrometer and acquire the spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

  • Causality Note: This thin-film method is ideal for pure, non-volatile liquids and avoids interference from solvent peaks.[6] Salt plates are used because they are transparent to IR radiation in the mid-IR range. They are, however, susceptible to damage from moisture.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a high-volatility solvent such as methanol or dichloromethane.

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

  • Sample Introduction: Introduce the sample into the instrument via direct injection or a gas chromatography (GC) inlet if separation is required.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).

  • Causality Note: EI is a hard ionization technique that causes extensive fragmentation. While this can make the molecular ion peak difficult to observe, it provides a rich, reproducible fragmentation pattern that serves as a "fingerprint" for the compound and offers valuable structural information.[4]

References

  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available from: [Link]

  • SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Market Outlook for this compound: Trends and Supplier Landscape. Available from: [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link]

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  • ACS Publications. Location of double bonds in unsaturated fatty alcohols by microderivatization and liquid secondary ion tandem mass spectrometry. Available from: [Link]

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  • Royal Society of Chemistry. Preparation, infrared spectra, and structures of some [(π-dienyl) FeCo(CO)4(π-diene)] compounds. Available from: [Link]

  • ACS Publications. Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Available from: [Link]

  • Inorganic Chemistry Research. Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands. Available from: [Link]

  • Semantic Scholar. Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-(4-fluorophenyl)diazenyl]-6-[(3-hydroxypropylamino)methylene]-2-methoxycyclohexa-2,4-dienone. Available from: [Link]

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A Comparative Guide to the Quantitative Analysis of 1,5-Hexadiene-3,4-diol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving 1,5-hexadiene-3,4-diol, accurate quantification of this key intermediate is paramount for process optimization, quality control, and regulatory compliance. This guide provides an in-depth, objective comparison of the two primary chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower you in selecting the optimal analytical method for your specific application.

The Analytical Challenge: Detecting a Non-Chromophoric, Polar Diol

This guide will compare a direct injection GC-FID method, a stalwart for volatile and semi-volatile compound analysis, with two viable HPLC strategies: one employing a universal Refractive Index Detector (RID) and another utilizing pre-column derivatization for UV detection.

At a Glance: Method Comparison

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)High-Performance Liquid Chromatography-UV Detection (with Derivatization)
Principle Separation in the gas phase based on boiling point and polarity, with universal detection of combustible analytes.[5]Separation in the liquid phase based on partitioning between mobile and stationary phases, with universal detection based on changes in refractive index.[6][7][8]Liquid phase separation with detection of a UV-active derivative of the analyte.[9][10]
Sample Volatility RequiredNot requiredNot required
Derivatization Optional (e.g., silylation to improve peak shape)[11]Not requiredRequired
Sensitivity Generally high for hydrocarbons.Generally lower than GC-FID and HPLC-UV.[12]High, dependent on the chromophore introduced.
Selectivity Good, based on retention time.Low, as any compound with a different refractive index from the mobile phase will be detected.[8]High, as only the derivatized analyte is detected at the specific wavelength.
Gradient Elution Temperature programming.Not compatible.[6]Compatible.
Robustness High, well-established technique.Sensitive to temperature and pressure fluctuations.[13]Additional step of derivatization can introduce variability.
Typical Run Time Can be very fast (under 10 minutes).[14]Typically longer than GC.[15]Includes derivatization time.

Gas Chromatography with Flame Ionization Detection (GC-FID): The Direct Approach

GC-FID is a powerful and reliable technique for the quantitative analysis of volatile and semi-volatile compounds like this compound. The flame ionization detector offers excellent sensitivity and a wide linear range for hydrocarbons.

The "Why": Rationale for the GC-FID Approach

The choice of GC-FID is predicated on the analyte's ability to be volatilized without degradation. For diols, a key consideration is the potential for peak tailing due to the interaction of the polar hydroxyl groups with the stationary phase.[4] This can be mitigated by using a polar stationary phase, such as one based on polyethylene glycol (PEG), which provides better peak shape for polar analytes.[11]

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent (e.g., Methanol) A->B C Add Internal Standard (e.g., 1,4-Butanediol) B->C D Dilute to Final Volume C->D E Inject Sample D->E F Separation on Polar Capillary Column E->F G Detection by FID F->G H Integrate Peak Areas G->H I Calculate Concentration using Calibration Curve H->I

Caption: GC-FID experimental workflow for this compound analysis.

Detailed Protocol: GC-FID Method

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Prepare a stock solution of an internal standard (IS), such as 1,4-butanediol, in methanol (e.g., 1000 µg/mL). The IS should be chosen to be well-resolved from the analyte and other matrix components.

  • Create a series of calibration standards by diluting the stock solutions with methanol to cover the expected concentration range of the samples. Each calibration standard should contain a constant concentration of the internal standard.

  • For sample preparation, accurately weigh the mixture, dissolve it in methanol, add the same constant amount of internal standard, and dilute to a known volume.

2. GC-FID Conditions:

ParameterValueRationale
Column Polar capillary column (e.g., DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness)A polar column is essential for good peak shape of the polar diol analyte.[11]
Carrier Gas Helium or HydrogenInert carrier gas for optimal separation efficiency.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the sample.
Injection Volume 1 µL (split or splitless, depending on concentration)A small injection volume prevents column overloading.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)A temperature program allows for the separation of components with different boiling points.
Detector Flame Ionization Detector (FID)Provides high sensitivity for hydrocarbon compounds.[16]
Detector Temp. 280 °CPrevents condensation of the analytes in the detector.

3. Data Analysis and Validation:

  • The method should be validated according to ICH Q2(R1) guidelines.[12][17][18]

  • Linearity: A linear relationship between the peak area ratio (analyte/IS) and concentration should be established over the desired range.

  • Accuracy: Determined by spike and recovery studies at different concentration levels.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) of replicate injections.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC): Alternative Approaches

For non-volatile matrices or when GC is not available, HPLC offers a viable alternative. However, the lack of a UV chromophore in this compound necessitates either a universal detector or chemical modification of the analyte.

HPLC with Refractive Index Detection (HPLC-RID)

The HPLC-RID system is a universal detector that measures the difference in refractive index between the mobile phase and the eluting sample components.[8]

This approach is chosen for its universality, allowing for the detection of analytes without a chromophore.[6][7] However, it is crucial to acknowledge its limitations, including lower sensitivity compared to other detectors and incompatibility with gradient elution, which can complicate method development for complex mixtures.[6] The mobile phase must be isocratic, and the system is sensitive to temperature and pressure fluctuations.[13]

HPLC_RID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter through 0.45 µm filter B->C D Inject Sample C->D E Isocratic Separation on Reversed-Phase Column D->E F Detection by RID E->F G Integrate Peak Areas F->G H Calculate Concentration using Calibration Curve G->H

Caption: HPLC-RID experimental workflow for this compound analysis.

1. Standard and Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • For sample preparation, accurately weigh the mixture, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

2. HPLC-RID Conditions:

ParameterValueRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Isocratic mixture of water and acetonitrile (e.g., 95:5 v/v)An isocratic mobile phase is mandatory for RID to maintain a stable baseline.[8]
Flow Rate 1.0 mL/minA typical flow rate for standard analytical HPLC columns.
Column Temp. 35 °CTemperature control is critical for stable RID performance.[13]
Detector Refractive Index Detector (RID)Universal detection for non-chromophoric compounds.[7]
Detector Temp. 35 °CShould be maintained at the same temperature as the column.
HPLC with UV Detection via Pre-column Derivatization

To overcome the sensitivity limitations of RID and enable the use of a more common UV detector, pre-column derivatization can be employed. This involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the analyte.

Derivatization significantly enhances the detectability of this compound by allowing the use of a highly sensitive UV detector.[10] Reagents like benzoyl chloride or 4-(dimethylamino)benzoyl chloride (DMABC-Cl) react with the hydroxyl groups of the diol to form a strongly UV-absorbing ester.[3][19] This approach also allows for gradient elution, which is beneficial for separating complex mixtures.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Add Derivatizing Agent (e.g., Benzoyl Chloride) B->C D React under Optimized Conditions (pH, Temp, Time) C->D E Quench Reaction D->E F Inject Derivatized Sample E->F G Gradient Separation on Reversed-Phase Column F->G H Detection by UV G->H I Integrate Peak Areas H->I J Calculate Concentration using Calibration Curve I->J

Caption: HPLC-UV with derivatization workflow for this compound.

1. Derivatization Procedure:

  • Prepare standard and sample solutions in a suitable aprotic solvent like acetonitrile.

  • To a known volume of the standard or sample solution, add an alkaline buffer (e.g., sodium bicarbonate) to achieve a basic pH.

  • Add an excess of benzoyl chloride solution in acetonitrile.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specific time (e.g., 30 minutes).

  • Quench the reaction by adding a small amount of a protic solvent like methanol.

  • Dilute the reaction mixture with the mobile phase to the final volume.

2. HPLC-UV Conditions:

ParameterValueRationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)The derivatized analyte is more hydrophobic and well-suited for reversed-phase separation.
Mobile Phase Gradient of water and acetonitrileGradient elution allows for efficient separation of the derivatized analyte from excess reagent and byproducts.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detector UV DetectorHigh sensitivity for the benzoylated derivative.
Wavelength Approx. 230 nmThe benzoyl group has a strong absorbance around this wavelength.

Conclusion: Selecting the Right Tool for the Job

The choice between GC-FID and HPLC for the quantitative analysis of this compound is not a matter of one method being universally superior, but rather a decision based on the specific requirements of the analysis.

  • GC-FID stands out as a robust, sensitive, and often faster method, making it an excellent choice for routine quality control of relatively clean samples where the analyte is sufficiently volatile. Its simplicity, without the need for derivatization, is a significant advantage.

  • HPLC-RID offers a straightforward alternative when GC is not feasible, particularly for non-volatile sample matrices. However, its lower sensitivity and incompatibility with gradient elution may limit its application for trace analysis or in complex mixtures.

  • HPLC-UV with pre-column derivatization provides the highest sensitivity and the flexibility of gradient elution, making it the most powerful option for complex samples or when very low detection limits are required. The trade-off is the additional complexity and potential for variability introduced by the derivatization step.

Ultimately, the optimal method will depend on a careful consideration of the sample matrix, required sensitivity, available instrumentation, and the overall analytical workflow. It is strongly recommended that the chosen method be fully validated in accordance with ICH Q2(R1) guidelines to ensure the generation of reliable and defensible data.[12][17][18]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026-01-23). The Market Outlook for this compound: Trends and Supplier Landscape.
  • Gao, Y., et al. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 189, 113467.
  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.
  • Letter, W. (2016). What are the applications of refractive index detector in HPLC analysis?.
  • Sigma-Aldrich. (n.d.). GC Analysis of Glycols and Diols.
  • Pardeshi, S., & Shinde, P. (2019). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food Science and Technology, 7(5), 153-161.
  • Muñoz, R., et al. (2017). Optimization and Validation of a GC–FID Method for Quantitative Determination of 1,3-Propanediol in Bacterial Culture Aqueous Supernatants Containing Glycerol.
  • Baffi, P., Elneser, S., Baffi, M., & Melin, M. D. (2000). Quantitative Determination of Diethylene Glycol Contamination in Pharmaceutical products.
  • Metals and Inorganics Corporation. (2024). GC Vs.
  • Agilent Technologies. (2016). GC Analysis of Glycols in Toothpaste.
  • Chromatography Today. (2023). Refractive index detector for sensitive HPLC analysis.
  • Fisher Scientific. (n.d.). This compound (stabilized with HQ) 95.0+%.
  • Kim, J., et al. (2019).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Limmatvapirat, C., et al. (2018). Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC)
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC-UV Analysis using 4-(Dimethylamino)
  • Sigma-Aldrich. (n.d.).
  • Shimadzu. (n.d.). Refractive Index Detection (RID).
  • García-Cañas, V., et al. (2004). Comparison of GC and HPLC methods for quantitative analysis of Tinuvin 622 after saponification in polyethylene. Polymer Testing, 23(7), 791-797.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
  • Grote, A., et al. (2007). Development and validation of the GC method for the quantitative determination of semi-volatile solvents in the pharmaceutical substance. Acta Poloniae Pharmaceutica, 64(3), 207-212.
  • Fisher Scientific. (n.d.). This compound (stabilized with HQ) 95.0+%, TCI America 10 mL.
  • Lab Manager. (2025).
  • Reid, M. A., & MacKay, L. G. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Metabolites, 7(3), 37.
  • David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
  • Reddy, H. R., et al. (2021). A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. RASĀYAN Journal of Chemistry, 14(2), 914-919.
  • Patel, K. N., & Patel, J. K. (2017). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 7(4), 221-229.
  • Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(19), 6528.

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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 1,5-Hexadiene-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in 1,5-Hexadiene-3,4-diol

This compound is a versatile chiral building block in organic synthesis. Its two stereocenters give rise to a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). In the realms of pharmaceutical synthesis and materials science, the biological activity and material properties are often dictated by a single enantiomer. Consequently, the ability to accurately quantify the enantiomeric excess (ee) of a sample is not merely an analytical task; it is a critical determinant of a synthesis's success and a prerequisite for regulatory approval and functional application.

This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of this compound. We will move beyond simple procedural lists to explore the underlying principles and the critical reasoning behind experimental choices, empowering you to select and optimize the most suitable method for your laboratory's specific needs.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most prevalent and robust method for the separation and quantification of enantiomers.[1][2] Its strength lies in the direct separation of enantiomers on a chiral stationary phase (CSP), providing a clear visual and quantitative measure of enantiomeric purity.

Principle of Separation

The core of this technique is the chiral stationary phase (CSP). Enantiomers from the racemic mixture form transient, diastereomeric complexes with the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, leading to different retention times on the column and, ultimately, their separation. For diols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most effective choice due to their broad applicability and ability to form hydrogen bonds and engage in dipole-dipole interactions.[1]

Experimental Considerations: The "Why"
  • Column Selection: Polysaccharide-based columns, such as Chiralpak® AD-H or Chiralcel® OD-H, are excellent starting points.[1] Their helical polymer structures create chiral grooves where analyte molecules can bind. The choice between different polysaccharide phases depends on the specific steric and electronic properties of the analyte that best complement the CSP.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is most common.[1] The alcohol modifier is crucial; it competes with the analyte for polar interaction sites on the CSP. By varying the concentration of the alcohol, you directly modulate the retention and selectivity of the separation. A lower alcohol percentage generally leads to longer retention times but can improve resolution.

  • Detector Choice: this compound lacks a strong UV chromophore. Therefore, a Refractive Index (RI) detector is often preferred over a UV detector for its universal response to non-UV-absorbing compounds.[1] If derivatization is performed with a UV-active tag, a UV detector can be used, often with higher sensitivity.

Experimental Protocol: Chiral HPLC Method Development
  • System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase.

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Initial Conditions:

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: Ambient (e.g., 25 °C).

    • Detector: Refractive Index (RI).

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection: Inject 10-20 µL of the sample.

  • Optimization: If separation is not achieved, systematically adjust the mobile phase composition. Decrease the isopropanol percentage (e.g., to 95:5) to increase retention and potentially improve resolution. Conversely, increase it if retention is too long. Temperature can also be optimized to fine-tune selectivity.[1]

Data Presentation: HPLC Starting Conditions
ParameterRecommended Starting ConditionRationale
Chiral Column Polysaccharide-based (e.g., Chiralpak® AD-H)Broad applicability for diols via hydrogen bonding.[1]
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Normal phase is typical for polysaccharide CSPs.[1]
Flow Rate 0.5 - 1.0 mL/minStandard flow for analytical columns.
Temperature Ambient (25 °C)A controlled starting point; can be varied to optimize.
Detector Refractive Index (RI)Universal detection for compounds lacking a UV chromophore.[1]
Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample & System Prep cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Diol in Mobile Phase Inject Inject Sample Sample->Inject Equilibrate Equilibrate Column (e.g., 90:10 Hex/IPA) Equilibrate->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect Detect with RI Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (Enantiomer 1 & 2) Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee% determination by Chiral HPLC.

Method 2: Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, chiral GC is a powerful alternative to HPLC, often providing excellent resolution and faster analysis times.[3]

Principle of Separation

Similar to HPLC, chiral GC relies on a chiral stationary phase coated onto the inner wall of a capillary column. Cyclodextrin derivatives are the most common CSPs for GC.[3] The toroidal shape of cyclodextrins creates a chiral cavity into which one enantiomer fits better than the other, leading to differential retention times.

Experimental Considerations: The "Why"
  • Derivatization is Key: this compound, with its two hydroxyl groups, has poor volatility and peak shape in GC due to hydrogen bonding. Derivatization is essential. A common approach is silylation (e.g., with BSTFA or TMCS) to convert the -OH groups into -OTMS (trimethylsilyl) ethers. This blocks hydrogen bonding, dramatically increasing volatility and improving chromatographic performance.

  • Column Selection: A cyclodextrin-based chiral column, such as one containing a permethylated β-cyclodextrin phase, is a logical starting point for separating chiral alcohols and their derivatives.[4]

Experimental Protocol: Derivatization and Chiral GC Analysis
  • Derivatization:

    • In a vial, dissolve ~1 mg of the diol sample in 200 µL of a suitable solvent (e.g., pyridine or dichloromethane).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: Rt-βDEXsm or similar cyclodextrin-based chiral column (30 m x 0.25 mm ID).

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Split injection (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at 2-5 °C/min. An isothermal run may also be effective once the retention time is known.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

Workflow Visualization: GC Analysis

GC_Workflow cluster_prep Sample Prep cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Diol Derivatize Derivatize with Silylating Agent (BSTFA) Sample->Derivatize Heat Heat at 60°C Derivatize->Heat Inject Inject into GC Heat->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect Detect with FID Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate NMR_Workflow cluster_prep Sample Prep cluster_analysis Analysis cluster_data Data Processing Sample Place Diol Sample in NMR Tube AddCDA Add Chiral Derivatizing Agent (e.g., Boric Acid) Sample->AddCDA AddSolvent Add CDCl3 AddCDA->AddSolvent Mix Mix for 15 min at 25°C AddSolvent->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Spectrum Identify Diastereomeric Signals Acquire->Spectrum Integrate Integrate Signal Areas Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

Sources

A Comparative Guide to the Synthetic Routes of 1,5-Hexadiene-3,4-diol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,5-Hexadiene-3,4-diol

This compound, also known as 1,2-divinylethylene glycol, is a C6-symmetric diol that serves as a versatile building block in organic synthesis. Its unique structure, featuring two vinyl groups flanking a vicinal diol, offers multiple reaction sites for diversification, making it a valuable precursor for the synthesis of complex molecules, including natural products, ligands for asymmetric catalysis, and pharmacologically active compounds. The stereochemistry of the two adjacent hydroxyl groups (meso and dl-isomers) further enhances its utility, allowing for the synthesis of a variety of diastereomeric products. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into their efficiency, stereoselectivity, and practical considerations for laboratory and process scale-up.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the reductive coupling of a C3 aldehyde (acrolein) and the coupling of two C3 synthons via organometallic intermediates. A third, less common, but plausible route involves the derivatization of a C4 scaffold. This guide will delve into the specifics of these methods, providing experimental data and protocols to aid researchers in selecting the most appropriate route for their specific needs.

Figure 1. Conceptual overview of the main synthetic approaches to this compound.

Route 1: Pinacol Coupling of Acrolein

The most direct and widely cited method for the synthesis of this compound is the pinacol coupling of acrolein.[1] This reductive dimerization of the aldehyde functionality creates the central C3-C4 bond and the two hydroxyl groups in a single step. The reaction is typically mediated by a reducing metal, such as magnesium or aluminum, often in the form of an amalgam with mercury to enhance its reactivity.

Mechanism and Rationale

The pinacol coupling proceeds via a single-electron transfer from the reducing metal to the carbonyl group of acrolein, generating a ketyl radical anion. Two of these radicals then dimerize to form a pinacolate intermediate, which is subsequently protonated upon aqueous workup to yield the 1,2-diol.[1][2]

Figure 2. Generalized mechanism of the pinacol coupling of acrolein.

Experimental Considerations and Performance

The choice of reducing agent and reaction conditions significantly impacts the yield and diastereoselectivity of the reaction.

Reducing SystemSolventTemperature (°C)Yield (%)Diastereomeric Ratio (meso:dl)Reference
Mg-Hg amalgamBenzene/EtherReflux~50-60Not specified[Generic Pinacol Protocol]
Al powder/NaOHWaterRoom TempHigh Yield (for aromatic aldehydes)Good diastereoselectivity (for aromatic aldehydes)[3]
SmI₂/tetraglymeTHFRoom TempGoodHigh (up to 95:5 dl:meso for aliphatic aldehydes)[4]
ElectrochemicalAqueous mediaRoom TempVariesCan be influenced by conditions[5]

Key Insights:

  • Classical Mg-Hg Amalgam: This is a traditional method that provides moderate yields. However, the high toxicity of mercury is a significant drawback, limiting its application in many modern laboratories and industrial settings.

  • Aluminum in Aqueous Base: This method offers a more environmentally benign alternative to mercury-based reductants.[3] While highly effective for aromatic aldehydes, its efficiency with α,β-unsaturated aldehydes like acrolein needs to be carefully optimized.

  • Samarium Diiodide (SmI₂): SmI₂ is a powerful and often highly diastereoselective reducing agent for pinacol couplings.[4] The use of additives like tetraglyme can further enhance its selectivity. While effective, the stoichiometric use of samarium can be costly.

  • Electrochemical Methods: Electrochemical pinacol coupling is a green and attractive alternative that avoids the use of metal reductants.[5] The stereochemical outcome can be influenced by the electrode material and reaction conditions, offering a degree of control.

Protocol: Pinacol Coupling of Acrolein with Mg-Al Alloy

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and experimental goals.

Materials:

  • Acrolein (inhibitor-free)

  • Magnesium-Aluminum alloy (powder)

  • Mercuric chloride (catalytic amount, EXTREME CAUTION )

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add the Mg-Al alloy.

  • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of mercuric chloride in anhydrous diethyl ether to activate the metal surface. (CAUTION: Mercury compounds are highly toxic) .

  • Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether to the stirred metal suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is deemed complete by TLC or GC analysis.

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the resulting suspension and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a mixture of diastereomers.

Route 2: Grignard-based Coupling of Vinylmagnesium Bromide and Glyoxal

An alternative retrosynthetic disconnection involves the formation of the C3-C4 bond by the double nucleophilic addition of a vinyl organometallic reagent to a two-carbon electrophile, such as glyoxal. This approach offers the potential for a more controlled and potentially stereoselective synthesis.

Mechanism and Rationale

This route involves the preparation of a vinyl Grignard reagent from vinyl bromide and magnesium. This organometallic species then undergoes a twofold addition to the two carbonyl groups of glyoxal. A subsequent aqueous workup protonates the resulting dialkoxide to yield the desired diol.

Figure 3. Synthetic pathway via the double addition of a vinyl Grignard reagent to glyoxal.

Experimental Considerations and Performance

While conceptually straightforward, this route presents several practical challenges:

  • Glyoxal Reactivity: Glyoxal is often supplied as a 40% aqueous solution and is prone to polymerization. Anhydrous glyoxal can be prepared, but it is less stable. The use of a protected glyoxal derivative, such as glyoxal bis(di-tert-butyl acetal), followed by deprotection, might be a more viable, albeit longer, route.

  • Diastereoselectivity: The stereochemical outcome of the double addition is difficult to predict and control without the use of chiral auxiliaries or catalysts. A mixture of meso and dl diastereomers is expected.

  • Side Reactions: Grignard reagents are highly reactive and can participate in side reactions, such as Wurtz coupling.

Due to these challenges, this route is less commonly employed for the synthesis of this compound compared to the pinacol coupling of acrolein. However, with careful optimization of reaction conditions and the use of appropriate glyoxal surrogates, it remains a plausible alternative.

Route 3: Ring Opening of Butadiene Diepoxide

A third potential, though less documented, approach involves the use of a C4 building block, 1,2:3,4-diepoxybutane (butadiene diepoxide), and the introduction of the two vinyl groups via a double nucleophilic ring-opening reaction.

Mechanism and Rationale

Butadiene diepoxide, which exists as a mixture of diastereomers, can be subjected to a double S_N2' type ring-opening by a vinyl nucleophile. Organocuprates, such as lithium divinylcuprate, are known to be effective reagents for the conjugate addition to vinyl epoxides.

Experimental Considerations and Performance
  • Reagent Choice: The choice of the vinyl nucleophile is critical. While vinyl Grignard reagents can be used, they may also lead to direct S_N2 attack. Vinylcuprates are generally preferred for S_N2' additions to vinyl epoxides.

  • Stereochemistry: The stereochemistry of the starting diepoxide and the nature of the ring-opening reaction will determine the stereochemistry of the final diol. This route could potentially offer a higher degree of stereocontrol if a single diastereomer of the diepoxide is used.

  • Availability of Starting Material: 1,2:3,4-Diepoxybutane is a known metabolite of 1,3-butadiene and is a potent carcinogen, requiring stringent safety precautions for its handling.[6]

Comparative Analysis

FeaturePinacol Coupling of AcroleinGrignard-based CouplingButadiene Diepoxide Ring Opening
Starting Materials Acrolein, Reducing MetalVinyl bromide, Magnesium, Glyoxal1,2:3,4-Diepoxybutane, Vinyl nucleophile
Number of Steps 1 (main reaction)2-3 (Grignard formation, addition, optional deprotection)2 (cuprate formation, double ring-opening)
Yield Moderate to GoodPotentially moderate (optimization required)Likely moderate (optimization required)
Stereoselectivity Generally poor without specific reagentsLikely poor without chiral auxiliariesPotentially good, dependent on starting material stereochemistry
Scalability Feasible, with safety considerations for acroleinChallenging due to glyoxal instabilityDifficult due to the hazardous nature of the starting material
Safety Concerns Acrolein is highly toxic and flammable. Mercury (if used) is extremely toxic.Grignard reagents are pyrophoric.1,2:3,4-Diepoxybutane is a known carcinogen.
Environmental Impact Metal waste from reducing agents. Acrolein is a hazardous substance.Ether solvents are common.Hazardous starting material and byproducts.

Conclusion and Recommendations

For the straightforward synthesis of this compound as a mixture of diastereomers, the pinacol coupling of acrolein remains the most direct and established method. For researchers seeking more environmentally friendly and safer alternatives to the traditional Mg-Hg amalgam, exploring aluminum in aqueous base or electrochemical methods is highly recommended. While these greener approaches may require some optimization for α,β-unsaturated aldehydes, they offer significant advantages in terms of safety and waste reduction.

The Grignard-based coupling and the ring-opening of butadiene diepoxide represent more specialized routes that could be advantageous for specific applications, particularly where stereochemical control is a primary objective. However, these methods require more significant development and involve challenging starting materials and reaction conditions.

Researchers and drug development professionals should carefully consider their specific requirements for yield, stereopurity, scale, and safety when selecting a synthetic route to this compound. The information and protocols provided in this guide serve as a starting point for further investigation and optimization.

References

  • Organic Chemistry Portal. Pinacol Coupling Reaction. [Link]

  • Wikipedia. Pinacol coupling reaction. [Link]

  • Zhang, W.-C.; Li, C.-J. Magnesium-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Barbier-Grignard Allylation and Pinacol Coupling of Aldehydes. J. Org. Chem.1999, 64 (9), 3230–3236.
  • Khatun, N.; Barman, G. Pinacol coupling of aromatic aldehydes and ketones. An improved method in an aqueous medium. Green Chem.2003, 5, 280-282.
  • Aspinall, H. C.; Greeves, N.; Valla, C. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings. Org. Lett.2005, 7 (10), 1919–1922.
  • Ghosh, A. K.; Li, J.; Effenberger, K. A. Enantioselective Pinacol Coupling of Aliphatic and Aromatic Aldehydes via a Chiral Vanadium(IV) Complex. Org. Lett.2008, 10 (11), 2243–2246.
  • Frontana-Uribe, B. A.; Little, R. D.; Ibanez, J. G.; Palma, A.; Vasquez-Medrano, R. Organic electrosynthesis: a promising green methodology in organic chemistry. Green Chem.2011, 13, 2099-2119.
  • Yale Environmental Health & Safety. Standard Operating Procedure: Acrolein. [Link]

  • Georg, G. I.; Harriman, G. C. B. Asymmetric Synthesis with Chiral Boron Enolates. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 2, pp 230–269.
  • Richardson, K. A.; Jasti, R. 1,2:3,4-Diepoxybutane. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001.
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A Technical Guide to 1,5-Hexadiene-3,4-diol: Comparative Analysis in Polymer Science and Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in materials science and drug development, the selection of chemical building blocks is a critical decision that dictates the trajectory of innovation. Among the versatile C6 scaffolds, 1,5-hexadiene-3,4-diol, also known as divinylglycol, presents a unique combination of functionalities: two secondary alcohols and two terminal vinyl groups. This guide provides an in-depth technical analysis of this compound, offering a comparative perspective against common alternatives in its primary application areas: polymer synthesis and asymmetric catalysis. Through a synthesis of literature-derived experimental data and field-proven insights, this document aims to empower scientists to make informed decisions in their research endeavors.

Part 1: Application in Polymer Chemistry: A Multifaceted Monomer and Crosslinker

This compound's bifunctionality, possessing both hydroxyl and vinyl groups, allows its participation in a diverse array of polymerization reactions, including polycondensation, addition polymerization, and as a crosslinking agent.[1] This section will dissect its performance in these roles, drawing comparisons with established alternatives.

As a Diol Monomer in Polyester Synthesis

In polyester synthesis, the diol component is a crucial determinant of the final polymer's properties. This compound offers the unique advantage of introducing pendant vinyl groups into the polyester backbone, which can be leveraged for subsequent post-polymerization modifications, such as crosslinking or functionalization.

Comparison with Saturated Diols: 1,4-Butanediol

A common choice for polyester synthesis is 1,4-butanediol, an aliphatic diol that imparts flexibility and toughness to the resulting polymer. To understand the distinct contributions of this compound, a comparative analysis is essential.

PropertyPolyester with this compoundPolyester with 1,4-ButanediolRationale and Implications
Pendant Functionality Vinyl groupsNoneThe vinyl groups in the this compound-based polyester allow for secondary reactions, such as UV or thermal curing, leading to crosslinked networks with enhanced mechanical and thermal properties. This is a significant advantage for applications requiring thermosetting properties.
Thermal Stability Generally lower initial degradation temperatureGenerally higher initial degradation temperatureThe presence of the unsaturated vinyl groups can create sites for earlier thermal degradation. However, subsequent crosslinking can significantly enhance the overall thermal stability of the cured material.
Mechanical Properties Potentially higher modulus and brittleness before crosslinkingGenerally more ductile and lower modulusThe rigidity of the diene unit in this compound can contribute to a stiffer polymer backbone compared to the more flexible aliphatic chain of 1,4-butanediol.

Experimental Protocol: Synthesis of a Polyester with this compound

This protocol outlines a typical polycondensation reaction to synthesize a polyester, highlighting the key steps and considerations.

Materials:

  • This compound

  • Adipic acid

  • Titanium (IV) isopropoxide (catalyst)

  • Toluene (for azeotropic water removal)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add equimolar amounts of this compound and adipic acid.

  • Add toluene to the flask (approximately 50% of the total monomer weight).

  • Add the titanium (IV) isopropoxide catalyst (0.1 mol% relative to the diacid).

  • Purge the system with nitrogen gas for 15 minutes to establish an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • After the reaction is complete, cool the mixture to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform).

  • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the double bonds in this compound and to avoid side reactions at high temperatures.

  • Azeotropic Water Removal: The Dean-Stark trap is essential for driving the equilibrium of the polycondensation reaction towards the formation of high molecular weight polymer by continuously removing the water byproduct.[2]

  • Catalyst Selection: Titanium (IV) isopropoxide is a commonly used and effective catalyst for polyesterification, promoting the reaction at a reasonable rate without causing significant side reactions.

Workflow Diagram:

Polyester_Synthesis cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_workup Polymer Isolation Reactants This compound Adipic Acid Toluene Flask Three-necked Flask Reactants->Flask Catalyst Ti(O-iPr)4 Catalyst->Flask Inert N2 Purge Flask->Inert Reflux Heat to Reflux (140-150 °C) Inert->Reflux Water_Removal Azeotropic Water Removal (Dean-Stark Trap) Reflux->Water_Removal Continuous Cooling Cool to RT Water_Removal->Cooling Dissolution Dissolve in Chloroform Cooling->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Product Polyester Drying->Product

Polyester synthesis workflow.

As a Crosslinking Agent: Enhancing Network Properties

The vinyl groups of this compound make it a potent crosslinking agent, capable of forming three-dimensional polymer networks. This is particularly valuable in applications where enhanced mechanical strength, thermal stability, and solvent resistance are required.

Comparison with a Diepoxide Crosslinker: 1,4-Butanediol Diglycidyl Ether (BDDE)

BDDE is a widely used crosslinking agent, especially in the biomedical field for hydrogel formation.[3] A comparison between this compound and BDDE highlights the different crosslinking chemistries and the resulting network properties.

PropertyCrosslinked with this compoundCrosslinked with BDDERationale and Implications
Crosslinking Chemistry Free-radical polymerization of vinyl groupsRing-opening of epoxide by nucleophiles (e.g., -OH, -NH2)The choice of crosslinking chemistry dictates the required reaction conditions (e.g., initiator and temperature for free-radical, pH for epoxide opening) and the types of polymers that can be crosslinked. This compound is suitable for vinyl-based polymers, while BDDE is effective for polymers with nucleophilic groups.
Network Structure Carbon-carbon backbone crosslinksEther linkagesThe C-C bonds formed from vinyl polymerization are generally more chemically stable than the ether linkages from BDDE crosslinking, which can be susceptible to cleavage under acidic conditions.
Biocompatibility Potentially lower due to unreacted vinyl monomersGenerally considered biocompatible, with extensive use in dermal fillers.[3]The potential for residual, unreacted vinyl groups in polymers crosslinked with this compound is a concern for biomedical applications and requires careful purification. BDDE, while having its own toxicological considerations, has a more established safety profile in certain applications.

Experimental Protocol: Free-Radical Crosslinking of a Hydrogel

This protocol describes the use of this compound to crosslink a poly(vinyl alcohol) (PVA) hydrogel.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • 2-Hydroxy-2-methylpropiophenone (photoinitiator)

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) aqueous solution of PVA by dissolving it in deionized water at 90 °C with stirring until the solution is clear.

  • Cool the PVA solution to room temperature.

  • Add this compound to the PVA solution at a desired molar ratio relative to the PVA repeating units (e.g., 1:100 crosslinker:monomer).

  • Add the photoinitiator (1% w/w relative to the total weight of PVA and crosslinker).

  • Stir the mixture thoroughly until a homogeneous solution is obtained.

  • Pour the solution into a mold of the desired shape.

  • Expose the mold to UV light (e.g., 365 nm) for a specified time (e.g., 10-30 minutes) to initiate crosslinking.

  • The resulting hydrogel can be removed from the mold and swollen in deionized water to remove any unreacted components.

Causality in Experimental Choices:

  • Photoinitiator: A photoinitiator is necessary to generate free radicals upon UV exposure, which then initiate the polymerization of the vinyl groups of this compound, leading to the formation of the crosslinked network.

  • Molar Ratio of Crosslinker: The ratio of crosslinker to polymer repeating units is a critical parameter that controls the crosslink density of the hydrogel. A higher ratio will result in a more tightly crosslinked network with a lower swelling ratio and higher mechanical stiffness.[4]

Crosslinking Mechanism Diagram:

Crosslinking_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Photoinitiator UV UV Light Initiator->UV Radical Free Radical (R•) UV->Radical Diol This compound Radical->Diol attacks vinyl group PVA_Chain1 PVA Chain Crosslink Crosslinked Network PVA_Chain1->Crosslink Diol->PVA_Chain1 reacts with PVA_Chain2 PVA Chain Diol->PVA_Chain2 reacts with PVA_Chain2->Crosslink

Free-radical crosslinking mechanism.

Part 2: Application in Asymmetric Synthesis: A Chiral Building Block

The chiral nature of this compound, which can exist as (3R,4R), (3S,4S), and meso isomers, makes it a valuable starting material for the synthesis of chiral ligands for asymmetric catalysis. The C2-symmetric diene framework can be elaborated into various ligand architectures.

Synthesis of Chiral Diene Ligands

The development of chiral diene ligands has been a significant advancement in asymmetric catalysis, particularly for rhodium-catalyzed reactions.[5][6] While direct synthesis from this compound is not widely reported, its structural motif serves as an important conceptual blueprint. Chiral dienes are often synthesized from other chiral precursors, but a hypothetical route from this compound can be envisioned.

Comparison with a Common Chiral Ligand Precursor: (R)-Carvone

(R)-Carvone is a readily available natural product frequently used as a starting material for the synthesis of chiral ligands.

FeatureThis compound as Precursor(R)-Carvone as PrecursorRationale and Implications
Chiral Source Can be obtained in enantiopure forms, offering access to both enantiomers of a ligand.Readily available as a single enantiomer from natural sources.The availability of both enantiomers of this compound is advantageous for synthesizing both enantiomers of a catalyst, which is crucial for accessing both enantiomers of a desired product.
Synthetic Accessibility Multi-step synthesis is often required to introduce the desired functionality for ligand synthesis.The carvone scaffold can be readily transformed into various chiral ligands through well-established synthetic routes.The synthetic pathway from this compound to a functional chiral ligand may be more complex and less established than those from (R)-carvone.
Ligand Diversity The diene and diol functionalities offer multiple points for modification, potentially leading to a wide range of ligand structures.The rigid bicyclic core of carvone-derived ligands provides a well-defined chiral environment.The flexibility of the this compound backbone could allow for the synthesis of a broader range of ligand geometries, although this may also present challenges in achieving high stereoselectivity.

Conceptual Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

This conceptual protocol outlines a possible synthetic route to a chiral bisphosphine ligand from (3R,4R)-1,5-hexadiene-3,4-diol.

Materials:

  • (3R,4R)-1,5-Hexadiene-3,4-diol

  • Methanesulfonyl chloride

  • Lithium diphenylphosphide

Procedure:

  • Mesylation: React (3R,4R)-1,5-hexadiene-3,4-diol with two equivalents of methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to convert the hydroxyl groups into good leaving groups (mesylates).

  • Nucleophilic Substitution: Treat the resulting dimesylate with two equivalents of lithium diphenylphosphide. The phosphide will displace the mesylate groups via an SN2 reaction to form the chiral bisphosphine ligand.

  • Purification: The final product would be purified by column chromatography under an inert atmosphere to prevent oxidation of the phosphine groups.

Causality in Experimental Choices:

  • Mesylation: Converting the hydroxyl groups to mesylates is a standard method to transform them into excellent leaving groups for subsequent nucleophilic substitution reactions.

  • Inert Atmosphere for Purification: Tertiary phosphines are susceptible to oxidation in the presence of air, so purification and handling must be performed under an inert atmosphere (e.g., nitrogen or argon) to maintain the integrity of the ligand.

Logical Relationship Diagram:

Chiral_Ligand_Synthesis Start (3R,4R)-1,5-Hexadiene-3,4-diol Step1 Mesylation (MsCl, Et3N) Start->Step1 Intermediate Dimesylate Intermediate Step1->Intermediate Step2 Nucleophilic Substitution (LiPPh2) Intermediate->Step2 Product Chiral Bisphosphine Ligand Step2->Product Application Asymmetric Catalysis Product->Application

Conceptual synthesis of a chiral ligand.

Part 3: Conclusion and Future Outlook

This compound is a versatile and valuable building block for both polymer chemistry and asymmetric synthesis. Its unique combination of hydroxyl and vinyl functionalities allows for the creation of polymers with tunable properties and provides a scaffold for the development of novel chiral ligands.

In polymer chemistry , its ability to introduce reactive pendant groups into polyester chains offers a distinct advantage over simple saturated diols, enabling the creation of advanced materials with enhanced performance through post-polymerization modifications. As a crosslinking agent, it provides an alternative to traditional crosslinkers, forming stable carbon-carbon linkages. However, for biomedical applications, careful consideration of residual monomer toxicity is paramount, and established alternatives like BDDE may be preferred in certain contexts.

In asymmetric synthesis , while its direct application as a precursor for chiral ligands is an area that warrants further exploration, its structure serves as a valuable model for the design of C2-symmetric diene ligands. The potential to access both enantiomers of derived ligands is a significant advantage over many naturally derived chiral precursors.

Future research should focus on the direct comparative studies of this compound against its alternatives in various applications to generate a more comprehensive dataset of its performance. Furthermore, the development of efficient and scalable synthetic routes to enantiopure this compound will be crucial for unlocking its full potential in the field of asymmetric catalysis. For drug development professionals and materials scientists, a thorough understanding of the unique attributes and potential limitations of this compound will undoubtedly spur innovation and lead to the development of next-generation materials and pharmaceuticals.

References

  • Okamoto, K., Hayashi, T., & Rawal, V. H. (2008). Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions. Organic Letters, 10(19), 4387–4389. [Link]

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  • Vyazovkin, S., & Sbirrazzuoli, N. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Polymers, 16(1), 1. [Link]

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  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 542-563. [Link]

  • Gaudin, C., Mija, A., & Roux, C. (2016). Divinylglycol, a Glycerol-Based Monomer: Valorization, Properties, and Applications. ACS Sustainable Chemistry & Engineering, 4(9), 4845-4854. [Link]

  • Hubner, G. (2021). Synthesis and Characterisation of Linear Polyesters Containing Free Carboxylic Acid Groups. Master's thesis, Johannes Kepler University Linz. [Link]

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  • Yokozawa, T., & Suzuki, T. (2014). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Polymer Journal, 46(10), 637-643. [Link]

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  • Brown, A. R., & Johnson, J. S. (2012). Enantioselective Synthesis of Biphenols from 1,4-Diketones by Traceless Central-to-Axial Chirality Exchange. Journal of the American Chemical Society, 134(32), 13206–13209. [Link]

  • Shalit, H., & Domb, A. J. (2012). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of polymers and the environment, 20(3), 775-781. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 1,5-Hexadiene-3,4-diol Reaction Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the ability to unequivocally confirm the structure of reaction products is paramount. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of compounds derived from 1,5-hexadiene-3,4-diol, a versatile C6 building block. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles that govern these transformations and their analytical validation. We will explore the primary reaction pathways of this diene-diol and contrast them with alternative synthetic strategies, providing a comprehensive framework for researchers in drug development and materials science.

The Unique Reactivity of this compound: A Nexus of Functionality

This compound presents a unique combination of vicinal diols and terminal alkenes. This arrangement allows for a rich tapestry of chemical transformations, with oxidative cyclization being a particularly powerful route to stereochemically complex tetrahydrofuran derivatives. Understanding the interplay of these functional groups is crucial for predicting and confirming the structures of the resulting products.

I. The Primary Pathway: Oxidative Cyclization of this compound

The proximate vinyl groups to the diol functionality make this compound an ideal candidate for oxidative cyclization, primarily yielding 2,5-divinyltetrahydrofuran-3,4-diol. This transformation, typically mediated by reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), proceeds through a proposed [3+2] cycloaddition mechanism. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the geometry of the starting material.

Experimental Workflow: Oxidative Cyclization

cluster_0 Oxidative Cyclization of this compound Start Start Dissolve Dissolve this compound in appropriate solvent (e.g., acetone/water) Start->Dissolve Add_Oxidant Add oxidant (e.g., OsO4/NMO or cold, dilute KMnO4) dropwise at 0°C Dissolve->Add_Oxidant Stir Stir at room temperature (monitor by TLC) Add_Oxidant->Stir Quench Quench reaction (e.g., with Na2SO3) Stir->Quench Extract Extract with organic solvent (e.g., ethyl acetate) Quench->Extract Dry_Concentrate Dry organic layer (e.g., Na2SO4) and concentrate in vacuo Extract->Dry_Concentrate Purify Purify by column chromatography (silica gel) Dry_Concentrate->Purify Characterize Structural Characterization (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the oxidative cyclization of this compound.

Structural Confirmation of 2,5-Divinyltetrahydrofuran-3,4-diol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple stereocenters. Key signals would include:

    • Multiplets in the vinylic region (δ 5.0-6.0 ppm) corresponding to the -CH=CH₂ protons.

    • Multiplets for the protons on the tetrahydrofuran ring, likely in the δ 3.5-4.5 ppm range. The protons attached to the carbons bearing the hydroxyl groups (C3 and C4) would be in this region.

    • Signals for the hydroxyl protons, which may be broad and their chemical shift dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR would show distinct signals for:

    • The sp² carbons of the vinyl groups (δ 110-140 ppm).

    • The sp³ carbons of the tetrahydrofuran ring, with those bonded to oxygen (C2, C5, C3, C4) appearing in the downfield region (δ 60-90 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will provide crucial information about the functional groups present.

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

  • C-H stretching vibrations for the sp² carbons of the vinyl groups just above 3000 cm⁻¹.

  • C-H stretching vibrations for the sp³ carbons of the tetrahydrofuran ring just below 3000 cm⁻¹.

  • A C=C stretching absorption around 1640 cm⁻¹ for the vinyl groups.

  • A prominent C-O stretching band in the region of 1050-1150 cm⁻¹ corresponding to the ether linkage in the tetrahydrofuran ring and the secondary alcohols.

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of cyclic ethers and diols.

  • The molecular ion peak (M⁺) may be weak or absent.

  • Common fragmentation pathways include the loss of a water molecule (M-18), loss of a vinyl group (M-27), and cleavage of the tetrahydrofuran ring.[1]

II. Comparative Analysis: Alternative Synthetic Routes to Substituted Tetrahydrofurans

To provide a comprehensive guide, we will compare the oxidative cyclization of this compound with two mechanistically distinct and synthetically valuable alternatives for the preparation of substituted tetrahydrofurans.

Alternative 1: Palladium-Catalyzed Cyclization of γ-Hydroxy Alkenes

This powerful method allows for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl or vinyl bromides, forming both a C-C and a C-O bond in a single step with high diastereoselectivity.[2][3]

The reaction is believed to proceed via an intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[2] This mechanism offers a high degree of stereocontrol, making it an attractive alternative for the synthesis of complex molecules.

Materials:

  • γ-hydroxy alkene

  • Aryl bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(t-Bu)₃ (Tri-tert-butylphosphine)

  • NaOt-Bu (Sodium tert-butoxide)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂ and P(t-Bu)₃.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add the aryl bromide, γ-hydroxy alkene, and NaOt-Bu.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The products of this reaction are typically 2-aryl-5-alkyl-tetrahydrofurans. Their structural confirmation relies on the same suite of spectroscopic techniques.

Spectroscopic FeatureExpected Observation for 2-Aryl-5-Alkyl-Tetrahydrofuran
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), methine protons on the THF ring adjacent to the aryl and alkyl groups, methylene protons of the THF ring.
¹³C NMR Aromatic carbons, carbons of the THF ring (typically δ 70-90 ppm for C-O), and alkyl group carbons.
IR C-O-C stretching of the ether (around 1080 cm⁻¹), aromatic C-H and C=C stretching.
MS A prominent molecular ion peak is often observed. Fragmentation often involves cleavage of the substituents from the THF ring.
Alternative 2: Ferrocenium-Catalyzed Dehydrative Cyclization of Diols

This method provides an efficient route to substituted tetrahydrofurans from 1,4- or 1,5-diols via a dehydrative cyclization catalyzed by a ferrocenium salt, such as [FeCp₂]BF₄. This approach is attractive due to the low cost and low toxicity of the iron catalyst.

The ferrocenium cation acts as a Lewis acid to activate one of the hydroxyl groups, facilitating its departure as water and subsequent intramolecular nucleophilic attack by the other hydroxyl group to form the tetrahydrofuran ring.

cluster_1 Ferrocenium-Catalyzed Dehydrative Cyclization Start Start Combine Combine diol and [FeCp2]BF4 in a vial Start->Combine Add_Solvent Add solvent (e.g., CH2Cl2) Combine->Add_Solvent Heat_Stir Heat and stir the mixture (e.g., 45°C for 48-72h) Add_Solvent->Heat_Stir Filter Filter through a short pad of silica gel or alumina Heat_Stir->Filter Concentrate Remove solvent in vacuo Filter->Concentrate Characterize Structural Characterization (NMR, IR, MS) Concentrate->Characterize End End Characterize->End

Caption: A simplified workflow for the ferrocenium-catalyzed dehydrative cyclization of diols.

Materials:

  • 1,4- or 1,5-diol

  • [FeCp₂]BF₄ (Ferrocenium tetrafluoroborate)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a vial equipped with a stir bar, combine the diol and a catalytic amount of [FeCp₂]BF₄ (typically 10 mol%).

  • Add dichloromethane as the solvent.

  • Seal the vial and heat the mixture with stirring at a temperature ranging from 45 to 70 °C for 48 to 72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter it through a short pad of silica gel or alumina to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification, if necessary, can be achieved by column chromatography.

The products are substituted tetrahydrofurans. The disappearance of the hydroxyl groups and the formation of the cyclic ether are the key transformations to confirm.

Spectroscopic FeatureExpected Observation for Substituted Tetrahydrofuran
¹H NMR Disappearance of the broad -OH signals from the starting diol. The chemical shifts of the protons on the carbons adjacent to the newly formed ether linkage will be informative.
¹³C NMR Disappearance of the carbon signals corresponding to the C-OH groups and the appearance of signals for the C-O-C carbons in the tetrahydrofuran ring.
IR Disappearance of the broad O-H stretch from the starting diol. The prominent C-O-C ether stretch will be present around 1080-1150 cm⁻¹.
MS The molecular ion peak will correspond to the dehydrated product. Fragmentation patterns will be characteristic of a substituted tetrahydrofuran.

III. Performance Comparison and Data Summary

The choice of synthetic route depends on several factors, including the desired substitution pattern, stereochemical requirements, and tolerance to different reaction conditions.

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Oxidative Cyclization 1,5-DienesOsO₄, KMnO₄Forms multiple stereocenters in one step.Use of toxic and expensive heavy metal oxidants; can lead to over-oxidation.40-60%
Pd-Catalyzed Cyclization γ-Hydroxy Alkenes, Aryl/Vinyl HalidesPd catalyst, Phosphine ligand, BaseHigh diastereoselectivity; forms C-C and C-O bonds simultaneously.Requires inert atmosphere; catalyst and ligand can be expensive.Good to excellent
Ferrocenium-Catalyzed Cyclization Diols[FeCp₂]BF₄Uses an inexpensive and less toxic iron catalyst; simple procedure.May require longer reaction times and elevated temperatures.72-83%

Conclusion

The structural confirmation of reaction products from this compound requires a multi-faceted analytical approach. While oxidative cyclization offers a direct route to functionalized tetrahydrofurans, alternative methods like palladium-catalyzed and ferrocenium-catalyzed cyclizations provide greater flexibility and, in some cases, milder reaction conditions. This guide has provided a comparative framework, including mechanistic insights and detailed experimental considerations, to empower researchers to select the most appropriate synthetic strategy and confidently confirm the structure of their target molecules. The principles of NMR, IR, and mass spectrometry remain the cornerstones of structural elucidation, and a thorough understanding of the expected spectral features for each class of product is essential for success.

References

  • Wolfe, J. P., & Rossi, M. A. (2004). A New, Stereoselective, Palladium-Catalyzed Method for the Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes and Aryl Bromides. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved February 7, 2026, from [Link]

  • Bauer, E. B., et al. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

  • Travis, B., & Borhan, B. (2001). Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols. Tetrahedron Letters, 42(44), 7741-7745. [Link]

  • Hussein, A. A., et al. (2019). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. The Journal of Organic Chemistry, 84(22), 14604–14613. [Link]

  • Wolfe, J. P., et al. (2004). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 69(18), 6065–6076. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • Amann, C., et al. (n.d.). Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. University of Missouri-St. Louis. Retrieved February 7, 2026, from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1,5-Hexadiene-3,4-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

WARNING: Dermal Toxicity Hazard (H311)

Unlike simple aliphatic diols (e.g., 1,6-hexanediol), 1,5-Hexadiene-3,4-diol possesses a distinct hazard profile due to its allylic structure. It is classified as Toxic in contact with skin (Category 3) and Harmful if swallowed .[1]

Do not treat this chemical as a benign solvent. The presence of the terminal alkene groups introduces reactivity concerns, including potential polymerization and peroxide formation upon prolonged storage.

Immediate Action Required:

  • Segregate: Store at 2-8°C (Refrigerated) to inhibit polymerization.

  • Shield: Zero-skin-contact protocols are mandatory.[2]

  • Ventilate: All handling must occur within a certified chemical fume hood.

Technical Hazard Analysis & Risk Assessment

To design an effective PPE strategy, we must understand the specific physicochemical mechanisms driving the risk.

Hazard ClassGHS CodeDescriptionMechanistic Insight
Acute Toxicity (Dermal) H311 Toxic in contact with skin The allylic alcohol motif facilitates rapid transdermal absorption, bypassing the stratum corneum more effectively than saturated diols.
Acute Toxicity (Oral) H302Harmful if swallowedSystemic toxicity upon ingestion.
Flammability H227Combustible LiquidWhile less volatile than its parent (1,5-hexadiene), the flash point is low enough to form explosive mixtures if heated.
Reactivity N/APolymerization RiskThe terminal alkenes are susceptible to radical polymerization. Commercial samples are often stabilized with Hydroquinone (HQ).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "Self-Validating System" where multiple barriers prevent exposure.

A. Hand Protection (Critical)

Due to the H311 rating, standard single-gloving is insufficient for prolonged tasks.

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Secondary Barrier: Nitrile or Laminate (Silver Shield®) under-glove for high-volume transfers (>100 mL).

  • Protocol: Double Gloving is required.

    • Outer Glove: Standard Nitrile (Disposable). Change immediately upon splash.

    • Inner Glove: Nitrile (Long cuff preferred).

    • Rationale: Nitrile provides good splash resistance to aliphatic alcohols, but the "Toxic" designation requires redundancy.

B. Respiratory & Eye Protection[3][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of liquid absorbency through the skin around the eyes.

  • Respiratory:

    • Standard: Handling must be done in a fume hood (Face velocity: 80–100 fpm).

    • Spill Cleanup: If outside a hood, use a Full-Face Respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).

C. Body Protection[3][7]
  • Standard: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

  • High Volume (>500 mL): Tyvek® arm sleeves or a chemical-resistant apron are recommended to prevent sleeve saturation.

Operational Protocol: The "Safe Transfer" Workflow

This protocol minimizes vapor generation and static discharge risks.[3]

Step 1: Pre-Operational Check
  • Verify Stabilization: Check the container label for the presence of a stabilizer (e.g., Hydroquinone). If the chemical appears cloudy or viscous, check for polymerization.

  • Temperature: Ensure the reagent is brought to room temperature inside the hood before opening to prevent condensation and water uptake (which complicates synthesis).

Step 2: Transfer Methodology

Preferred Method: Syringe or Cannula Transfer (Closed System).

  • Avoid open pouring. Open pouring increases the surface area for vapor generation and splash risk.

  • Technique:

    • Insert a needle through a septum (if available) or use a narrow-neck funnel.

    • Draw liquid slowly to prevent cavitation/bubbles.

    • Dispense directly into the reaction vessel, touching the tip to the side of the flask to avoid splashing.

Step 3: Post-Handling[1]
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a solvent-dampened tissue (Acetone/Ethanol) to remove toxic residue before returning to the fridge.

  • Waste: Dispose of all wipes as Solid Toxic Waste .

Workflow Visualization

The following diagram illustrates the logical flow of handling this compound to ensure containment.

SafeHandling Storage 1. Cold Storage (2-8°C) Segregated from Oxidizers Check 2. Visual Inspection (Check for Polymerization/Cloudiness) Storage->Check PPE 3. Don PPE (Double Nitrile Gloves + Goggles) Check->PPE Pass Waste 8. Disposal (Toxic Organic Waste Stream) Check->Waste Fail (Polymerized) Hood 4. Transfer to Fume Hood (Allow to warm to RT) PPE->Hood Transfer 5. Closed Transfer (Syringe/Cannula preferred) Hood->Transfer Reaction 6. Reaction / Application Transfer->Reaction Cleanup 7. Decontaminate Bottle (Solvent Wipe) Reaction->Cleanup Cleanup->Storage Return Reagent Cleanup->Waste

Figure 1: Operational workflow for handling this compound, emphasizing the "Check-Don-Transfer" verification loop.

Emergency Response & Disposal

Accidental Spills
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a full-face respirator if the spill is outside the hood (>10 mL).

  • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels as the primary absorbent for toxic liquids (risk of permeation during cleanup).

  • Clean: Wash the area with soap and water, followed by an acetone rinse.

First Aid (Self-Validating)
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this may increase transdermal absorption of the diol.

  • Eye Contact: Rinse for 15 minutes. Seek medical attention immediately (bring SDS).

Waste Disposal Plan
  • Classification: Toxic Organic Waste .

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or polymerization initiators.

  • Labeling: Must clearly state "TOXIC (Dermal Hazard)" and "Flammable/Combustible".

References

  • PubChem. (n.d.). Compound Summary: this compound (CAS 1069-23-4).[1][2][4][5] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.